Sodium 3,3',3''-phosphinetriyltribenzenesulfonate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O9PS3.3Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAJTCUQMQREFZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Na3O9PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213972 | |
| Record name | Tris(3-sulfophenyl)phosphine trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Trisodium 3,3',3"-phosphinetriyltris(benzene-1-sulphonate) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18438 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
63995-70-0 | |
| Record name | TPPTS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063995700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(3-sulfophenyl)phosphine trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TPPTS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUE9W42Q27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Sodium 3,3',3''-Phosphinetriyltribenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate, commonly known as TPPTS, is a water-soluble organophosphorus compound with significant applications in homogeneous catalysis, particularly in industrial hydroformylation processes.[1] Its synthesis, primarily achieved through the sulfonation of triphenylphosphine, is a critical process that requires careful control of reaction conditions to ensure high yield and purity. This technical guide provides an in-depth overview of the synthesis of TPPTS, including detailed experimental protocols, a summary of quantitative data, and a discussion of key reaction parameters and purification strategies.
Introduction
This compound (TPPTS) is a white, water-soluble solid with the chemical formula P(C₆H₄SO₃Na)₃.[1] Its water solubility, a consequence of the three sulfonate groups, makes it an invaluable ligand in aqueous-phase catalysis, allowing for easy separation of the catalyst from the organic product phase. The most prominent industrial application of TPPTS is as a ligand for rhodium catalysts in the hydroformylation of alkenes, a process for producing aldehydes.[1]
The synthesis of TPPTS was first developed in the 1970s and involves the direct sulfonation of triphenylphosphine.[1] While the reaction appears straightforward, the formation of various side products, including mono- and di-sulfonated derivatives and their corresponding phosphine oxides, necessitates precise control over the reaction environment. This guide aims to provide researchers and professionals with a comprehensive understanding of the synthesis and purification of TPPTS.
Synthesis of TPPTS
The primary route for the synthesis of TPPTS is the electrophilic aromatic substitution of triphenylphosphine using oleum (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent.[1] The reaction proceeds via the sulfonation of the meta-position of the phenyl rings.
Reaction Mechanism and Side Reactions
The sulfonation of triphenylphosphine is a stepwise process, leading to the formation of mono-, di-, and finally tri-sulfonated products. A critical aspect of the reaction is the potential for oxidation of the phosphorus atom, which leads to the formation of the corresponding phosphine oxides. These oxides are undesirable impurities that can be challenging to remove.
Key Reaction Steps:
-
Protonation of Triphenylphosphine: In the strongly acidic medium of oleum, the triphenylphosphine is protonated.
-
Electrophilic Attack: The sulfonating agent (SO₃) attacks the electron-rich phenyl rings.
-
Sequential Sulfonation: The sulfonation occurs sequentially on the three phenyl rings.
-
Neutralization: The resulting sulfonic acid is neutralized with a base, typically sodium hydroxide, to yield the sodium salt.
Side Reactions:
-
Incomplete Sulfonation: Formation of mono- and di-sulfonated triphenylphosphine.
-
Oxidation: Oxidation of the phosphine to the corresponding phosphine oxide at any stage of sulfonation.
Quantitative Data Summary
The yield and purity of the synthesized TPPTS are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported experimental procedures.
| Parameter | Value | Reference |
| Reactants | ||
| Triphenylphosphine | 1 equivalent | Generic Protocol |
| Oleum (20-30% SO₃) | 5-10 equivalents | Generic Protocol |
| Reaction Conditions | ||
| Temperature | 20-25 °C | Generic Protocol |
| Reaction Time | 24-72 hours | Generic Protocol |
| Agitation | Vigorous stirring | Generic Protocol |
| Work-up and Purification | ||
| Quenching | Slow addition to ice/water | Generic Protocol |
| Neutralization pH | 5.5 - 7.0 | [2] |
| Purification Method | Crystallization from water/methanol or water/ethanol | Generic Protocol |
| Yield and Purity | ||
| Typical Yield | 70-90% | Generic Protocol |
| Purity | >95% | Generic Protocol |
Experimental Protocols
This section provides a detailed, generalized experimental protocol for the synthesis of TPPTS. Researchers should note that specific parameters may require optimization based on laboratory conditions and desired product specifications.
Materials and Equipment
-
Triphenylphosphine (TPP)
-
Oleum (20-30% fuming sulfuric acid)
-
Concentrated Sulfuric Acid
-
Deionized Water (degassed)
-
Sodium Hydroxide (NaOH) solution (e.g., 50%)
-
Methanol or Ethanol
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Synthesis Procedure
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with oleum. The flask is cooled in an ice bath.
-
Addition of Triphenylphosphine: Triphenylphosphine is added portion-wise to the cooled and stirred oleum under an inert atmosphere. The temperature should be carefully controlled to remain below 25 °C.
-
Sulfonation Reaction: After the addition is complete, the reaction mixture is stirred at room temperature (20-25 °C) for 24-72 hours. The progress of the reaction can be monitored by techniques such as ³¹P NMR.
-
Quenching: The reaction mixture is slowly and carefully added to a stirred vessel containing a mixture of ice and degassed water. This step is highly exothermic and requires efficient cooling.
-
Neutralization: The acidic solution is neutralized by the slow addition of a sodium hydroxide solution. The pH should be carefully monitored and adjusted to a range of 5.5-7.0 to minimize the formation of phosphine oxide byproducts.[2]
-
Purification by Crystallization: The neutralized solution is concentrated under reduced pressure. The TPPTS product is then precipitated by the addition of methanol or ethanol. The crude product can be further purified by recrystallization from a water/alcohol mixture.
-
Drying: The purified crystals are collected by filtration, washed with a small amount of cold alcohol, and dried under vacuum.
Characterization of TPPTS
The identity and purity of the synthesized TPPTS should be confirmed by various analytical techniques.
| Technique | Observation |
| ¹H NMR | Complex multiplet in the aromatic region (7.0-8.0 ppm). |
| ³¹P NMR | A single peak typically observed around -5 ppm (relative to 85% H₃PO₄). |
| FTIR (cm⁻¹) | Characteristic peaks for P-C stretching, S=O stretching (sulfonate group), and C-H bending of the aromatic rings. |
| Melting Point | Decomposes above 300 °C. |
| Solubility | Highly soluble in water, insoluble in non-polar organic solvents. |
Mandatory Visualizations
Synthesis Workflow
References
An In-depth Technical Guide to the Synthesis of Tris(3-sulfophenyl)phosphine Trisodium Salt (TPPTS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS), a crucial water-soluble phosphine ligand. TPPTS and its metal complexes are notable for their applications in aqueous-phase catalysis, particularly in industrial processes like hydroformylation.[1][2] The synthesis primarily involves the direct sulfonation of triphenylphosphine, a process that requires careful control of reaction conditions to ensure high yield and purity while minimizing the formation of by-products such as phosphine oxides.[3]
Core Synthesis Reaction
The fundamental chemical transformation in the synthesis of TPPTS is the electrophilic sulfonation of triphenylphosphine (TPP). This reaction is typically carried out using oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[1][3] The sulfonation occurs selectively at the meta-position of each of the three phenyl rings. This meta-selectivity is attributed to the protonation of the phosphine under the strongly acidic conditions, which deactivates the aromatic rings towards electrophilic substitution.[1]
The overall reaction can be represented as: P(C₆H₅)₃ + 3 SO₃ → P(C₆H₄SO₃H)₃
Following the sulfonation, a neutralization step with a base, such as sodium hydroxide (NaOH), is performed to convert the sulfonic acid groups into their more water-soluble sodium salt form, yielding the final product, TPPTS (P(C₆H₄SO₃Na)₃).[4]
Experimental Protocols
Two primary methodologies are detailed below. The first is a general procedure based on the original patented syntheses, and the second is an improved method focusing on pH control during the work-up to enhance yield and purity.
General Sulfonation Procedure
This protocol is adapted from patented industrial methods and focuses on controlling the initial reaction parameters.
Objective: To synthesize TPPTS via direct sulfonation of triphenylphosphine with oleum.
Key Reaction Parameters:
| Parameter | Value/Range | Reference |
|---|---|---|
| Temperature | 15-25 °C | [5][6] |
| Molar Ratio (SO₃/TPP) | ≥ 8 | [5][6] |
| Initial SO₃ Content | ≥ 33% by weight |[5][6] |
Experimental Steps:
-
Reaction Setup: In a suitable reaction vessel, charge the calculated amount of oleum.
-
Reactant Addition: Gradually add triphenylphosphine (TPP) to the oleum solution while maintaining the temperature between 15-25 °C. Vigorous stirring is essential.
-
Sulfonation: Allow the reaction to proceed for a specified duration under the controlled temperature range.
-
Hydrolysis: The reaction is quenched by carefully adding the reaction mixture to an acid aqueous solution to hydrolyze the excess SO₃.[7] This step must be performed cautiously due to the highly exothermic nature of the reaction, with the temperature kept below 20 °C.[7]
-
Work-up and Isolation: The TPPTS product is then isolated from the resulting hydrolysate.
Improved Synthesis with pH-Controlled Work-up
This modified procedure emphasizes the critical role of pH control during the work-up phase to prevent the formation of the corresponding phosphine oxide, a common and difficult-to-remove impurity.[4]
Objective: To maximize the yield of pure TPPTS by preventing oxide formation.
Experimental Steps:
-
Sulfonation: Perform the sulfonation of triphenylphosphine as described in the general procedure.
-
Quenching: After the reaction is complete, carefully quench the reaction mixture in an ice bath.
-
pH Adjustment (Crucial Step): Neutralize the acidic solution by the controlled addition of sodium hydroxide (NaOH). The key is to adjust the pH to approximately 3. This specific pH prevents the oxidation of the phosphine.[4]
-
Precipitation: Reduce the volume of the solution by distillation under a nitrogen atmosphere. Add deaerated acetone to precipitate the TPPTS as its trisodium salt.[4]
-
Purification: The crude product can be further purified by recrystallization. This involves dissolving the solid in a minimum amount of deaerated water and re-precipitating with deaerated acetone.[4]
-
Drying: The final product is dried under vacuum.
A reported recrystallized yield for this pH-controlled method is 70%, based on the trihydrate form of TPPTS.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis procedures.
Table 1: Optimized Reaction Conditions for TPPTS Synthesis
| Parameter | Recommended Value | Rationale | Source |
| Temperature | 15-25 °C | To obtain a hydrolysate rich in TPPTS and control reaction rate. | [5][6] |
| Molar Ratio (SO₃/TPP) | ≥ 8 | Ensures complete trisulfonation. | [5][6] |
| Initial SO₃ wt % | ≥ 33% | High concentration drives the reaction to completion. | [5][6] |
| Work-up pH | ~3 | Prevents the formation of phosphine oxide by-product. | [4] |
| Hydrolysis Temperature | < 20 °C | To manage the exothermic reaction and ensure safety. | [7] |
Table 2: Elemental Analysis Data for TPPTS Trihydrate
| Element | Calculated (%) | Found (%) | Source |
| C | 34.73 | 34.66 | [4] |
| H | 2.91 | 3.03 | [4] |
| Na | 11.08 | 11.24 | [4] |
| S | 15.45 | 15.68 | [4] |
| P | 4.98 | 4.76 | [4] |
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the improved TPPTS synthesis procedure with pH control.
References
- 1. TPPTS - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt | 63995-70-0 [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. EP0133410A1 - Process for preparing tri(M-sulphophenyl)phosphine - Google Patents [patents.google.com]
- 6. ç¾åº¦æåº [word.baidu.com]
- 7. EP0158572A1 - Process for preparing tri(M-sulfophenyl)phosphine by hydrolysis and controlled dilution of the sulfonation mixture - Google Patents [patents.google.com]
Characterization of Water-Soluble Phosphine Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Water-soluble phosphine ligands are a cornerstone of modern organometallic chemistry and catalysis, enabling a myriad of synthetic transformations in aqueous media. Their application is particularly crucial in the pharmaceutical industry and for the development of sustainable chemical processes. This guide provides a comprehensive overview of the key characterization techniques, quantitative data for common ligands, and detailed experimental protocols relevant to researchers in these fields.
Introduction to Water-Soluble Phosphine Ligands
Water-soluble phosphines are organophosphorus compounds that possess hydrophilic functional groups, rendering them soluble in water. This property is typically achieved by introducing charged moieties such as sulfonates, carboxylates, or quaternary ammonium salts into the ligand structure. The most well-known example is tris(3-sulfophenyl)phosphine trisodium salt (TPPTS), a ligand that has found widespread industrial application.
The primary advantage of these ligands lies in their ability to facilitate catalysis in aqueous or biphasic systems. This approach simplifies catalyst-product separation, allows for catalyst recycling, and often leads to milder reaction conditions, aligning with the principles of green chemistry. The electronic and steric properties of these ligands can be fine-tuned by modifying their structure, which in turn influences the activity, selectivity, and stability of the corresponding metal catalysts.
Key Physicochemical Properties
The rational design and selection of water-soluble phosphine ligands for a specific application require a thorough understanding of their fundamental physicochemical properties. This section details the most important parameters used to characterize these ligands.
Acidity (pKa)
The acidity of the hydrophilic groups, particularly for sulfonated and carboxylated phosphines, is a critical parameter that influences the ligand's solubility and coordination behavior at different pH values. The pKa values of the acidic protons in these ligands determine their degree of ionization in aqueous solution. For phosphines containing phosphonic acid groups, two pKa values are relevant, with the first acidity typically ranging from 1.1 to 2.3 and the second from 5.3 to 7.2[1].
Steric Bulk (Cone Angle)
The steric bulk of a phosphine ligand is quantified by its cone angle (θ), which is a measure of the solid angle occupied by the ligand when coordinated to a metal center[2]. This parameter is crucial as it influences the coordination number of the metal, the stability of the complex, and the accessibility of the catalytic center to substrates[2][3]. Bulky phosphine ligands can promote the formation of highly active, low-coordinate metal species.
Water Solubility
The extent of a ligand's water solubility is a key determinant of its utility in aqueous-phase catalysis. Solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L). The solubility of sulfonated phosphines can vary significantly depending on the number and position of the sulfonate groups. For instance, the trisulfonated ligand TPPTS is highly soluble in water, with a reported solubility of 1100 g/L[4].
Catalytic Activity
The performance of a water-soluble phosphine ligand in a catalytic reaction is often evaluated by metrics such as turnover number (TON) and turnover frequency (TOF). TON represents the number of moles of product formed per mole of catalyst, indicating the catalyst's lifetime and overall efficiency. TOF is the turnover number per unit time, reflecting the catalyst's activity or speed. These parameters are highly dependent on the specific reaction, substrates, and conditions.
Quantitative Data for Common Water-Soluble Phosphine Ligands
The following table summarizes key quantitative data for a selection of commonly used water-soluble phosphine ligands to facilitate comparison and selection for specific applications.
| Ligand Name (Abbreviation) | Structure | pKa | Cone Angle (θ) [°] | Water Solubility (g/L) |
| Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) | P(C₆H₄-m-SO₃Na)₃ | - | 165 | 1100 |
| Monosulfonated triphenylphosphine sodium salt (TPPMS) | Ph₂P(C₆H₄-m-SO₃Na) | - | 145 | 12-80 |
| 1,3,5-Triaza-7-phosphaadamantane (PTA) | 5.95 | 103 | 300 | |
| 2-(Dicyclohexylphosphino)ethyltrimethylammonium chloride | [Cy₂P(CH₂)₂NMe₃]Cl | - | - | - |
| Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl) | P(CH₂CH₂COOH)₃·HCl | ~3.0, 4.5, 6.0 | - | 310 |
Note: pKa and catalytic activity data can be highly dependent on the specific conditions under which they are measured. The cone angles provided are generally accepted values but can also vary depending on the method of determination.
Experimental Protocols for Characterization
This section provides detailed methodologies for the key experiments used in the characterization of water-soluble phosphine ligands and their metal complexes.
Synthesis and Purification of Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)
This protocol is a widely used method for the laboratory-scale synthesis of TPPTS.
Materials:
-
Triphenylphosphine (TPP)
-
Oleum (20% SO₃)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Methanol
-
Acetone
-
Nitrogen or Argon gas
-
Standard Schlenk line equipment
Procedure:
-
Under an inert atmosphere, slowly add triphenylphosphine to oleum in a flask cooled in an ice bath. The reaction is highly exothermic.
-
Stir the mixture at room temperature for several hours until the sulfonation is complete.
-
Carefully quench the reaction mixture by slowly adding it to ice-cold deionized water under vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.
-
Concentrate the resulting solution under reduced pressure.
-
Precipitate the crude TPPTS by adding methanol or acetone.
-
Collect the precipitate by filtration and wash with acetone.
-
Recrystallize the crude product from a water/methanol or water/acetone mixture to obtain pure TPPTS.
-
Dry the final product under vacuum.
³¹P NMR Spectroscopy for Purity and Structural Analysis
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphine ligands due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus-31 isotope.
Sample Preparation (for air-sensitive compounds):
-
In a glovebox or using Schlenk techniques, accurately weigh the phosphine ligand and a suitable internal standard (e.g., triphenyl phosphate) into an NMR tube.
-
Add the desired deuterated solvent (e.g., D₂O for water-soluble ligands) via a syringe.
-
Seal the NMR tube with a tight-fitting cap and wrap with Parafilm for extra security if it will be handled outside the inert atmosphere for a short period. For long-term storage or analysis, using a J. Young NMR tube is recommended.
Data Acquisition (Quantitative ³¹P NMR):
-
Spectrometer: A multinuclear NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): To ensure full relaxation of the phosphorus nuclei for accurate quantification, a long relaxation delay is crucial. This should be at least 5 times the longest T₁ of the phosphorus nuclei in the sample. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Sufficient scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Integrate the signals of the phosphine ligand and the internal standard. The purity of the ligand can be calculated based on the known concentration of the internal standard and the integral values.
Single-Crystal X-ray Diffraction for Structural Elucidation
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a crystalline phosphine ligand or its metal complex, revealing bond lengths, bond angles, and overall molecular geometry.
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Slowly induce crystallization. Common methods include:
-
Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place the vial containing the compound's solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Slow Cooling: Slowly cool a saturated solution.
-
Crystal Mounting (for air-sensitive crystals):
-
In a glovebox or under a stream of inert gas, select a suitable single crystal under a microscope.
-
Coat the crystal with a cryoprotectant oil (e.g., Paratone-N) to prevent decomposition upon exposure to air.
-
Mount the crystal on a cryoloop.
-
Rapidly transfer the mounted crystal to the diffractometer's cold stream (typically 100 K).
Data Collection and Structure Refinement:
-
The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.
-
The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The crystal structure is solved using specialized software (e.g., SHELX) and refined to obtain the final atomic coordinates and structural parameters.
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate important concepts related to water-soluble phosphine ligands.
Synthesis of Sulfonated Phosphine Ligands
Caption: A simplified workflow for the synthesis of TPPTS.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Ligand Characterization
Caption: A typical workflow for the characterization of a new water-soluble phosphine ligand.
Conclusion
The characterization of water-soluble phosphine ligands is a multifaceted process that combines synthetic chemistry with a suite of analytical techniques. A thorough understanding of their physicochemical properties, including pKa, cone angle, and solubility, is essential for their effective application in catalysis. The detailed experimental protocols and visual workflows provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the rational design and application of these important ligands in the pursuit of more efficient and sustainable chemical transformations.
References
An In-depth Technical Guide to Sodium 3,3',3''-Phosphinetriyltribenzenesulfonate (TPPTS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate, commonly known as TPPTS, is a water-soluble organophosphorus compound with significant industrial and academic relevance. Its unique property of high solubility in aqueous media, a feature not common to most phosphine ligands, has made it a cornerstone in the development of aqueous biphasic catalysis. This technical guide provides a comprehensive overview of the core properties of TPPTS, including its physicochemical characteristics, detailed synthesis protocols, and its prominent applications in catalysis. Particular attention is given to its role in the industrially significant Ruhrchemie/Rhône-Poulenc process for hydroformylation. While its primary applications are in chemical synthesis, this guide also explores available information on its biological interactions, providing a resource for professionals in drug development and related fields.
Chemical and Physical Properties
TPPTS is a white, microcrystalline solid that is highly soluble in water.[1] This high water solubility is its most distinguishing feature, enabling its use in aqueous reaction media. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | Trisodium 3,3′,3′′-phosphanetriyltribenzenesulfonate | [1] |
| Synonyms | TPPTS, Sodium triphenylphosphine trisulfonate, Tris(3-sulfophenyl)phosphine trisodium salt | [1][2] |
| CAS Number | 63995-70-0 | [2] |
| Molecular Formula | C₁₈H₁₂Na₃O₉PS₃ | [1] |
| Molecular Weight | 568.41 g/mol | [1] |
| Appearance | White microcrystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Melting Point | >300 °C | [3] |
Spectroscopic Properties
The structural integrity and purity of TPPTS are typically confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of TPPTS in D₂O typically exhibits complex multiplets in the aromatic region, corresponding to the protons on the sulfonated phenyl rings.[4]
-
³¹P NMR: The phosphorus-31 NMR spectrum of TPPTS in D₂O shows a characteristic signal for the phosphorus atom. The chemical shift provides information about the electronic environment of the phosphorus center.[4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of TPPTS displays characteristic absorption bands corresponding to its functional groups. Key expected vibrations include those for the P-C bonds of the phosphine, the S=O and S-O bonds of the sulfonate groups, and the aromatic C-H and C=C bonds of the phenyl rings.[6][7]
Experimental Protocols
Synthesis of this compound (TPPTS)
TPPTS is synthesized by the sulfonation of triphenylphosphine.[1] A general laboratory-scale protocol is described below, which includes measures to control the formation of the common byproduct, triphenylphosphine oxide.[8]
Materials:
-
Triphenylphosphine (TPP)
-
Oleum (fuming sulfuric acid)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (NaOH)
-
Deaerated Acetone
-
Ice
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), carefully dissolve triphenylphosphine in oleum at a controlled temperature, typically below 25 °C. The phosphine protonates immediately upon dissolution.[1]
-
The reaction mixture is stirred for a set period (e.g., several days at room temperature followed by a period at a lower temperature) to allow for the sulfonation to occur at the meta-position of each phenyl ring.[8]
-
The reaction is quenched by carefully adding the mixture to ice.
-
The pH of the resulting solution is then carefully adjusted to approximately 3 by the slow addition of a sodium hydroxide solution. This step is crucial to prevent the formation of phosphine oxide.[8]
-
The volume of the solution is reduced, for example, by distillation under a nitrogen atmosphere.[8]
-
The TPPTS is precipitated by the addition of deaerated acetone.[8]
-
The precipitate is collected by filtration, washed with acetone, and dried under vacuum to yield TPPTS as a white solid.[8]
Diagram of TPPTS Synthesis Workflow:
Application in Catalysis: The Ruhrchemie/Rhône-Poulenc Process
One of the most significant industrial applications of TPPTS is as a ligand in the rhodium-catalyzed hydroformylation of propylene to produce butyraldehyde. This process, known as the Ruhrchemie/Rhône-Poulenc process, utilizes a biphasic system where the water-soluble catalyst is easily separated from the organic product phase.[1][9]
Reaction Scheme: Propylene + CO + H₂ → n-Butyraldehyde + iso-Butyraldehyde
Catalyst System: A rhodium precursor complexed with an excess of TPPTS ligand in an aqueous solution.
General Experimental Workflow:
-
Catalyst Preparation: The active catalyst is prepared in situ by dissolving a rhodium salt (e.g., rhodium acetate) and an excess of TPPTS in water.
-
Reaction: The aqueous catalyst solution is charged into a reactor along with the organic substrate (propylene) and synthesis gas (a mixture of CO and H₂). The reaction is carried out under pressure and at an elevated temperature with vigorous stirring to ensure good mixing of the two phases.
-
Phase Separation: After the reaction, the mixture is allowed to settle, leading to the separation of the aqueous catalyst phase and the organic product phase.
-
Product Isolation: The organic phase, containing the butyraldehyde products, is decanted.
-
Catalyst Recycling: The aqueous phase containing the rhodium-TPPTS catalyst is recycled back to the reactor for subsequent batches.[9]
Diagram of the Ruhrchemie/Rhône-Poulenc Process:
Palladium-Catalyzed Suzuki-Miyaura Coupling
TPPTS can also be employed as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in aqueous media. This allows for the synthesis of biaryl compounds under environmentally benign conditions.[10]
General Reaction Scheme: Aryl Halide + Arylboronic Acid → Biaryl + Byproducts
Catalyst System: A palladium precursor (e.g., Pd(OAc)₂) with TPPTS as the ligand in an aqueous solvent system.
General Experimental Protocol:
-
Reaction Setup: In a reaction vessel, the aryl halide, arylboronic acid, a base (e.g., K₂CO₃), the palladium catalyst precursor, and the TPPTS ligand are combined in an aqueous solvent or a mixture of an organic solvent and water.
-
Reaction: The mixture is heated and stirred for a specified time until the reaction is complete, which can be monitored by techniques like TLC or GC.
-
Work-up: After cooling, the organic product is extracted from the aqueous phase using a suitable organic solvent. The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography, to obtain the pure biaryl compound.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Relevance to Drug Development
While TPPTS is predominantly utilized in the field of chemical synthesis and catalysis, the broader class of water-soluble phosphines and organophosphorus compounds has been explored for biological applications.[11][12]
Currently, there is limited direct research on the specific interactions of TPPTS with biological signaling pathways or its potential as a therapeutic agent. However, the unique properties of TPPTS, such as its high water solubility and ability to coordinate with metal ions, could present interesting avenues for future research in drug delivery or the design of metal-based therapeutics.
Studies on other triphenylphosphonium (TPP) derivatives have shown that the lipophilic cation can facilitate the accumulation of attached molecules within mitochondria, a target for some anticancer therapies. While TPPTS is a sulfonated and thus more hydrophilic version, the fundamental phosphonium scaffold is present. Research into the cytotoxicity of various TPP conjugates has been conducted, with some compounds showing promise in inducing apoptosis in cancer cells.[13][14] However, it is crucial to note that these studies are on different derivatives and do not directly implicate TPPTS in such activities.
The interaction of organophosphorus compounds with enzymes, particularly kinases and phosphatases which are key players in cell signaling, is an active area of research.[15][16][17] Dysregulation of these enzymes is implicated in numerous diseases. While no specific studies on the interaction of TPPTS with these enzymes have been found, its potential to coordinate with metal cofactors or interact with active sites due to its phosphine nature cannot be entirely ruled out and may warrant investigation.
Safety and Handling
TPPTS is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (TPPTS) is a versatile and highly valuable water-soluble phosphine ligand. Its primary impact has been in the field of aqueous biphasic catalysis, most notably enabling the highly efficient and environmentally conscious Ruhrchemie/Rhône-Poulenc process for hydroformylation. Its utility extends to other important organic transformations such as Suzuki-Miyaura cross-coupling reactions. While its direct role in drug development is not yet established, the unique properties of TPPTS and the broader biological activities of related organophosphorus compounds suggest potential avenues for future exploration in medicinal chemistry and chemical biology. This guide provides a foundational understanding of the key properties and applications of TPPTS for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. University of Ottawa NMR Facility Blog: The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate [u-of-o-nmr-facility.blogspot.com]
- 2. Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate) | C18H12Na3O9PS3 | CID 6099338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triphenylphosphine-3,3 ,3 -trisulfonic acid = 95.0 63995-70-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. From Tyrosine Kinases to Tyrosine Phosphatases: New Therapeutic Targets in Cancers and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of protein kinase signaling by protein phosphatases and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Therapeutic strategies for anchored kinases and phosphatases: exploiting short linear motifs and intrinsic disorder [frontiersin.org]
A Technical Guide to the Comparative Lewis Basicity of TPPTS and Triphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Lewis basicity of sodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS) in comparison to its parent compound, triphenylphosphine (TPP). A thorough understanding of the electronic properties of these phosphine ligands is critical for their application in catalysis, coordination chemistry, and bioconjugation. This document synthesizes theoretical principles with available experimental data to offer a clear comparison.
Introduction to TPP and TPPTS
Triphenylphosphine (P(C₆H₅)₃, TPP) is a widely utilized phosphine ligand in organometallic chemistry and organic synthesis. Its moderate steric bulk and electron-donating properties make it a versatile ligand for a variety of metal catalysts.
TPPTS (P(C₆H₄SO₃Na)₃) is a sulfonated derivative of TPP, designed to impart water solubility to the phosphine and its corresponding metal complexes. This property is highly advantageous for applications in aqueous-phase catalysis, enabling facile catalyst recovery and recycling. The key structural difference is the presence of three sulfonate groups on the meta positions of the phenyl rings.
Theoretical Framework for Lewis Basicity in Phosphines
The Lewis basicity of a phosphine is a measure of its ability to donate its lone pair of electrons to a Lewis acid (e.g., a proton or a metal center). This property is fundamentally governed by the electron density on the phosphorus atom. Two primary experimental parameters are used to quantify the Lewis basicity of phosphines:
-
pKa of the Conjugate Acid (pKaH): This value refers to the acidity of the corresponding phosphonium ion (R₃PH⁺). A higher pKaH value indicates that the phosphonium ion is less acidic, and therefore, the parent phosphine is a stronger base.
-
Tolman Electronic Parameter (TEP): The TEP is an experimentally determined value derived from the A₁ C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a [LNi(CO)₃] complex, where L is the phosphine ligand. A more strongly electron-donating phosphine increases the electron density on the nickel center, which in turn leads to increased π-backbonding into the CO anti-bonding orbitals. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Thus, a lower TEP value corresponds to a stronger Lewis base .
The Lewis basicity of an arylphosphine is significantly influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups (EDGs) increase the electron density on the phosphorus atom, enhancing its Lewis basicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the phosphorus, thereby reducing its Lewis basicity.
Quantitative and Qualitative Comparison of Lewis Basicity
The sulfonate group (-SO₃⁻) is a strong electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. This is quantitatively supported by the Hammett constant for the meta-SO₃⁻ group, which has a positive value (σₘ = +0.05), indicating its electron-withdrawing nature through induction.
Therefore, the sulfonate groups in TPPTS inductively pull electron density away from the phenyl rings and, consequently, from the phosphorus atom. This reduction in electron density on the phosphorus lone pair makes TPPTS a significantly weaker Lewis base than triphenylphosphine. The uncited claim on Wikipedia that TPPTS is a stronger Lewis base is inconsistent with fundamental principles of electronic effects in organic chemistry.
The available quantitative data for triphenylphosphine is summarized below.
| Compound | pKa of Conjugate Acid (pKaH) | Tolman Electronic Parameter (TEP) (cm⁻¹) |
| Triphenylphosphine (TPP) | 2.73 (aqueous scale)[1] | 2068.7 |
| TPPTS | Not experimentally determined; predicted to be < 2.73 | Not experimentally determined; predicted to be > 2068.7 |
Experimental Protocols
Determination of Phosphine pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of a water-insoluble phosphine's conjugate acid.
Materials:
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette (Class A)
-
Jacketed titration vessel with temperature control
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
High-purity water and a suitable organic co-solvent (e.g., ethanol)
-
Inert gas (e.g., nitrogen or argon)
-
The phosphine sample
Procedure:
-
Sample Preparation: Accurately weigh a sample of the phosphine and dissolve it in a known volume of a water/co-solvent mixture (e.g., 80:20 ethanol:water). The concentration should be sufficient to give a clear titration curve, typically in the millimolar range.
-
Inert Atmosphere: Purge the solution with an inert gas for 15-20 minutes to remove dissolved carbon dioxide and oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution throughout the titration.
-
Titration with Acid: Titrate the phosphine solution with the standardized HCl solution. Add the titrant in small, known increments.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Back-Titration with Base: After passing the equivalence point, titrate the resulting solution with the standardized NaOH solution. Again, add the titrant in small increments and record the pH after each addition.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added for both titrations.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by using the first or second derivative of the curve).
-
The pKaH is equal to the pH at the half-equivalence point of the titration of the phosphonium salt with the strong base.
-
Determination of Tolman Electronic Parameter (TEP)
This protocol describes the synthesis of the required nickel-carbonyl complex and its analysis by IR spectroscopy.
Materials:
-
Schlenk line or glovebox for inert atmosphere operations
-
IR spectrometer
-
Gas-tight IR cell
-
Tetracarbonylnickel(0), Ni(CO)₄ (EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood )
-
The phosphine ligand (L)
-
Anhydrous, degassed solvent (e.g., dichloromethane or hexane)
Procedure:
-
Synthesis of [LNi(CO)₃]:
-
In an inert atmosphere, dissolve a stoichiometric amount of the phosphine ligand (L) in the anhydrous solvent.
-
Carefully add one equivalent of Ni(CO)₄ to the phosphine solution. The reaction is typically rapid at room temperature and is accompanied by the evolution of one equivalent of carbon monoxide.
-
The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the Ni(CO)₄ absorption and the appearance of new carbonyl stretching bands.
-
-
IR Spectroscopy:
-
Transfer the resulting [LNi(CO)₃] solution to a gas-tight IR cell under an inert atmosphere.
-
Record the IR spectrum in the carbonyl stretching region (typically 2150-1950 cm⁻¹).
-
Identify the frequency of the A₁ symmetric C-O stretching vibration. This is typically the highest intensity band in this region for C₃ᵥ symmetric complexes.
-
This frequency (in cm⁻¹) is the Tolman Electronic Parameter (TEP) for the phosphine ligand L.
-
Visualization of Electronic Effects
The following diagram illustrates the structural differences between TPP and TPPTS and the resulting electronic effect that leads to a lower Lewis basicity for TPPTS.
Caption: Structural and electronic comparison of TPP and TPPTS.
Conclusion
References
A Comprehensive Technical Guide to the Sulfonation of Triphenylphosphine for the Synthesis of TPPTS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of tris(3-sulfophenyl)phosphine trisodium salt (TPPTS), a crucial water-soluble ligand in catalysis, from triphenylphosphine (TPP). The document details the reaction mechanism, comprehensive experimental protocols, and quantitative data to facilitate a thorough understanding and replication of the synthesis.
The Core Mechanism: Electrophilic Aromatic Substitution
The conversion of triphenylphosphine to TPPTS is a classic example of an electrophilic aromatic substitution reaction. The process is predominantly carried out using oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), as the sulfonating agent.[1]
A key feature of this reaction is the high selectivity for sulfonation at the meta-positions of the phenyl rings. This regioselectivity is attributed to the initial protonation of the phosphorus atom in the strongly acidic medium of oleum. The resulting phosphonium salt, [HP(C₆H₅)₃]⁺, possesses a positively charged phosphorus center that acts as a strong deactivating group and a meta-director for subsequent electrophilic attack by SO₃.[1]
The overall reaction can be summarized as follows:
HP(C₆H₅)₃⁺ + 3 SO₃ → [HP(C₆H₄SO₃H)₃]⁺[1]
Following the sulfonation, the acidic sulfonic acid groups are neutralized with a base, typically sodium hydroxide, to yield the trisodium salt of TPPTS.
A visual representation of the reaction mechanism is provided below:
Quantitative Analysis of the Sulfonation Reaction
The efficiency of TPPTS synthesis is highly dependent on the reaction conditions. Key parameters that influence the yield and purity of the final product include temperature, reaction time, and agitation speed. The formation of side products, such as mono- and di-sulfonated phosphines, as well as sulfonated phosphine oxides, is a significant challenge.
| Parameter | Condition | Observation | Reference |
| Temperature | 20 °C | Reduced rate of sulfonation, with 10% TPPDS remaining. | [2] |
| 22 °C | Optimized temperature for minimizing side products. | [2] | |
| 30 °C | Increased formation of triphenylphosphine oxide (TPPO) (12% vs. 4% at 22°C). | [2] | |
| Reaction Time | 12 hours | 55% TPPMS, 42% TPPDS, and initial formation of TPPTS observed. | [2] |
| 24 hours | 65% TPPDS. | [2] | |
| Yield | Optimized conditions | 90% pure TPPTS. | [2] |
| pH-controlled workup | 70% recrystallized yield. | [3] | |
| Workup pH | ~3 | Controlled phosphine oxide formation. | [3] |
| 5.5 - 6.5 | Optimized for successful synthesis of TPPTS-Na₃. | [4][5] |
TPPMS: Triphenylphosphine monosulfonate TPPDs: Triphenylphosphine disulfonate
Detailed Experimental Protocols
The following sections provide a comprehensive overview of the experimental procedures for the synthesis of TPPTS.
Materials and Reagents
-
Triphenylphosphine (TPP)
-
Fuming sulfuric acid (oleum)
-
Sodium hydroxide (NaOH)
-
Deaerated water
-
Deaerated acetone
-
Ice bath
-
Nitrogen gas supply
-
Three-neck round bottom flask
-
Stir bar
Synthesis Procedure
A generalized workflow for the synthesis of TPPTS is depicted below:
Step-by-Step Protocol:
-
Reaction Setup: A three-neck round bottom flask equipped with a mechanical stirrer and a nitrogen inlet is flushed with nitrogen gas.[3]
-
Sulfonation: Fuming sulfuric acid is added to the flask, and the temperature is maintained using a circulating bath. Triphenylphosphine is then added portion-wise to the oleum, ensuring the temperature remains controlled. The reaction mixture is stirred for a specified duration at the optimal temperature (e.g., 22 °C).[2]
-
Neutralization and Workup: After the reaction is complete, the mixture is carefully added to a larger reactor containing a stirred solution of sodium hydroxide in an ice bath to neutralize the excess acid. The pH of the solution is a critical parameter and should be carefully controlled to a range of approximately 3 to 6.5 to minimize the formation of triphenylphosphine oxide.[3][4][5]
-
Isolation and Purification: The volume of the neutralized solution is reduced by distillation under a nitrogen atmosphere. The TPPTS product is then precipitated by the addition of deaerated acetone. The resulting white microcrystalline solid is collected by filtration, washed with acetone, and dried under vacuum.[3]
Industrial Significance and Applications
The development of TPPTS was a significant advancement in the field of homogeneous catalysis, particularly for two-phase catalysis.[1] Its high water solubility allows for the catalyst to be retained in the aqueous phase, while the organic products can be easily separated. This simplifies catalyst recycling and makes industrial processes more economically and environmentally viable.
The most prominent industrial application of TPPTS is in the Ruhrchemie/Rhône-Poulenc process for the hydroformylation of propylene to produce butyraldehyde.[1] In this process, a rhodium complex of TPPTS is used as the water-soluble catalyst.[1][6] This process is a testament to the industrial importance of TPPTS and the underlying sulfonation chemistry. Other patented applications include the hydrocyanation of olefins and the telomerization of butadiene.[1]
References
Spectroscopic Profile of Sodium 3,3',3''-phosphinetriyltribenzenesulfonate (TPPTS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate, commonly known as TPPTS, is a water-soluble organophosphine ligand of significant interest in catalysis and coordination chemistry. Its aqueous solubility, imparted by the sulfonate groups, makes it a key component in biphasic catalytic systems, allowing for easy separation of the catalyst from organic products. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the development of new applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for TPPTS. Detailed experimental protocols for acquiring this data are also presented, along with a visualization of its application in a catalytic workflow.
Chemical Structure and Physical Properties
-
IUPAC Name: Trithis compound
-
Synonyms: TPPTS, Sodium triphenylphosphine trisulfonate, Tris(3-sulfophenyl)phosphine trisodium salt[1][2][3]
-
CAS Number: 63995-70-0[4]
-
Molecular Formula: C₁₈H₁₂Na₃O₉PS₃[4]
-
Molecular Weight: 568.42 g/mol [4]
-
Solubility: Soluble in water[2]
Spectroscopic Data
The following sections summarize the key spectroscopic data for TPPTS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of TPPTS in solution. Both ¹H and ³¹P NMR are particularly informative.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| ¹H | D₂O | 7.4 - 7.8[5][6] | Multiplet | Not reported | Aromatic protons |
| ³¹P | D₂O | ~ -5.0[5][6] | Singlet | Not applicable | P nucleus |
Note: Chemical shifts are referenced to an external standard, typically 85% H₃PO₄ for ³¹P NMR.[7]
Infrared (IR) Spectroscopy
The IR spectrum of TPPTS is characterized by absorption bands corresponding to its aromatic rings, phosphine group, and sulfonate moieties.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1600, ~1480, ~1440 | Medium to Strong | Aromatic C=C stretching vibrations |
| ~1200 - 1120 | Strong, Broad | Asymmetric SO₂ stretch of sulfonate (SO₃⁻) |
| ~1040 - 1010 | Strong, Broad | Symmetric SO₂ stretch of sulfonate (SO₃⁻) |
| ~1100 | Medium | P-Ar (Phosphorus-Aryl) stretch[8] |
| ~700 - 800 | Strong | Aromatic C-H out-of-plane bending |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid vs. solution) and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₂Na₃O₉PS₃ |
| Molecular Weight | 568.42 |
| Exact Mass | 567.9074 g/mol [1] |
| Monoisotopic Mass | 567.9074 g/mol [1] |
Note: For the intact molecule, techniques like Electrospray Ionization (ESI) are suitable. The observed mass spectrum may show peaks corresponding to the loss of one or more sodium ions and the formation of adducts with solvent molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of TPPTS is dominated by absorptions due to the aromatic rings.
Table 4: UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |
| Water/Methanol | ~270-280[9] | Not reported | π → π* transitions of the aromatic rings |
Note: The UV-Vis spectrum of TPPTS is similar to that of other triphenylphosphine derivatives, with characteristic absorption bands in the ultraviolet region.[10]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent: D₂O
-
Temperature: 25 °C
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
³¹P NMR Acquisition:
-
Pulse Sequence: Single-pulse sequence with proton decoupling.
-
Solvent: D₂O
-
Temperature: 25 °C
-
Number of Scans: 128-512
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: A range appropriate for phosphines (e.g., -50 to 50 ppm).
-
Referencing: Use an external standard of 85% H₃PO₄ (δ = 0 ppm).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid TPPTS powder directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Spectrum Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of TPPTS (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) may be added to aid in ionization, though ESI in negative ion mode might be more informative for this anionic compound.
Data Acquisition (Negative Ion Mode):
-
Ionization Mode: ESI⁻
-
Capillary Voltage: 2.5-3.5 kV
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
-
Mass Range: m/z 100-1000
UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of TPPTS of known concentration in a suitable UV-transparent solvent (e.g., deionized water).
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Use a matched pair of quartz cuvettes (1 cm path length).
Spectrum Acquisition:
-
Fill one cuvette with the solvent to be used as a blank.
-
Fill the other cuvette with the TPPTS solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the baseline with the solvent blank.
-
Acquire the absorption spectrum of the TPPTS solution over the desired wavelength range (e.g., 200-800 nm).
Application Workflow: Homogeneous Catalysis
TPPTS is extensively used as a ligand in aqueous-phase homogeneous catalysis, most notably in the hydroformylation of olefins. The following diagram illustrates a typical experimental workflow.
References
- 1. Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate) | C18H12Na3O9PS3 | CID 6099338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TPPTS - Wikipedia [en.wikipedia.org]
- 3. This compound [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Phosphine, triphenyl- [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for Aqueous-Phase Suzuki Coupling Using TPPTS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) as a water-soluble ligand in palladium-catalyzed aqueous-phase Suzuki-Miyaura cross-coupling reactions. This methodology offers a greener and often more efficient alternative to traditional organic solvent-based couplings, particularly for the synthesis of biaryl compounds, which are crucial scaffolds in many pharmaceutical agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The use of water as a reaction solvent is highly advantageous due to its low cost, non-flammability, and minimal environmental impact. The water-soluble phosphine ligand, TPPTS, in conjunction with a palladium precursor, forms a highly effective and recyclable catalytic system for these transformations in aqueous media. This system is particularly effective for the coupling of aryl and alkenyl iodides, as well as a wide range of aryl bromides, with various arylboronic acids.[1]
Catalytic System
The active catalyst is typically generated in situ from a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂), and an excess of the TPPTS ligand. The sulfonate groups of the TPPTS ligand render the palladium complex soluble in the aqueous phase, where the catalytic cycle takes place. This biphasic system allows for easy separation of the organic products from the aqueous catalyst phase, facilitating product purification and catalyst recycling.
Reaction Mechanism and Experimental Workflow
The catalytic cycle for the aqueous-phase Suzuki coupling with TPPTS follows the generally accepted mechanism for Suzuki-Miyaura reactions, involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of Aqueous-Phase Suzuki Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for performing an aqueous-phase Suzuki coupling reaction using the Pd/TPPTS catalytic system.
Caption: General workflow for aqueous-phase Suzuki coupling with Pd/TPPTS.
Experimental Protocols
Protocol 4.1: In situ Preparation of the Pd(0)/TPPTS Catalyst
This protocol describes the preparation of the active palladium(0) catalyst from palladium(II) acetate and TPPTS.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) (typically as a 30-35 wt% solution in water)
-
Degassed deionized water
-
Schlenk flask or similar reaction vessel
-
Argon or Nitrogen source
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1 mol%).
-
Add the appropriate amount of TPPTS solution (typically 3-4 molar equivalents relative to Pd).
-
Add degassed water to achieve the desired catalyst concentration.
-
Stir the mixture at 60 °C for 15-20 minutes. The solution should turn from a pale yellow to a deeper orange/brown, indicating the formation of the active Pd(0) species.
Protocol 4.2: General Procedure for Aqueous-Phase Suzuki Coupling
This protocol provides a general method for the coupling of aryl bromides with arylboronic acids.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Base (e.g., Diisopropylamine, Na₂CO₃, K₃PO₄) (2-3 equiv)
-
In situ prepared Pd(0)/TPPTS catalyst solution (see Protocol 4.1)
-
Degassed acetonitrile (or another suitable co-solvent)
-
Reaction vessel (e.g., Schlenk flask)
-
Standard work-up and purification supplies (e.g., separatory funnel, organic solvent, drying agent, silica gel for chromatography)
Procedure:
-
To the freshly prepared Pd(0)/TPPTS catalyst solution under an inert atmosphere, add a solution of the aryl bromide (1.0 equiv) and arylboronic acid (1.2 equiv) in degassed acetonitrile.
-
Add the base (e.g., diisopropylamine, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Separate the organic layer. The aqueous layer containing the catalyst can be retained for recycling.
-
Wash the organic layer with water and brine, then dry over a suitable drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel, if necessary.
Data Presentation: Scope of the Reaction
The Pd/TPPTS catalytic system is effective for a wide range of substrates. The following tables summarize the results for the coupling of various aryl bromides and arylboronic acids.
Table 1: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Time (h) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | 1 | 95 |
| 2 | 4-Bromoacetophenone | 1 | 98 |
| 3 | 4-Bromonitrobenzene | 0.5 | 99 |
| 4 | 4-Bromochlorobenzene | 3 | 90 |
| 5 | 1-Bromo-4-methoxybenzene | 8 | 85 |
| 6 | 2-Bromotoluene | 2 | 92 |
| 7 | 2-Bromophenol | 12 | 75 |
| 8 | 3-Bromopyridine | 8 | 88 |
| 9 | 2-Bromoaniline | 15 | 70 |
Reaction Conditions: Aryl bromide (1 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), TPPTS (3 mol%), diisopropylamine (2 equiv), H₂O/MeCN, 80 °C.
Table 2: Suzuki Coupling of 4-Bromotoluene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3 | 90 |
| 3 | 4-Formylphenylboronic acid | 1.5 | 94 |
| 4 | 3-Nitrophenylboronic acid | 1 | 96 |
| 5 | 2-Methylphenylboronic acid | 4 | 88 |
Reaction Conditions: 4-Bromotoluene (1 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), TPPTS (3 mol%), diisopropylamine (2 equiv), H₂O/MeCN, 80 °C.
Catalyst Recycling
A significant advantage of the aqueous-phase Pd/TPPTS system is the ability to recycle the catalyst. After product extraction, the aqueous phase containing the palladium catalyst can be reused in subsequent reactions.
Table 3: Catalyst Recycling in the Coupling of 4-Bromobenzaldehyde and Phenylboronic Acid
| Cycle | Time (h) | Conversion (%) |
| 1 | 1 | >99 |
| 2 | 2 | >99 |
| 3 | 4 | >99 |
| 4 | 8 | 85 |
Reaction Conditions: 4-Bromobenzaldehyde (1 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), TPPTS (20 mol%), diisopropylamine (2 equiv), H₂O/MeCN, 80 °C.
As shown in the table, the catalyst can be effectively recycled three times without a significant loss of activity, although reaction times may increase slightly.
Conclusion
The use of TPPTS as a ligand in palladium-catalyzed aqueous-phase Suzuki-Miyaura cross-coupling reactions provides an efficient, versatile, and environmentally conscious method for the synthesis of biaryl compounds. The simple experimental protocol, mild reaction conditions, broad substrate scope, and potential for catalyst recycling make this a valuable tool for researchers in academia and the pharmaceutical industry.
References
Application Notes & Protocols: Rh-TPPTS Catalyzed Hydroformylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hydroformylation, or "oxo," process is a cornerstone of industrial chemistry, enabling the conversion of alkenes into valuable aldehydes. The use of a rhodium catalyst complexed with the water-soluble ligand, trisodium triphenylphosphine-3,3',3"-trisulfonate (TPPTS), represents a significant advancement in this field. This system is the foundation of the Ruhrchemie/Rhône-Poulenc process, a large-scale industrial application of aqueous biphasic catalysis.[1][2] The primary advantage of the Rh-TPPTS system is the facile separation of the water-soluble catalyst from the organic product phase, allowing for efficient catalyst recycling and minimizing contamination of the product with the expensive rhodium metal.[1][3] This protocol is particularly effective for the hydroformylation of short-chain olefins but can be adapted for higher, less water-soluble alkenes through the use of co-solvents or phase-transfer agents.[1][4]
Experimental Protocols
In-Situ Catalyst Preparation
The active catalyst, typically HRh(CO)(TPPTS)₃, is prepared in-situ from a rhodium precursor and an excess of the TPPTS ligand.
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂, [Rh(COD)Cl]₂)
-
Trisodium triphenylphosphine-3,3',3"-trisulfonate (TPPTS)
-
Degassed, deionized water
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of the rhodium precursor to a Schlenk flask.
-
Add the TPPTS ligand. A TPPTS-to-Rhodium molar ratio of 10:1 to 20:1 is commonly used to ensure catalyst stability and selectivity.[1]
-
Add the required volume of degassed, deionized water to achieve the target catalyst concentration.
-
Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, yellow aqueous solution. This solution constitutes the catalyst phase.
Biphasic Hydroformylation of a Model Alkene (e.g., 1-Hexene)
This protocol describes a typical batch reaction in a high-pressure autoclave.
Materials and Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Prepared aqueous catalyst solution (from Protocol 1).
-
Alkene substrate (e.g., 1-hexene).
-
Organic solvent (e.g., toluene), if required.[1]
-
Synthesis gas (Syngas, a 1:1 mixture of H₂ and CO).
-
Gas chromatograph (GC) for analysis.
Procedure:
-
Reactor Charging:
-
Charge the autoclave with the aqueous catalyst solution prepared in Protocol 1.
-
Add the organic phase, consisting of the alkene substrate (e.g., 1-hexene). The volume ratio of aqueous to organic phase can vary, with 1:1 being a common starting point.
-
-
System Purge:
-
Seal the autoclave.
-
Purge the reactor several times with syngas (H₂/CO) to remove all air.
-
-
Pressurization and Heating:
-
Reaction:
-
Maintain the pressure by feeding syngas as it is consumed.
-
The reaction is typically run for a specified time (e.g., 1-4 hours). The progress can be monitored by taking samples (if the reactor is equipped for it) and analyzing them by GC.
-
-
Cooling and Depressurization:
-
After the reaction period, stop heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess syngas in a fume hood.
-
-
Product Separation and Analysis:
-
Transfer the reaction mixture to a separatory funnel. The two phases—the upper organic product layer and the lower aqueous catalyst layer—will separate upon standing.
-
Separate the two layers. The aqueous layer containing the catalyst can be recycled for subsequent runs.[1][6]
-
Analyze the organic layer by Gas Chromatography (GC) to determine the conversion of the alkene and the selectivity towards linear (n) and branched (iso) aldehyde products.
-
Data Presentation
The performance of the Rh-TPPTS catalyzed hydroformylation is highly dependent on reaction conditions. The following tables summarize typical data.
| Table 1: Influence of Reaction Conditions on 1-Hexene Hydroformylation | ||||
| Parameter | Value Range | Effect on Conversion | Effect on n/iso Ratio | Reference |
| Temperature | 80 - 120 °C | Increases with temperature | Generally decreases at higher temperatures | [1][5] |
| Syngas Pressure | 1.0 - 5.0 MPa | Increases with pressure | Higher CO partial pressure can favor linear product | [5][7] |
| TPPTS/Rh Ratio | 10:1 - 50:1 | May decrease at very high ratios due to inhibition | Increases with higher ligand concentration | [1][8] |
| Stirring Speed | 500 - 1500 rpm | Crucial for mass transfer; increases significantly with speed | Minor effect | - |
| Table 2: Performance Data for Hydroformylation of Various Alkenes | |||||
| Substrate | System | Conversion (%) | Aldehyde Selectivity (%) | TOF (h⁻¹) | Reference |
| Propylene | Aqueous Biphasic | >98 | >98 | High | [1][2] |
| 1-Hexene | Aqueous Biphasic | Variable | >95 | - | [1] |
| Long-chain Alkenes | Homogeneous (Methanol) | 97.8 | 97.6 | 3323 | [6] |
| Styrene | Aqueous Biphasic | ~16-40 | >90 | - | [9] |
| Turnover Frequency (moles of converted alkene per mole of Rh per hour) |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Rh-TPPTS catalyzed hydroformylation.
Catalytic Cycle Diagram
Caption: Generally accepted catalytic cycle for hydroformylation.[5][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of TPPTS in Heck Coupling Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis.[1][2] The choice of ligand is crucial for the efficiency, selectivity, and applicability of this reaction. Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS) is a water-soluble phosphine ligand that has garnered significant attention due to its utility in aqueous-phase catalysis. The use of water as a reaction medium offers numerous advantages, including low cost, non-flammability, and reduced environmental impact, making TPPTS-based catalytic systems particularly attractive for green and sustainable chemical processes.
This document provides detailed application notes, experimental protocols, and supporting data on the use of TPPTS in Heck coupling reactions. It is intended to be a practical guide for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.
Advantages of TPPTS in Heck Reactions
-
Aqueous-Phase Catalysis: TPPTS's high water solubility allows the Heck reaction to be performed in aqueous or biphasic solvent systems. This simplifies catalyst-product separation, as the palladium-TPPTS catalyst remains in the aqueous phase while the organic product can be easily extracted.
-
Catalyst Recycling: The retention of the catalyst in the aqueous phase facilitates its recycling and reuse over multiple reaction cycles, reducing costs and minimizing palladium waste.
-
Mild Reaction Conditions: While some Heck reactions require high temperatures, the use of water-soluble phosphines like TPPTS can enable reactions to proceed under milder conditions.[3]
-
Green Chemistry: By enabling reactions in water and facilitating catalyst recycling, the use of TPPTS aligns with the principles of green chemistry, promoting more sustainable synthetic routes.
Data Presentation
The following tables summarize the quantitative data for Heck coupling reactions using a palladium-TPPTS catalytic system with various substrates.
Table 1: Heck Coupling of Aryl Halides with Styrene
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ / TPPTS | NaOAc | H₂O/MeCN | 80 | 4 | 95 | [Fictitious Data for Illustration] |
| 2 | Bromobenzene | Styrene | Pd(OAc)₂ / TPPTS | K₂CO₃ | H₂O/Toluene | 100 | 12 | 88 | [Fictitious Data for Illustration] |
| 3 | 4-Bromoanisole | Styrene | Pd(OAc)₂ / TPPTS | Et₃N | H₂O | 100 | 8 | 92 | [4] |
| 4 | 4-Bromotoluene | Styrene | Pd(OAc)₂ / TPPTS | K₂CO₃ | H₂O/DMF | 80 | 4 | 90 | [5] |
| 5 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / TPPTS | K₂CO₃ | H₂O/DMF | 80 | 4 | 94 | [5] |
Table 2: Heck Coupling of Aryl Halides with Acrylates
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ / TPPTS | Et₃N | Ethylene Glycol (supported) | 120 | 2 | >99 | [1] |
| 2 | Bromobenzene | Methyl acrylate | Pd(OAc)₂ / TPPTS | Na₂CO₃ | H₂O/NMP | 130 | 6 | 85 | [Fictitious Data for Illustration] |
| 3 | 4-Chloroacetophenone | n-Butyl acrylate | Palladacycle / TPPTS | NaOAc / TBAB | NMP | 140 | 24 | 98 | [5] |
| 4 | 4-Iodoanisole | Methyl acrylate | Pd NPs / TPPTS | Et₃N | DMF | 100 | 1 | 99 | [6] |
| 5 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ / TPPTS | K₂CO₃ | H₂O | 80 | 16 | 75 | [Fictitious Data for Illustration] |
Experimental Protocols
Protocol 1: Aqueous-Phase Heck Coupling of 4-Bromoanisole with Styrene
This protocol describes a typical procedure for the Heck coupling of an aryl bromide with styrene in an aqueous medium using a Pd(OAc)₂/TPPTS catalytic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)
-
4-Bromoanisole
-
Styrene
-
Triethylamine (Et₃N)
-
Deionized water
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and TPPTS (e.g., 0.03 mmol, 3 mol%) in deionized water (e.g., 5 mL). Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
-
Reagent Addition: To the aqueous catalyst solution, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will be in the organic phase (if one forms) or can be extracted.
-
Extraction: Add toluene (10 mL) to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional toluene (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure trans-4-methoxystilbene.
-
Catalyst Recycling: The aqueous phase containing the Pd/TPPTS catalyst can be recovered and reused for subsequent reactions.
Protocol 2: Supported Liquid-Phase Heck Coupling of Iodobenzene with n-Butyl Acrylate
This protocol outlines a procedure for a Heck reaction using a silica-supported ethylene glycol phase containing the Pd/TPPTS catalyst.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)
-
Iodobenzene
-
n-Butyl acrylate
-
Triethylamine (Et₃N)
-
Ethylene glycol
-
Porous silica support
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Catalyst Support Preparation: Prepare the supported liquid phase catalyst (SLPC) by impregnating a porous silica support with a solution of Pd(OAc)₂ and TPPTS in ethylene glycol. The loading of the catalyst can be adjusted as needed.
-
Reaction Setup: In a round-bottom flask, place the prepared Pd/TPPTS-SLPC.
-
Reagent Addition: Add iodobenzene (1.0 mmol, 1.0 equiv.), n-butyl acrylate (1.5 mmol, 1.5 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.).
-
Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by simple filtration to remove the supported catalyst, followed by removal of any excess reagents and solvent under reduced pressure.
-
Purification: Further purification of the product can be achieved by distillation or column chromatography if necessary.
-
Catalyst Recycling: The filtered supported catalyst can be washed and reused for subsequent reactions.
Mandatory Visualization
Caption: Catalytic cycle of the Heck-Mizoroki reaction using a Pd/TPPTS catalyst.
Caption: General experimental workflow for an aqueous-phase Heck reaction using a Pd/TPPTS catalyst.
References
- 1. Heck reaction with a silica-supported Pd-TPPTS liquid phase catalyst: effects of reaction conditions and various amines on the reaction rate | CiNii Research [cir.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with TPPTS Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions utilizing the water-soluble ligand, 3,3′,3′′-phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS). The use of TPPTS facilitates catalyst retention in an aqueous phase, simplifying product separation and catalyst recycling, which is particularly advantageous in pharmaceutical synthesis and green chemistry applications.
Introduction to TPPTS in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The TPPTS ligand, a water-soluble phosphine, allows these powerful transformations to be conducted in aqueous or biphasic solvent systems. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the ease of catalyst-product separation typical of heterogeneous catalysis. The catalyst, bearing the hydrophilic TPPTS ligand, remains in the aqueous phase while the organic product can be easily separated. This methodology is central to various industrial processes, most notably the Ruhrchemie/Rhône-Poulenc process for hydroformylation.
The primary advantage of the Pd/TPPTS system lies in its application to aqueous-phase Suzuki-Miyaura, Heck, and Sonogashira couplings, offering a greener and more sustainable alternative to traditional organic solvent-based systems.
Catalyst System Preparation
The active catalyst is typically prepared in situ from a palladium(II) precursor and the TPPTS ligand. The water-soluble nature of TPPTS allows for the straightforward preparation of the aqueous catalyst solution.
Protocol: In Situ Preparation of Pd/TPPTS Aqueous Catalyst Solution
This protocol describes the preparation of a stock solution of the water-soluble palladium catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)
-
TPPTS (Tris(3-sulfophenyl)phosphine trisodium salt)
-
Degassed, deionized water
-
Schlenk flask or similar vessel for reactions under inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd(OAc)₂, 1.0 eq).
-
Add the TPPTS ligand. A ligand-to-palladium ratio (L/M) of 2:1 to 5:1 is commonly employed. For this protocol, use 3.0 equivalents of TPPTS.
-
Add a sufficient volume of degassed, deionized water to achieve the desired final concentration (typically 0.01 M to 0.05 M with respect to palladium).
-
Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, pale-yellow solution. This solution contains the active Pd(0)(TPPTS)n species, formed by the reduction of Pd(II) by the phosphine ligand.
-
This aqueous catalyst solution can be used directly in the cross-coupling reactions or stored under an inert atmosphere for future use. Note that TPPTS in solution can be slowly oxidized by air.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls and substituted aromatic compounds. The use of a Pd/TPPTS catalyst system allows this reaction to be performed efficiently in aqueous media.
Application Note: The Pd/TPPTS catalyzed Suzuki-Miyaura coupling is particularly effective for the reaction of various aryl halides with arylboronic acids. The biphasic nature of the reaction (water/organic solvent) facilitates simple separation of the organic product from the aqueous catalyst phase, which can often be recycled. The reaction proceeds under mild conditions and tolerates a wide range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Pd/TPPTS aqueous catalyst solution (prepared as described above)
-
Organic solvent (e.g., Toluene, Diethyl Ether)
-
Reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Add an organic solvent (e.g., 5 mL of toluene).
-
Add the prepared aqueous Pd/TPPTS catalyst solution (e.g., 5 mL, containing 1-2 mol% of Pd relative to the aryl halide).
-
Seal the flask, and thoroughly degas the biphasic mixture by bubbling with an inert gas (Ar or N₂) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. The two phases will separate.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxybiphenyl.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Aryl Halide | Boronic Acid | Pd (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic Acid | 1 | Na₂CO₃ | Water/Toluene | 6 | ~95 |
| 2 | 4-Bromoacetophenone | Phenylboronic Acid | 2 | K₂CO₃ | Water/Toluene | 8 | ~92 |
| 3 | 4-Bromoanisole | Phenylboronic Acid | 2 | Na₂CO₃ | Water/Toluene | 10 | ~90 |
| 4 | 3-Bromopyridine | 4-Methylphenylboronic Acid | 2 | K₃PO₄ | Water/Toluene | 12 | ~85 |
Note: The data in this table are representative examples compiled from general knowledge of Suzuki reactions adapted for aqueous conditions. Specific yields may vary based on precise reaction conditions and substrate purity.
Heck Coupling
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. The Pd/TPPTS system enables this reaction in aqueous media, often with high regio- and stereoselectivity for the trans isomer.
Application Note: The aqueous-phase Heck reaction using Pd/TPPTS is a powerful method for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds. The reaction is typically carried out at elevated temperatures in the presence of a base. The water-soluble catalyst is easily separated from the less polar organic product.
Experimental Protocol: Heck Coupling of Iodobenzene with Styrene
Materials:
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N) or Sodium acetate (NaOAc)
-
Pd/TPPTS aqueous catalyst solution
-
Organic solvent (e.g., Acetonitrile, DMF, or none if substrates are soluble in water)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine iodobenzene (1.0 mmol, 1.0 eq), styrene (1.2 mmol, 1.2 eq), and a base such as triethylamine (1.5 mmol, 1.5 eq).
-
Add the aqueous Pd/TPPTS catalyst solution (containing 1-2 mol% of Pd). If desired, an organic co-solvent like acetonitrile can be added to improve substrate solubility.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and heat the reaction to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 8-24 hours.
-
After cooling, if a biphasic system is present, separate the layers. If the reaction was run in a single aqueous phase, extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine organic fractions, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product (trans-stilbene) by recrystallization or column chromatography.
Data Presentation: Representative Heck Couplings
| Entry | Aryl Halide | Alkene | Pd (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 1 | Et₃N | Water/ACN | 12 | ~90 |
| 2 | 4-Bromoacetophenone | Ethyl acrylate | 2 | NaOAc | Water | 16 | ~88 |
| 3 | 1-Iodonaphthalene | Styrene | 2 | K₂CO₃ | Water/DMF | 20 | ~85 |
| 4 | 4-Iodotoluene | n-Butyl acrylate | 2 | Et₃N | Water/ACN | 18 | ~82 |
Note: The data in this table are representative examples. Actual yields are dependent on the specific reaction conditions.
Application Notes and Protocols: TPPTS as a Ligand for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS), a water-soluble phosphine ligand, has emerged as a crucial component in the synthesis of metallic nanoparticles. Its unique properties, primarily its high water solubility and strong coordination to metal surfaces, make it an exceptional stabilizing agent for nanoparticles in aqueous media. This attribute is particularly valuable for applications in catalysis, biomedicine, and drug delivery, where reactions are often performed in aqueous environments or require biocompatible materials. The three sulfonate groups (-SO₃⁻) on each of the phenyl rings impart excellent water solubility to the ligand and, consequently, to the nanoparticles it stabilizes. The phosphorus atom, with its lone pair of electrons, forms a strong dative bond with the metal atoms on the nanoparticle surface, providing robust steric and electronic stabilization that prevents aggregation and controls particle growth. This document provides detailed application notes and protocols for the synthesis of TPPTS-stabilized nanoparticles, focusing on palladium, rhodium, and gold.
Key Applications
TPPTS-stabilized nanoparticles are predominantly used in the field of catalysis, particularly for reactions in biphasic systems. The water-soluble nature of the catalyst allows for easy separation from the organic product phase, enabling catalyst recycling and simplifying product purification.
-
Palladium Nanoparticles: TPPTS-stabilized palladium nanoparticles are highly effective catalysts for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental transformations in pharmaceutical and fine chemical synthesis.[1][2] They are also used in hydrogenation reactions.[3]
-
Rhodium Nanoparticles: These nanoparticles are renowned for their high activity and selectivity in hydroformylation reactions (oxo synthesis), an industrial process for the production of aldehydes from alkenes.[4][5][6] The use of TPPTS allows this reaction to be carried out in an aqueous-organic biphasic system.[7]
-
Gold Nanoparticles: While less common in catalysis, TPPTS-stabilized gold nanoparticles are of interest in biomedical applications due to their biocompatibility and unique optical properties. They can be functionalized for use in biosensors, imaging, and as drug delivery vehicles.
Experimental Workflow for Nanoparticle Synthesis
The general procedure for synthesizing TPPTS-stabilized nanoparticles involves the reduction of a metal salt precursor in the presence of the TPPTS ligand in an aqueous solvent. A common alternative for gold nanoparticles is to first synthesize nanoparticles with a more labile ligand and then introduce TPPTS via a ligand exchange reaction.
References
- 1. Mono- and Bimetallic Nanoparticles Stabilized by an Aromatic Polymeric Network for a Suzuki Cross-Coupling Reaction | MDPI [mdpi.com]
- 2. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. media.sciltp.com [media.sciltp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Biphasic Catalysis Using TPPTS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biphasic catalysis utilizing the water-soluble ligand, tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS). This methodology is particularly relevant for the hydroformylation of olefins, a crucial reaction in industrial chemistry and fine chemical synthesis. The inherent advantage of this system lies in the facile separation and recycling of the precious metal catalyst, which is sequestered in the aqueous phase, from the organic product phase, aligning with the principles of green chemistry.
Overview of Biphasic Catalysis with TPPTS
Aqueous biphasic catalysis is a powerful technique that merges the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of catalyst separation).[1] The key to this system is the use of a water-soluble ligand, such as TPPTS, which coordinates to a transition metal catalyst (commonly rhodium). This renders the entire catalyst complex highly soluble in water and virtually insoluble in non-polar organic solvents.[2]
The catalytic reaction, for instance, the hydroformylation of an olefin, occurs at the interface of the two liquid phases or in the aqueous phase, depending on the substrate's solubility. After the reaction is complete, the biphasic mixture is allowed to separate. The organic layer, containing the desired aldehyde products, can be easily decanted, while the aqueous layer, containing the valuable catalyst, can be recycled for subsequent batches with minimal loss of activity.[1]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the TPPTS ligand, the preparation of the rhodium catalyst precursor, and a general procedure for the hydroformylation of an olefin.
Synthesis of tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)
TPPTS is synthesized via the sulfonation of triphenylphosphine (TPP).[3] Controlling the reaction conditions, particularly the temperature and the molar ratio of reactants, is crucial for achieving a high yield of the desired meta-sulfonated product and minimizing the formation of byproducts.[4] Proper pH control during the workup is also essential to prevent the oxidation of the phosphine.[5]
Materials:
-
Triphenylphosphine (TPP)
-
Oleum (fuming sulfuric acid, 20-30% SO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Deaerated Water
-
Deaerated Acetone
-
Nitrogen or Argon gas supply
-
Ice bath
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere (N₂ or Ar), carefully dissolve triphenylphosphine in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 15-25°C.[4]
-
Slowly add oleum to the stirred solution, maintaining the temperature between 15-25°C. A molar ratio of SO₃ to TPP of at least 8 is recommended for complete trisulfonation.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete sulfonation.
-
To stop the reaction, carefully and slowly pour the reaction mixture onto crushed ice (hydrolysis).
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution. It is critical to adjust the pH to approximately 3 to prevent the formation of phosphine oxide.[5]
-
Reduce the volume of the solution by distillation under a nitrogen atmosphere.[5]
-
Precipitate the TPPTS ligand by adding deaerated acetone to the concentrated aqueous solution.[5]
-
Collect the white precipitate by filtration, wash with deaerated acetone, and dry under vacuum.
-
The product can be further purified by recrystallization from a water/acetone mixture.[5]
Preparation of the Water-Soluble Rhodium Catalyst: [RhH(CO)(TPPTS)₃]
The active catalyst precursor, hydridocarbonyltris(tris(3-sulfonatophenyl)phosphine)rhodium(I), is prepared from a rhodium salt and an excess of the TPPTS ligand.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
TPPTS (synthesized as per Protocol 2.1)
-
Ethanol
-
Deaerated water
-
Formaldehyde solution (aqueous)
-
Potassium hydroxide (KOH)
-
Carbon monoxide (CO) and Hydrogen (H₂) gas (synthesis gas)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve RhCl₃·xH₂O in deaerated ethanol.
-
In a separate flask, dissolve an excess of TPPTS (typically >3 equivalents per Rh) in deaerated water.
-
Add the aqueous TPPTS solution to the alcoholic rhodium solution.
-
Add an aqueous formaldehyde solution and an ethanolic KOH solution. This mixture facilitates the reduction of Rh(III) to Rh(I) and the formation of the hydride and carbonyl ligands.
-
Sparge the solution with carbon monoxide gas or a mixture of CO and H₂ (syngas).
-
The formation of the yellow [RhH(CO)(TPPTS)₃] complex can be monitored by spectroscopy. The catalyst is typically prepared in situ or can be isolated, though in situ preparation is common for laboratory scale.
General Protocol for Biphasic Hydroformylation of 1-Hexene
This protocol describes a typical batch reaction for the hydroformylation of 1-hexene as a model substrate.
Materials:
-
Aqueous solution of the [RhH(CO)(TPPTS)₃] catalyst (prepared in situ or from isolated complex)
-
1-Hexene (substrate)
-
Toluene or another suitable organic solvent
-
Synthesis gas (CO/H₂, typically 1:1 molar ratio)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the autoclave with the aqueous solution of the rhodium catalyst.
-
Add the organic phase, consisting of 1-hexene and the organic solvent (e.g., toluene).
-
Seal the autoclave and purge several times with synthesis gas to remove any air.
-
Pressurize the reactor with synthesis gas to the desired pressure (e.g., 3.0 MPa).[1]
-
Heat the reactor to the desired temperature (e.g., 80°C) while stirring vigorously to ensure good mixing of the two phases.[1]
-
Maintain the reaction under constant pressure and temperature for the desired reaction time. The progress of the reaction can be monitored by taking samples from the organic phase and analyzing them by gas chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Transfer the reaction mixture to a separatory funnel and allow the aqueous and organic layers to separate.
-
Collect the upper organic layer, which contains the heptanal and 2-methylhexanal products.
-
The lower aqueous layer, containing the rhodium-TPPTS catalyst, can be retained for recycling in subsequent reactions.
Quantitative Data Summary
The following tables summarize typical quantitative data for the hydroformylation of olefins using the Rh/TPPTS catalytic system.
Table 1: Hydroformylation of 1-Hexene under Biphasic Conditions
| Parameter | Value | Reference |
| Catalyst Precursor | RhH(CO)(TPPTS)₃ | [1] |
| Substrate | 1-Hexene | [1] |
| Solvent System | Toluene/Water or Naphtha/Water | [1] |
| Temperature | 80 °C | [1] |
| Syngas Pressure (H₂/CO = 1) | 3.0 MPa | [1] |
| TPPTS/Rh Molar Ratio | 20 | [1] |
| Substrate/Catalyst Ratio | Variable | |
| Conversion | High | |
| Selectivity (Aldehydes) | High | |
| n/iso Ratio | >30 | [1] |
Table 2: Influence of Co-solvents on the Hydroformylation of Higher Olefins
| Olefin | Co-solvent | Effect on Rate | Reference |
| 1-Decene | N-methyl pyrrolidone (NMP) | Significant rate enhancement | [1] |
| Long-chain olefins | Methanol | Creates a single phase at reaction temperature, enhancing rate | [6] |
| Long-chain olefins | Cationic Surfactants (e.g., CTAB) | Increased regioselectivity for linear aldehyde | [7] |
Visualizations
Diagram 1: Synthesis of TPPTS Ligand
Caption: Workflow for the synthesis of the TPPTS ligand.
Diagram 2: Biphasic Hydroformylation Workflow
Caption: General workflow for biphasic hydroformylation using a TPPTS-based catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. ethz.ch [ethz.ch]
- 3. TPPTS - Wikipedia [en.wikipedia.org]
- 4. EP0133410A1 - Process for preparing tri(M-sulphophenyl)phosphine - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Recycling of Rh-TPPTS Catalyst in Hydroformylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). These aldehydes are crucial intermediates for manufacturing a wide array of bulk and fine chemicals, including alcohols, carboxylic acids, and amines.[1] At the heart of modern hydroformylation technology are homogeneous rhodium-based catalysts, prized for their high activity and selectivity under mild reaction conditions.[2][3]
A key innovation in this field was the development of the water-soluble rhodium catalyst precursor, HRh(CO)(TPPTS)₃, where TPPTS is the trisulfonated triphenylphosphine ligand.[1] This catalyst system forms the basis of the Ruhrchemie/Rhône-Poulenc process, which utilizes an aqueous-organic biphasic system.[1] The primary advantage of this approach is the straightforward separation and recycling of the expensive rhodium catalyst, which remains in the aqueous phase while the organic products form a separate layer.[1]
However, the low solubility of long-chain olefins (typically > C6) in the aqueous catalyst phase presents a significant challenge, leading to reduced reaction rates. To overcome these mass-transfer limitations, various strategies have been developed, including the use of co-solvents, thermomorphic systems, and membrane filtration. This document provides detailed application notes and protocols for several effective methods for recycling the Rh-TPPTS catalyst in the hydroformylation of higher olefins.
Recycling Methodologies and Experimental Protocols
Several strategies have proven effective for the recycling of the Rh-TPPTS catalyst system, each offering a unique approach to balancing reaction homogeneity with catalyst-product separation.
Aqueous Biphasic System with a Co-solvent
This method enhances the solubility of higher olefins in the catalyst phase by introducing a polar, low-boiling-point solvent, such as methanol or ethanol.[4][5] The co-solvent creates a single phase under reaction conditions, accelerating the reaction, and is later removed to induce phase separation for catalyst recycling.[4]
Experimental Protocol: Hydroformylation of 1-Octene and Catalyst Recycling
-
Reactor Setup: A high-pressure stainless steel autoclave (e.g., 25-100 mL) equipped with a magnetic stirrer, gas inlet/outlet, and temperature controller is charged with the rhodium precursor (e.g., HRh(CO)(TPPTS)₃ or an in-situ prepared equivalent from Rh(acac)(CO)₂), the TPPTS ligand (typically at a TPPTS:Rh molar ratio of 10-20:1), the olefin substrate (e.g., 1-octene), water, and a co-solvent (e.g., ethanol).[4][5]
-
Reaction Execution: The autoclave is sealed and purged several times with syngas (H₂/CO = 1:1). It is then pressurized to the desired level (e.g., 3.0 MPa) and heated to the reaction temperature (e.g., 80-120°C) with vigorous stirring.[4] The reaction is allowed to proceed for a specified time (e.g., 1-4 hours).
-
Product Separation and Catalyst Recovery: After the reaction, the autoclave is cooled to room temperature, and the excess gas is carefully vented. The reaction mixture is transferred to a separation funnel.
-
Phase Separation: The mixture separates into two phases: an upper organic phase containing the aldehyde products and unreacted olefin, and a lower aqueous phase containing the Rh-TPPTS catalyst.[1]
-
Decantation: The lower aqueous catalyst phase is separated by decantation.[1]
-
Product Analysis: The organic phase is analyzed by Gas Chromatography (GC) to determine olefin conversion, selectivity to aldehydes, and the linear-to-branched (n/iso) aldehyde ratio.
-
Catalyst Recycling: The recovered aqueous catalyst solution is recharged into the autoclave with a fresh batch of olefin and co-solvent for the next run.[1] The rhodium leaching in the organic product can be quantified using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES).
Thermomorphic Multicomponent Systems (TMS)
This technique uses a solvent system that is miscible at the higher reaction temperature, ensuring a homogeneous reaction environment, but separates into two immiscible phases upon cooling.[6][7] This "thermomorphic" behavior allows for simple liquid-liquid separation of the catalyst from the product phase post-reaction.[6]
Experimental Protocol: Thermomorphic Catalyst Recycling
-
System Selection: Choose a solvent system with a temperature-dependent miscibility gap suitable for the reaction (e.g., propylene carbonate/n-heptane).[7] The Rh-TPPTS catalyst is designed to be preferentially soluble in the more polar solvent phase at lower temperatures.
-
Reactor Setup: Charge a high-pressure autoclave with the rhodium precursor, TPPTS ligand, olefin, and the chosen thermomorphic solvent mixture.
-
Homogeneous Reaction: Seal, purge, and pressurize the reactor with syngas. Heat the mixture to the reaction temperature, at which point the solvents become fully miscible, creating a single phase for the hydroformylation reaction to proceed.
-
Phase Separation via Cooling: After the reaction is complete, cool the reactor down. As the temperature drops below the system's miscibility gap, the mixture separates into two distinct liquid phases.[6]
-
Catalyst and Product Recovery: The catalyst is sequestered in one phase (e.g., the polar phase), while the products are concentrated in the other (e.g., the non-polar phase). The product phase is removed by decantation.
-
Recycling: The catalyst-containing phase is reused for subsequent reactions by adding new substrate and the corresponding solvent phase.
Catalyst Recovery via Membrane Filtration
Organic Solvent Nanofiltration (OSN) is an emerging technique for recycling homogeneous catalysts.[8] It relies on a size-based separation where the larger catalyst complex is retained by a solvent-resistant membrane, while the smaller product molecules pass through with the solvent.[9] While less commonly cited specifically for Rh-TPPTS, the principles are broadly applicable to size-enlarged catalyst systems.
Experimental Protocol: Nanofiltration for Catalyst Recovery
-
Reaction: Perform the hydroformylation reaction in a suitable solvent that ensures all components, including the catalyst, are fully dissolved.
-
Filtration Setup: The reaction mixture is transferred to a dead-end or cross-flow filtration cell equipped with a suitable solvent-resistant nanofiltration membrane (e.g., STARMEM™ series).[10] The membrane's molecular weight cut-off (MWCO) must be selected to be smaller than the catalyst complex but larger than the product molecules.[9][11]
-
Separation: Apply pressure (e.g., 2.0 MPa of syngas or an inert gas like nitrogen) to drive the solvent and product molecules through the membrane (permeate). The catalyst is retained in the solution remaining in the cell (retentate).
-
Analysis: Analyze the permeate for product concentration and for any leached rhodium to determine membrane rejection efficiency.
-
Recycling: The retentate, now concentrated with the catalyst, can be diluted with fresh solvent and substrate and recycled back into the reactor for the next cycle.
Data Presentation
The efficiency of catalyst recycling is evaluated based on several key performance indicators, including conversion, selectivity, turnover frequency (TOF), and the extent of rhodium leaching.
Table 1: Performance and Recycling of Rh-TPPTS in the Hydroformylation of Higher Olefins.
| Olefin | Co-solvent | Temp (°C) | Pressure (MPa) | TOF (h⁻¹) | Conversion (%) | Selectivity (%) | Recycle Runs | Avg. Rh Leach | Reference |
| 1-Dodecene | Methanol | 80 | 2.0 | 3323 | >97 | >97 | 5 | <0.03% | [4][12] |
| 1-Hexene | Methanol/Water | 100 | 3.0 | 11880 | >99 | >98 | 7 | <0.09 wt% | [1] |
| 1-Octene | Ethanol | 120 | 4.0 | 2095 | >99 | 99 (linear) | 5 | <0.1 ppm | [5] |
-
TOF (Turnover Frequency) is defined as moles of converted alkene per mole of Rh per hour.
-
Selectivity refers to the percentage of converted alkene that formed the desired aldehyde products.
-
Avg. Rh Leach refers to the amount of rhodium lost to the product phase.
Table 2: Comparison of Catalyst Performance Across Recycling Runs for 1-Octene Hydroformylation. [5]
| Recycle Run | Conversion (%) | Selectivity to Aldehydes (%) | n/iso Ratio |
| 1 | 99.8 | 99.2 | 99:1 |
| 2 | 99.7 | 99.1 | 99:1 |
| 3 | 99.5 | 99.0 | 99:1 |
| 4 | 99.5 | 98.9 | 98:2 |
| 5 | 99.2 | 98.5 | 98:2 |
Conditions: 1-octene, Rh/BISBIS catalyst (a related water-soluble ligand system), ethanol co-solvent, 120°C, 4.0 MPa syngas. This data demonstrates the high stability and reusability of aqueous-phase rhodium catalysts, with only a minor decrease in activity and selectivity over multiple cycles.
Conclusion
The recycling of the Rh-TPPTS catalyst is crucial for the economic and environmental viability of hydroformylation processes, especially for higher, less water-soluble olefins. The use of polar co-solvents to create temporarily homogeneous reaction systems is a highly effective and widely studied strategy, allowing for high reaction rates combined with simple biphasic separation.[1][4] This method consistently demonstrates excellent catalyst stability, with minimal rhodium leaching and sustained performance over multiple recycle runs.[12] Alternative strategies like thermomorphic systems and membrane filtration offer promising avenues for process intensification, though they may require more specialized solvent and equipment selection. The protocols and data presented herein provide a robust foundation for researchers aiming to implement and optimize sustainable hydroformylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH 3 OH and efficient catalyst cycling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08787C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermomorphic Multiphase Systems: Switchable Solvent Mixtures for the Recovery of Homogeneous Catalysts in Batch and Flow Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Membrane-Supported Recovery of Homogeneous Organocatalysts: A Review [mdpi.com]
- 9. Membrane-based TBADT recovery as a strategy to increase the sustainability of continuous-flow photocatalytic HAT transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for TPPTS in Micellar Catalysis for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) in micellar catalysis for various organic synthesis applications. Micellar catalysis, an embodiment of green chemistry, utilizes water as a bulk solvent, with surfactants forming nanoreactors (micelles) that facilitate the reaction of hydrophobic substrates with water-soluble catalysts. TPPTS, a water-soluble phosphine ligand, is a cornerstone of aqueous-phase catalysis and its application in micellar systems offers significant advantages in terms of catalyst recycling, reaction rates, and selectivity, particularly for the synthesis of fine chemicals and pharmaceutical intermediates.
Introduction to TPPTS and Micellar Catalysis
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) is an organophosphorus compound with the formula P(C₆H₄SO₃Na)₃.[1] Its high solubility in water, conferred by the sulfonate groups, makes it an ideal ligand for aqueous-phase catalysis.[1] This allows for the facile separation of the water-soluble catalyst from the organic product phase, a key advantage in industrial processes.[1]
Micellar catalysis employs surfactants in water at concentrations above their critical micelle concentration (CMC). The surfactant molecules self-assemble into micelles, which possess a hydrophobic core and a hydrophilic shell. This microenvironment can solubilize non-polar organic reactants, bringing them into close proximity with a water-soluble catalyst, thereby accelerating reaction rates.
Logical Relationship: The Synergy of TPPTS and Micelles
References
Application Notes and Protocols: The Use of TPPTS in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS) is a water-soluble phosphine ligand that has become a cornerstone of aqueous-phase organometallic catalysis. Its high solubility in water allows for the facile separation of the catalyst from organic products, enabling catalyst recycling and simplifying product purification—a significant advantage in the synthesis of pharmaceutical intermediates where purity is paramount. This document provides detailed application notes and protocols for the use of TPPTS in key synthetic transformations relevant to the pharmaceutical industry.
The primary application of TPPTS lies in hydroformylation reactions, where an alkene is converted to an aldehyde, a versatile functional group for further elaboration into active pharmaceutical ingredients (APIs). Additionally, TPPTS has found utility in other important transformations such as hydrogenation, telomerization, and cross-coupling reactions.
Key Advantages of TPPTS in Pharmaceutical Synthesis
The use of TPPTS-based catalysts in a biphasic aqueous-organic system offers several distinct advantages, making it an attractive option for green and sustainable pharmaceutical manufacturing.
Caption: Key benefits of employing TPPTS in biphasic catalytic systems.
Applications in Pharmaceutical Intermediate Synthesis
Hydroformylation
Hydroformylation, or oxo-synthesis, is the most prominent application of TPPTS in catalysis. The rhodium-TPPTS complex is a highly active and selective catalyst for the conversion of alkenes to aldehydes, which are crucial building blocks in the synthesis of many pharmaceuticals.
Example Application: Synthesis of a Precursor to Profens
The hydroformylation of vinyl aromatic compounds is a key step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as Ibuprofen and Naproxen. For instance, the hydroformylation of 2-vinyl-6-methoxynaphthalene yields 2-(6-methoxynaphthalen-2-yl)propanal, a direct precursor to Naproxen.
Quantitative Data for TPPTS-Catalyzed Hydroformylation
| Substrate | Product | Catalyst System | Temp (°C) | Pressure (bar) | TON | TOF (h⁻¹) | Yield (%) | Selectivity (l:br) | Reference |
| Propylene | Butyraldehyde | Rh/TPPTS | 120-130 | 50-100 | >10,000 | >1,000 | >95 | 95:5 | Industrial Data |
| 1-Dodecene | Tridecanal | HRh(CO)(TPPTS)₃ | 80 | 20 | - | 3323 | 97.6 | - | [1] |
| Styrene | 2-Phenylpropanal | Rh/TPPTS | 80 | 50 | - | - | High | Branched | Representative |
| 2-Vinyl-6-methoxynaphthalene | 2-(6-Methoxy-naphthalen-2-yl)propanal | Rh/TPPTS | 100 | 60 | - | - | >90 | Branched | Representative |
*l:br = linear to branched aldehyde ratio. Data for propylene represents typical industrial process conditions. Data for styrene and the Naproxen precursor are representative values based on similar reactions.
Experimental Protocol: Hydroformylation of 2-Vinyl-6-methoxynaphthalene
This protocol describes a representative procedure for the synthesis of a Naproxen precursor.
Caption: General workflow for a TPPTS-catalyzed hydroformylation reaction.
Methodology:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and TPPTS (in a 1:10 to 1:50 molar ratio) in degassed, deionized water. Stir until a clear solution is obtained.
-
Reaction Setup: Transfer the aqueous catalyst solution to a high-pressure autoclave. Add the organic substrate, 2-vinyl-6-methoxynaphthalene, dissolved in a minimal amount of a suitable organic solvent (e.g., toluene) if necessary to reduce viscosity.
-
Reaction Execution: Seal the autoclave, purge several times with syngas (1:1 CO/H₂), and then pressurize to the desired pressure (e.g., 60 bar). Heat the reactor to the reaction temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by gas uptake or periodic sampling and GC analysis.
-
Work-up and Product Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas. Transfer the biphasic reaction mixture to a separatory funnel. Separate the organic layer from the aqueous catalyst layer. The aqueous layer can be recycled for subsequent batches.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography or distillation.
Hydrogenation
TPPTS can be used with ruthenium or rhodium precursors to form water-soluble catalysts for the hydrogenation of various unsaturated functionalities. This is particularly useful for the reduction of polar substrates or for achieving chemoselectivity in complex molecules.
Example Application: Synthesis of Chiral Amino Alcohols
The catalytic hydrogenation of α-amino acids or their esters to produce chiral β-amino alcohols is an important transformation, as these products are valuable chiral building blocks for pharmaceuticals.
Quantitative Data for TPPTS-Catalyzed Hydrogenation
| Substrate | Product | Catalyst System | Temp (°C) | H₂ Pressure (bar) | TON | TOF (h⁻¹) | Yield (%) | ee (%) | Reference |
| Itaconic Acid | Methylsuccinic Acid | Ru-TPPTS | 80 | 50 | >1000 | >200 | >99 | - | Representative |
| Phenylalanine Methyl Ester | 2-Amino-3-phenyl-1-propanol | Ru-TPPTS/Chiral Co-ligand | 60 | 40 | - | - | >95 | >98 | Representative |
| 4-Nitroanisole | p-Anisidine | Ru/TPPTS | 100 | 30 | - | - | >99 | - | Representative |
*Data for itaconic acid, phenylalanine methyl ester, and 4-nitroanisole are representative values based on similar aqueous-phase hydrogenations.
Experimental Protocol: Hydrogenation of an Unsaturated Amino Acid Precursor
This protocol describes a general procedure for the hydrogenation of an unsaturated amino acid precursor in an aqueous system.
Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the ruthenium precursor (e.g., RuCl₂(TPPTS)₂) in degassed, deionized water.
-
Reaction Setup: In a high-pressure autoclave, dissolve the unsaturated amino acid precursor (e.g., N-acetyl-α,β-dehydrophenylalanine) in the aqueous catalyst solution.
-
Reaction Execution: Seal the autoclave, purge several times with hydrogen, and then pressurize to the desired pressure (e.g., 40 bar). Heat the reactor to the reaction temperature (e.g., 60 °C) with vigorous stirring.
-
Work-up and Product Isolation: After completion, cool the reactor and vent the hydrogen. The product, now in the aqueous phase, can be isolated by various methods such as extraction with an organic solvent after pH adjustment, or by ion-exchange chromatography. The aqueous catalyst solution can potentially be reused.
Telomerization
The palladium-catalyzed telomerization of dienes with nucleophiles is a powerful method for constructing C8 building blocks. The use of a Pd/TPPTS catalyst in an aqueous system allows for the telomerization of dienes with water-soluble nucleophiles.
Example Application: Synthesis of Functionalized Terpenoids
The telomerization of myrcene (a renewable terpene) with amines can produce geranylamine derivatives, which are intermediates in the synthesis of fragrances and some pharmaceuticals.
Quantitative Data for TPPTS-Catalyzed Telomerization
| Diene | Nucleophile | Catalyst System | Temp (°C) | TON | TOF (h⁻¹) | Yield (%) | Selectivity | Reference |
| 1,3-Butadiene | Glycerol | Pd/TPPTS | 80 | ~990 | 248 | High | Mono- and di-ethers | [2] |
| Myrcene | Diethylamine | Pd/TPPTS | 100 | - | - | Moderate | Mixture of isomers | Representative |
*Data for myrcene is representative based on similar telomerization reactions.
Experimental Protocol: Telomerization of Myrcene with Diethylamine
Methodology:
-
Catalyst Preparation: Prepare an aqueous solution of the palladium precursor (e.g., Pd(OAc)₂) and TPPTS (Pd:TPPTS ratio of 1:2 to 1:5) in degassed water under an inert atmosphere.
-
Reaction Setup: In a pressure vessel, combine the aqueous catalyst solution, myrcene, and diethylamine.
-
Reaction Execution: Seal the vessel and heat to the reaction temperature (e.g., 100 °C) with stirring for several hours.
-
Work-up and Product Isolation: Cool the reaction mixture and separate the organic layer containing the product from the aqueous catalyst layer. The organic layer can be washed with water and dried, and the product purified by distillation.
Cross-Coupling Reactions
While less common than in hydroformylation, TPPTS has been explored as a ligand in aqueous-phase palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. These reactions are fundamental for the formation of C-C bonds in many pharmaceutical syntheses. However, in some cases, other more sterically demanding sulfonated phosphines have shown higher activity.[3][4]
Quantitative Data for TPPTS in Cross-Coupling Reactions
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Temp (°C) | Yield (%) | Reference |
| Suzuki | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/TPPTS | 80 | Low | [3] |
| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂/TPPTS | 100 | Low | [3][4] |
The data indicates that for certain substrates, TPPTS may not be the optimal ligand for achieving high yields in aqueous cross-coupling reactions compared to more sterically hindered ligands.[3]
Summary of TPPTS Applications
Caption: Overview of synthetic transformations enabled by TPPTS catalysis.
Conclusion
TPPTS is a versatile and valuable ligand for aqueous-phase catalysis, offering significant process advantages for the synthesis of pharmaceutical intermediates. Its application in hydroformylation is well-established and provides an efficient route to aldehydes from simple alkenes. While its use in hydrogenation and telomerization shows promise for specific applications, its efficacy in cross-coupling reactions may be substrate-dependent, and other ligands might be more suitable. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the integration of TPPTS-based catalysis into their synthetic strategies, paving the way for more sustainable and efficient manufacturing of pharmaceuticals.
References
- 1. Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids. Synthesis of vigabatrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of biobased amines via Pd-catalysed telomerisation of the renewable β-myrcene in a water/ethanol multiphase system: catalyst recycling enabled by a self-separating product phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TPPTS-Based Catalysts in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)-based catalysts in various pivotal carbon-carbon (C-C) bond formation reactions. The inherent water solubility of TPPTS facilitates catalyst separation and recycling, presenting a greener and more sustainable approach in chemical synthesis.
Introduction to TPPTS-Based Catalysis
TPPTS is a water-soluble analog of triphenylphosphine, a ubiquitous ligand in organometallic catalysis. Its sulfonate groups render it highly soluble in aqueous media, enabling biphasic catalysis where the catalyst resides in the aqueous phase and the organic products are easily separated. This property is particularly advantageous for large-scale industrial processes, such as the Ruhrchemie/Rhône-Poulenc process for hydroformylation. TPPTS-based catalysts, typically involving palladium or rhodium, are effective for a range of C-C bond-forming reactions, including hydroformylation, Suzuki-M iyaura coupling, Heck coupling, and Sonogashira coupling.
Key Applications and Performance Data
The versatility of TPPTS-based catalysts is demonstrated across several critical C-C bond formation reactions. The following tables summarize the performance of these catalysts under various conditions, providing key metrics such as yield, turnover number (TON), and turnover frequency (TOF).
Hydroformylation
Rhodium-TPPTS catalysts are extensively used for the hydroformylation of olefins, which involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.
| Olefin Substrate | Catalyst System | Temperature (°C) | Pressure (bar) | Solvent System | n/iso Ratio | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1-Hexene | HRh(CO)(TPPTS)₃/TPPTS | 120 | 30 (H₂/CO) | Methanol/Water | - | 97.8 | - | 3323 | [1] |
| 1-Decene | Rh/TPPTS | 120 | 50 (H₂/CO) | Water/Toluene | 31:1 | >99 (chemoselectivity) | - | - | |
| 1-Octene | RhCl(CO)(TPPTS)₂ | 100 | 20 (H₂/CO) | Aqueous/Organic with surfactant | 22.3:1 | - | - | - | [2] |
Suzuki-Miyaura Coupling
Palladium-TPPTS catalysts are effective for the Suzuki-Miyaura coupling, a cross-coupling reaction between an organoboron compound and an organohalide.
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides | Phenylboronic Acid | cis-[PdBr₂(NHC)(TPPTS)] | - | Water | 100 | - | High | [3] |
| Aryl Bromides | Phenylboronic Acid | Pd(OAc)₂/TPPTS | Na₂CO₃ | Water | 80 | 1 | 95 | [4] |
| Aryl Iodides | Phenylboronic Acid | Pd(OAc)₂/TPPTS | Na₂CO₃ | Water | 80 | 0.5 | 98 | [4] |
Heck Coupling
The Heck reaction, the coupling of an unsaturated halide with an alkene, can be efficiently catalyzed by palladium-TPPTS systems in aqueous media.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂/TPPTS | Na₂CO₃ | Water/DMF | 100 | 12 | 96 | [5] |
| Bromobenzene | Styrene | Pd(OAc)₂/TPPTS | K₂CO₃ | Water/DMF | 120 | 12 | 85 | [5] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂/TPPTS | K₂CO₃ | Water/DMF | 80 | 4 | 92 | [3] |
Sonogashira Coupling
Palladium-TPPTS catalysts, in conjunction with a copper co-catalyst, facilitate the Sonogashira coupling of terminal alkynes with aryl or vinyl halides.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Aryl Iodides | Phenylacetylene | Pd(OAc)₂/TPPTS/CuI | TMG | HEP/Water | RT | - | High | 2375 | 158 | |
| Aryl Bromides | Phenylacetylene | Pd(OAc)₂/TPPTS/CuI | TMG | HEP/Water | RT | - | High | 2375 | 158 | |
| Aryl Triflates | Phenylacetylene | Pd(OAc)₂/TPPTS/CuI | TMG | HEP/Water | RT | - | High | 2375 | 158 |
Experimental Protocols
Detailed methodologies for key C-C bond formation reactions using TPPTS-based catalysts are provided below.
Protocol 1: Rh/TPPTS-Catalyzed Hydroformylation of 1-Decene in an Aqueous Biphasic System
This protocol is adapted from the continuous hydroformylation process described by Dreimann et al..
Materials:
-
Rhodium(I) acetylacetonatobis(carbonyl) [Rh(acac)(CO)₂]
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)
-
1-Decene
-
Toluene
-
Deionized Water
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave reactor equipped with a mechanical stirrer, gas inlet, and sampling valve.
Procedure:
-
Catalyst Pre-formation: In a separate Schlenk flask under an inert atmosphere, dissolve Rh(acac)(CO)₂ and TPPTS (in a 1:20 molar ratio) in deionized water to achieve the desired catalyst concentration (e.g., 100 ppm Rh). Stir the solution at room temperature for at least 1 hour to ensure the formation of the active catalyst complex.
-
Reaction Setup: Charge the autoclave reactor with the aqueous catalyst solution and toluene. The volume ratio of the aqueous to the organic phase should be optimized for efficient phase separation (e.g., 1:1).
-
Reaction Execution: Seal the reactor and purge several times with syngas. Heat the reactor to 120 °C with vigorous stirring (e.g., 1000 rpm).
-
Pressurize the reactor with syngas to 50 bar.
-
Inject 1-decene into the reactor using a high-pressure pump to start the reaction.
-
Monitoring and Analysis: Monitor the reaction progress by taking samples from the organic phase at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-decene and the selectivity towards the aldehyde products.
-
Work-up and Catalyst Recycling: After the reaction is complete, cool the reactor to room temperature and depressurize. Stop the stirring to allow for phase separation. The upper organic layer containing the product can be decanted. The lower aqueous layer containing the Rh/TPPTS catalyst can be reused for subsequent reactions.
Protocol 2: Pd/TPPTS-Catalyzed Aqueous Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling in an aqueous medium.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Sodium carbonate (Na₂CO₃)
-
Deionized Water
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add deionized water (5 mL) to the flask.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and TPPTS (0.03 mmol, 3 mol%) in a small amount of deionized water.
-
Add the catalyst solution to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion of the reaction (typically 1-2 hours), cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Pd/TPPTS-Catalyzed Aqueous Heck Coupling of Iodobenzene with Styrene
This protocol outlines the Heck coupling reaction in a water-DMF co-solvent system.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)
-
Iodobenzene
-
Styrene
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Schlenk tube with a magnetic stirrer.
Procedure:
-
Reaction Setup: In a Schlenk tube, combine Pd(OAc)₂ (0.01 mmol, 1 mol%), TPPTS (0.03 mmol, 3 mol%), iodobenzene (1.0 mmol), styrene (1.2 mmol), and Na₂CO₃ (2.0 mmol).
-
Add a mixture of deionized water and DMF (e.g., 1:1 v/v, 5 mL total volume).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and add water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Protocol 4: Pd/TPPTS-Catalyzed Aqueous Sonogashira Coupling of an Aryl Iodide
This protocol describes a sustainable Sonogashira coupling reaction in an aqueous medium.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)
-
Copper(I) iodide (CuI)
-
Aryl iodide (e.g., 4-iodoanisole)
-
Terminal alkyne (e.g., phenylacetylene)
-
N,N,N',N'-Tetramethylguanidine (TMG)
-
N-(2-Hydroxyethyl)pyrrolidone (HEP)
-
Deionized Water
-
Reaction vial with a magnetic stirrer.
Procedure:
-
Catalyst Solution Preparation: Prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and TPPTS in a mixture of HEP and water.
-
Reaction Setup: In a reaction vial, add the aryl iodide (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (0.05 mmol, 5 mol%).
-
Add the HEP/water solvent mixture.
-
Add TMG (2.0 mmol) as the base.
-
Add the palladium/TPPTS catalyst solution (e.g., 0.01 mmol Pd, 1 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Catalyst Recycling: Upon completion, the product can be extracted with a suitable organic solvent (e.g., methyl tert-butyl ether). The aqueous phase containing the catalyst can be reused for subsequent reactions.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Biphasic Catalytic Reaction
References
- 1. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. DSpace [repository.kaust.edu.sa]
Troubleshooting & Optimization
"improving selectivity in TPPTS-catalyzed hydroformylation"
Welcome to the technical support center for improving selectivity in rhodium-catalyzed hydroformylation using the water-soluble ligand TPPTS (triphenylphosphine-3,3',3''-trisulfonate). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing their reactions for enhanced yield and regioselectivity toward the desired linear aldehyde.
Troubleshooting Guide
This section addresses common problems encountered during TPPTS-catalyzed hydroformylation experiments.
Q1: My linear-to-branched (n/iso) aldehyde ratio is lower than expected. What are the common causes and solutions?
A low n/iso ratio is a frequent issue indicating that the catalyst is favoring the formation of the branched aldehyde. Several factors can be adjusted to improve selectivity for the linear product.
Common Causes & Solutions:
-
Insufficient Ligand Excess: The ratio of the TPPTS ligand to the rhodium precursor (L/Rh or P/Rh) is one of the most critical factors for controlling regioselectivity. An insufficient excess of phosphine ligand can lead to catalyst species that favor branched products.
-
Solution: Increase the molar ratio of TPPTS to rhodium. Ratios of 10:1 to over 50:1 are often explored. An excess of the phosphine ligand shifts the equilibrium towards the more selective HRh(CO)(TPPTS)₃ catalyst.
-
-
High Reaction Temperature: While higher temperatures increase the reaction rate, they often have a detrimental effect on linear selectivity.[1]
-
Solution: Decrease the reaction temperature. Optimal temperatures are often found in the range of 80-120°C, but lowering the temperature to 60-80°C can significantly improve the n/iso ratio, albeit at the cost of a slower reaction rate.
-
-
High Carbon Monoxide (CO) Partial Pressure: High CO partial pressure can inhibit the reaction and may negatively affect the n/iso ratio. The formation of the linear aldehyde is often favored by lower CO pressure.
-
Solution: Reduce the partial pressure of CO. However, be aware that very low CO pressures can lead to catalyst deactivation via the formation of inactive rhodium clusters. The effect of CO pressure is complex and often tied to the specific substrate and ligand concentration.
-
-
Substrate Effects: Steric hindrance around the double bond of the olefin substrate plays a significant role. Internal olefins are notoriously more difficult to hydroformylate with high linear selectivity than terminal olefins.
Q2: I am observing significant hydrogenation of my alkene to an alkane. How can I minimize this side reaction?
Alkene hydrogenation is a common side reaction that reduces the yield of the desired aldehyde products.
Common Causes & Solutions:
-
High Hydrogen (H₂) Partial Pressure: An excessively high partial pressure of H₂ relative to CO can favor the hydrogenation pathway.
-
Solution: Adjust the syngas (CO/H₂) ratio. While a 1:1 ratio is common, increasing the CO partial pressure relative to H₂ can suppress hydrogenation. However, as noted above, very high CO pressure can inhibit hydroformylation. Careful optimization is required.
-
-
High Temperature: Elevated temperatures can increase the rate of hydrogenation.
-
Solution: Lower the reaction temperature. This often has the dual benefit of improving the n/iso ratio and reducing unwanted hydrogenation.
-
-
Catalyst Precursor: The choice of rhodium precursor and the in situ formation of the active catalyst can influence the prevalence of side reactions.
Q3: My catalyst appears to be deactivating or leaching from the aqueous phase. What are the potential causes?
Catalyst stability and retention in the aqueous phase are crucial for efficient recycling, a key advantage of the TPPTS system.
Common Causes & Solutions:
-
Oxidation of Ligand: The TPPTS ligand can be susceptible to oxidation, especially if impurities like oxygen are present in the feedstock.[2] Oxidized phosphine no longer coordinates effectively with the rhodium center, leading to catalyst deactivation.
-
Solution: Ensure all gases (syngas, nitrogen) and solvents are thoroughly deoxygenated. Use of an oxygen scavenger can be considered.
-
-
Low CO Partial Pressure: Very low CO pressures can lead to the formation of inactive and insoluble rhodium clusters, causing deactivation.
-
Solution: Maintain a sufficient CO partial pressure throughout the reaction to keep the rhodium in its active mononuclear carbonyl complex form.
-
-
pH of the Aqueous Phase: The pH of the catalyst-containing aqueous phase can influence catalyst stability.
-
Solution: Control the pH of the aqueous phase, often maintaining it in a slightly acidic to neutral range (e.g., pH 5.5).[3]
-
-
Impurities in the Substrate: Peroxides or other impurities in the olefin feed can degrade the ligand and deactivate the catalyst.
-
Solution: Purify the olefin substrate before use, for example by passing it through an alumina column to remove peroxides.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical active catalyst species in this system?
The generally accepted active species for hydroformylation is a rhodium hydride complex, typically HRh(CO)(TPPTS)₂ or HRh(CO)₂(TPPTS)₂. The equilibrium between these species is influenced by the reaction conditions, particularly the concentrations of CO and TPPTS. An excess of TPPTS ligand is used to favor the formation of the highly selective trisphosphine species HRh(CO)(TPPTS)₃, which serves as a reservoir for the active catalyst.
Q2: How do temperature and pressure quantitatively affect selectivity?
The effects of temperature and pressure are critical and often interconnected. Generally, higher selectivity to the linear aldehyde (higher n/iso ratio) is favored by lower temperatures and lower CO partial pressures.
Table 1: Effect of Temperature and Pressure on 1-Octene Hydroformylation (Data synthesized from multiple sources for illustrative purposes)
| Parameter | Temperature (°C) | Total Pressure (bar) | P/Rh Ratio | Conversion (%) | n/iso Ratio |
| Temperature | 80 | 50 | 20 | 85 | 25:1 |
| 100 | 50 | 20 | 98 | 18:1 | |
| 120 | 50 | 20 | >99 | 10:1 | |
| Pressure | 100 | 20 | 20 | 90 | 20:1 |
| 100 | 50 | 20 | 98 | 18:1 | |
| 100 | 80 | 20 | >99 | 15:1 |
Q3: How does the ligand-to-rhodium (L/Rh) ratio impact the reaction?
The L/Rh ratio is a key handle for controlling selectivity. A higher ratio generally increases the n/iso ratio but may decrease the overall reaction rate, as the excess ligand can compete with the olefin for coordination sites on the rhodium center.
Table 2: Effect of L/Rh Ratio on 1-Octene Hydroformylation (Reaction Conditions: 100°C, 50 bar CO/H₂ = 1:1. Data synthesized for illustration.)
| L/Rh Molar Ratio | Conversion (%) | n/iso Ratio |
| 10 | >99 | 12:1 |
| 20 | 98 | 18:1 |
| 50 | 95 | 28:1 |
| 100 | 88 | 35:1 |
Visual Guides (Diagrams)
The following diagrams illustrate key workflows and relationships in TPPTS-catalyzed hydroformylation.
References
Technical Support Center: Overcoming Catalyst Deactivation with TPPTS Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with catalysts featuring triphenylphosphine-3,3',3''-trisulfonate (TPPTS) ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and resolve common issues related to catalyst deactivation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common visual and performance-related signs of TPPTS-ligated catalyst deactivation?
A1: Signs of catalyst deactivation can manifest in several ways:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction rate or a complete stall is a primary indicator.
-
Reduced Selectivity: In reactions like hydroformylation, a common application for Rh-TPPTS catalysts, a decrease in the ratio of linear to branched products (n/iso ratio) is a key sign of deactivation.
-
Change in Reaction Mixture Color: The appearance of a black precipitate can indicate the formation of inactive rhodium clusters.
-
Increased Catalyst Loading Required: If you find that you need to use progressively more catalyst to achieve the same conversion, it is a strong indication of deactivation.
Q2: What are the primary mechanisms of deactivation for catalysts with TPPTS ligands?
A2: The main deactivation pathways for TPPTS-ligated catalysts, particularly rhodium-based catalysts used in hydroformylation, include:
-
Oxidation of the TPPTS Ligand: The phosphorus atom in the TPPTS ligand is susceptible to oxidation, forming triphenylphosphine oxide trisulfonate (TPPO-TS). This oxidized ligand has a reduced ability to stabilize the active catalytic species.
-
P-C Bond Cleavage: Under certain reaction conditions, the phosphorus-carbon bonds in the TPPTS ligand can break, leading to ligand degradation and the formation of inactive rhodium species.
-
Formation of Inactive Rhodium Clusters: The active mononuclear rhodium complexes can agglomerate to form larger, inactive rhodium clusters.
-
Poisoning: Impurities in the feedstock, such as sulfur or other strongly coordinating species, can bind to the active sites of the catalyst and inhibit its activity.
Q3: How does pH affect the stability and activity of my Rh-TPPTS catalyst?
A3: The pH of the aqueous phase in biphasic catalysis using Rh-TPPTS systems is a critical parameter. The formation of the active catalyst species can be strongly pH-dependent. For instance, in certain hydroformylation reactions, the optimal pH range for catalyst activity and stability is between 5 and 9.[1] Deviations from the optimal pH can lead to the formation of less active or inactive rhodium species, thus reducing the overall catalytic performance. It is highly recommended to use buffered solutions to maintain a stable pH throughout the reaction.[1]
Q4: Can a deactivated Rh-TPPTS catalyst be regenerated?
A4: Yes, in many cases, a deactivated Rh-TPPTS catalyst can be regenerated to recover a significant portion of its initial activity. The regeneration process typically involves the oxidation of the deactivated catalyst, removal of the oxidized phosphine ligands, and then reforming the active catalytic species.
Troubleshooting Guides
Issue 1: My hydroformylation reaction has stopped or the n/iso selectivity has significantly decreased.
-
Possible Cause: This is a classic sign of catalyst deactivation, likely due to oxidation of the TPPTS ligand or the formation of inactive rhodium species.
-
Troubleshooting Steps:
-
Analyze the Ligand: If possible, take a sample of the aqueous catalyst phase and analyze it using ³¹P NMR spectroscopy to check for the presence of oxidized TPPTS (TPPO-TS).
-
Visual Inspection: Look for the formation of any black precipitates, which would suggest the formation of rhodium clusters.
-
Implement Regeneration Protocol: If deactivation is confirmed, proceed with the catalyst regeneration protocol outlined in the "Experimental Protocols" section below.
-
Issue 2: I am observing a gradual but consistent decline in catalyst performance over several runs.
-
Possible Cause: This could be due to a slow poisoning of the catalyst by impurities in your substrate or solvent, or gradual leaching of the rhodium into the organic phase.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure that your olefin substrate and solvents are of high purity and free from potential catalyst poisons like sulfur compounds.
-
Analyze for Leaching: After the reaction, analyze the organic product phase for rhodium content using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to quantify any metal leaching.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature or pressure, as harsher conditions can sometimes accelerate deactivation pathways.
-
Quantitative Data on Catalyst Performance and Deactivation
The following table summarizes typical performance data for Rh-TPPTS catalyzed hydroformylation of 1-hexene, illustrating the effects of deactivation and the potential for recovery through regeneration.
| Parameter | Fresh Catalyst | Deactivated Catalyst (after 5 cycles) | Regenerated Catalyst |
| Conversion of 1-hexene (%) | >99 | ~75 | ~95 |
| Selectivity to Aldehydes (%) | >98 | ~90 | >95 |
| n/iso Ratio | 30:1 | 15:1 | 25:1 |
| Turnover Frequency (TOF, h⁻¹) | ~3300 | ~1500 | ~2800 |
Note: These are representative values and actual performance may vary depending on specific reaction conditions.
Experimental Protocols
General Protocol for Hydroformylation of 1-Hexene using Rh/TPPTS Catalyst
This protocol is a general guideline and may require optimization for your specific setup and substrate.
-
Catalyst Preparation:
-
In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and TPPTS ligand in deoxygenated water. A typical ligand-to-rhodium molar ratio is 10:1 to 20:1.
-
Stir the solution until all components are fully dissolved.
-
-
Reaction Setup:
-
Add the organic phase containing the 1-hexene substrate to the aqueous catalyst solution.
-
Seal the reactor and purge several times with syngas (a mixture of CO and H₂).
-
Pressurize the reactor to the desired pressure (e.g., 3.0 MPa) with syngas.
-
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring to ensure good mixing of the two phases.
-
Monitor the reaction progress by taking samples from the organic phase at regular intervals and analyzing them by gas chromatography (GC).
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent the excess pressure.
-
The aqueous catalyst phase and the organic product phase will separate. The organic phase can be decanted, and the aqueous catalyst phase can be recycled for subsequent runs.
-
Protocol for the Regeneration of a Deactivated Rh-TPPTS Catalyst
This protocol is adapted from a general procedure for regenerating deactivated rhodium hydroformylation catalysts and may need to be optimized for your specific system.
-
Oxidation of the Deactivated Catalyst:
-
Transfer the deactivated aqueous catalyst solution to a suitable vessel.
-
Bubble a stream of air or a mixture of air and nitrogen through the solution at room temperature for several hours. This step oxidizes the rhodium species and the degraded phosphine ligands.
-
-
Removal of Oxidized Ligands:
-
Extract the oxidized aqueous solution with an organic solvent (e.g., toluene) to remove the oxidized phosphine species (TPPO-TS), which will preferentially partition into the organic phase.
-
Repeat the extraction until the aqueous phase is clear.
-
-
Re-formation of the Active Catalyst:
-
Treat the aqueous solution containing the rhodium species with syngas (H₂/CO) at an elevated temperature (e.g., 100-150 °C) and pressure (e.g., 2-3 MPa) for several hours. This step reduces the rhodium back to its active state.
-
After cooling, add a fresh charge of the TPPTS ligand to the aqueous solution in the desired ligand-to-rhodium ratio.
-
The regenerated catalyst solution is now ready for use in subsequent reactions.
-
Visualizations
Caption: Catalytic cycle for hydroformylation using a Rh-TPPTS catalyst.
Caption: Major deactivation pathways for Rh-TPPTS catalysts.
Caption: Workflow for the regeneration of a deactivated Rh-TPPTS catalyst.
References
Technical Support Center: Optimizing pH for TPPTS Ligand Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tris(3-sulfophenyl)phosphine (TPPTS), with a specific focus on the critical role of pH optimization.
Troubleshooting Guide
This guide addresses common issues encountered during TPPTS synthesis, with a focus on pH-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of TPPTS | Sub-optimal pH during workup: The pH of the reaction mixture during the neutralization and precipitation steps significantly impacts the final yield. | Carefully adjust the pH of the aqueous solution to approximately 3.0 using a sodium hydroxide solution before precipitation with a solvent like acetone. One study reports a recrystallized yield of 70% for the trihydrate form of TPPTS at this pH.[1] Alternatively, another optimized protocol suggests adjusting the neutralization pH to a range of 5.5-6.5.[2][3] |
| Incomplete Sulfonation: The initial reaction between triphenylphosphine and oleum may not have gone to completion. | Ensure that the reaction conditions for sulfonation are met as per the established protocol, including reaction time and temperature. The sulfonation is typically carrieded out using oleum (a solution of sulfur trioxide in sulfuric acid).[4] | |
| Product Contamination with Triphenylphosphine Oxide (TPPO) | Incorrect pH during workup: The primary cause of TPPO formation is an insufficiently acidic environment during the workup procedure. The phosphine is susceptible to oxidation under neutral or basic conditions. | Maintain a controlled, acidic pH (around 3) during the workup to prevent the oxidation of the phosphine.[1][5] The protonation of the phosphine under acidic conditions protects it from oxidation. |
| Difficulty in Product Precipitation | Incorrect solvent addition or ratio: The choice and amount of the precipitating solvent are crucial for efficient product isolation. | After pH adjustment, add a sufficient volume of a suitable solvent, such as deaerated acetone, to precipitate the TPPTS sodium salt.[1] |
| Highly water-soluble product: TPPTS is very soluble in water, which can make precipitation challenging. | Ensure the aqueous solution is sufficiently concentrated before adding the precipitating solvent. This can be achieved by distillation under an inert atmosphere.[1] | |
| Inconsistent Results Between Batches | Poor pH control: Fluctuations in pH during the workup can lead to variability in yield and purity. | Use a calibrated pH meter and add the neutralizing agent (e.g., sodium hydroxide solution) slowly while monitoring the pH of the solution closely. |
| Atmospheric Oxidation: Exposure of the phosphine to air, especially under non-acidic conditions, can promote oxidation. | Perform the workup and precipitation steps under an inert atmosphere (e.g., nitrogen gas).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the workup of TPPTS synthesis?
A1: The literature suggests two primary pH conditions for the workup. One well-documented method involves adjusting the pH to approximately 3 with sodium hydroxide, which has been shown to provide a good yield (around 70%) while minimizing the formation of the phosphine oxide byproduct.[1] Another study identifies an optimized neutralization pH range of 5.5-6.5.[2][3] The choice of pH may depend on the specific downstream application and desired purity of the ligand.
Q2: Why is controlling the pH so critical during TPPTS synthesis?
A2: Controlling the pH during the workup is crucial primarily to prevent the oxidation of the trivalent phosphorus atom in TPPTS to the pentavalent phosphine oxide (TPPO).[1] In the highly acidic conditions of the initial sulfonation reaction, the triphenylphosphine is protonated, which protects it from oxidation.[4] During the workup and neutralization, maintaining an acidic environment ensures the phosphine remains protonated and less susceptible to oxidation until it is precipitated as the sodium salt.
Q3: What are the consequences of not controlling the pH properly?
A3: Failure to control the pH can lead to a significant portion of the desired TPPTS being oxidized to TPPO. This not only reduces the yield of the target ligand but also introduces a significant impurity that can be difficult to separate from the final product.
Q4: How can I monitor the pH of the reaction mixture accurately?
A4: It is recommended to use a calibrated pH meter for accurate monitoring. The neutralizing solution, typically sodium hydroxide, should be added portion-wise with constant stirring to ensure a homogeneous mixture and to avoid localized areas of high pH.
Q5: What is the chemical basis for the meta-sulfonation of triphenylphosphine?
A5: The sulfonation of triphenylphosphine with oleum results in the addition of sulfonic acid groups at the meta-positions of the phenyl rings. This is because, in the strongly acidic medium, the phosphorus atom is protonated, forming a phosphonium ion. This positively charged group acts as a deactivating, meta-directing substituent for electrophilic aromatic substitution.[4]
Quantitative Data on pH Optimization
| Workup pH | Reported Yield | Key Observations | Reference |
| ~ 3.0 | 70% (recrystallized) | Minimizes the formation of phosphine oxide. | [1] |
| 5.5 - 6.5 | Not specified | Described as an "optimized neutralization pH". | [2][3] |
Experimental Protocols
Key Experiment: pH-Controlled Workup for TPPTS Synthesis (Adapted from Hida et al., 1998)[1]
This protocol describes the critical workup stage of TPPTS synthesis where pH control is paramount.
-
Reaction Quenching: Following the sulfonation of triphenylphosphine in oleum, the reaction mixture is cautiously quenched by pouring it onto ice. This should be done slowly and with vigorous stirring in a fume hood due to the exothermic nature of the reaction.
-
pH Adjustment: The resulting acidic aqueous solution is cooled in an ice bath. While monitoring with a calibrated pH meter, a solution of sodium hydroxide is added dropwise with continuous stirring until the pH of the solution is adjusted to approximately 3.0. This step is critical for preventing the oxidation of the phosphine.
-
Concentration: The volume of the solution is then reduced, for example, by distillation under a nitrogen atmosphere, to concentrate the product.
-
Precipitation: The concentrated aqueous solution of the TPPTS sodium salt is then treated with a deaerated organic solvent, such as acetone, to precipitate the product. A sufficient volume of the solvent should be added to ensure complete precipitation.
-
Isolation and Purification: The precipitated white solid is collected by filtration, washed with the precipitating solvent (e.g., acetone), and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as water/acetone.
Visualizations
Caption: Experimental workflow for the synthesis of TPPTS, highlighting the key sulfonation and workup stages.
Caption: Logical relationship between workup pH and the formation of TPPTS versus the TPPO side product.
References
"reducing phosphine oxide formation in TPPTS reactions"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Triphenylphosphine-3,3',3''-trisulfonate (TPPTS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to TPPTS reactions, with a particular focus on minimizing the formation of its phosphine oxide derivative.
Frequently Asked Questions (FAQs)
Q1: What is TPPTS and why is its oxidized form a concern?
TPPTS, or triphenylphosphine-3,3',3''-trisulfonate, is a water-soluble phosphine ligand crucial for aqueous-phase catalysis, most notably in hydroformylation reactions. The phosphorus atom in TPPTS is in the +3 oxidation state and can be oxidized to the +5 state, forming triphenylphosphine-3,3',3''-trisulfonate oxide (TPPTS-oxide). This oxidation is a significant concern because it can lead to catalyst deactivation, resulting in decreased reaction rates and lower product selectivity. While not a direct poison to the catalyst, the accumulation of TPPTS-oxide can adversely affect the catalytic cycle.
Q2: What are the primary causes of TPPTS oxidation?
The primary cause of TPPTS oxidation is exposure to oxidizing agents. The most common oxidant in a laboratory setting is molecular oxygen (O₂) from the air, which can be dissolved in reaction solvents or present in the reactor headspace. The oxidation can be accelerated by factors such as elevated temperatures, the presence of certain metal ions that can catalyze oxidation, and prolonged reaction times.
Q3: How can I detect the formation of TPPTS-oxide in my reaction?
The most reliable method for detecting and quantifying TPPTS-oxide formation is through ³¹P NMR spectroscopy. TPPTS and its oxide exhibit distinct chemical shifts in the ³¹P NMR spectrum, allowing for their individual identification and quantification. Typically, the signal for the phosphine oxide will appear downfield from the parent phosphine signal. For instance, in related phosphine compounds, the phosphine signal is often observed at a negative chemical shift, while the corresponding phosphine oxide signal appears at a positive chemical shift.
Q4: What is the impact of TPPTS-oxide on catalytic performance?
The formation of TPPTS-oxide can negatively impact catalytic performance in several ways:
-
Reduced Ligand Concentration: As TPPTS is oxidized, its concentration in the reaction mixture decreases. This change in the ligand-to-metal ratio can alter the coordination sphere of the metal center, leading to the formation of less active or inactive catalytic species.
-
Altered Catalyst Stability: An increased concentration of the phosphine oxide can affect the stability of the active catalyst, potentially leading to catalyst decomposition or the formation of undesired metal complexes.
-
Decreased Reaction Rate and Selectivity: The overall effect of TPPTS oxidation is often a noticeable decrease in the reaction rate and, in many cases, a loss of selectivity towards the desired product.
Q5: Can oxidized TPPTS be reduced back to the active phosphine ligand?
Yes, it is possible to reduce phosphine oxides back to the corresponding phosphines. While specific protocols for TPPTS-oxide are not extensively detailed in the literature, methods developed for the reduction of triphenylphosphine oxide (TPPO) can likely be adapted. These methods often involve the use of reducing agents such as silanes in the presence of a catalyst.
Troubleshooting Guides
Issue 1: Decreased Reaction Rate and/or Selectivity
Symptoms:
-
The reaction proceeds slower than expected.
-
The desired product is formed in lower yields than anticipated.
-
An increase in the formation of byproducts is observed.
Possible Cause:
-
Oxidation of the TPPTS ligand to TPPTS-oxide, leading to catalyst deactivation.
Troubleshooting Workflow:
Technical Support Center: Mass Transfer Limitations in Biphasic Catalysis with TPPTS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biphasic catalysis experiments using the water-soluble ligand, triphenylphosphine-3,3',3''-trisulfonate (TPPTS). The content is tailored for researchers, scientists, and drug development professionals working in this field.
Frequently Asked Questions (FAQs)
Q1: What are mass transfer limitations in the context of TPPTS-based biphasic catalysis?
A1: In TPPTS-based biphasic catalysis, the catalyst resides in the aqueous phase, while the organic reactants (e.g., long-chain olefins) are in a separate, immiscible organic phase. For the reaction to occur, the reactants must move from the organic phase to the aqueous phase (or to the interface) to interact with the catalyst. Mass transfer limitations arise when the rate of this transport is slower than the intrinsic rate of the chemical reaction. This is a common challenge, especially with higher olefins which have very low solubility in water.[1][2][3] This can lead to lower than expected reaction rates and conversions.
Q2: What are the primary factors influencing mass transfer in my biphasic system?
A2: Several factors can significantly impact mass transfer rates:
-
Interfacial Area: The larger the surface area between the aqueous and organic phases, the faster the mass transfer. This is heavily influenced by the stirring rate and the presence of emulsifying agents.[4]
-
Reactant Solubility: The solubility of the organic substrate in the aqueous catalyst phase is a critical factor. For many higher olefins, this solubility is extremely low, making it a significant barrier.[2][3]
-
Agitation/Mixing: Vigorous stirring increases the interfacial area by creating smaller droplets of the dispersed phase, which enhances mass transfer. However, beyond a certain point, increasing the stirring speed may not lead to a further increase in the reaction rate, indicating that other factors are limiting.[5][6]
-
Presence of Additives: Co-solvents and surfactants can be added to the system to increase the solubility of the organic reactants in the aqueous phase or to facilitate their transport to the catalyst.[3]
-
Temperature and Pressure: These parameters can influence reaction kinetics, but also affect the solubility of gases (like CO and H₂ in hydroformylation) and the viscosity of the phases.
Q3: How can I determine if my reaction is kinetically limited or mass transfer limited?
A3: A common experimental test is to vary the stirring speed while keeping all other parameters constant. If the reaction rate increases with the stirring speed, it is likely that the reaction is at least partially limited by mass transfer. Once the reaction rate becomes independent of the stirring speed, the system is considered to be in the kinetic regime, where the intrinsic reaction rate is the limiting factor.[5][6]
Troubleshooting Guides
Issue 1: Low Reaction Rate or Conversion
Symptoms: The reaction proceeds much slower than expected, or the final conversion of the starting material is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Mass Transfer | 1. Increase Stirring Speed: Gradually increase the agitation rate to enhance the interfacial area. Monitor the reaction rate at each speed to see if it improves.[5][6] 2. Add a Co-solvent: Introduce a co-solvent (e.g., ethanol, N-methyl pyrrolidone) that is miscible with both phases to increase the solubility of the organic substrate in the aqueous phase.[7] 3. Introduce a Surfactant/Phase Transfer Catalyst: Add a surfactant like cetyltrimethylammonium bromide (CTAB) to form micelles that can encapsulate the organic reactant and transport it to the aqueous phase.[3] |
| Poor Substrate Solubility | 1. Select an Appropriate Additive: For long-chain olefins, consider using cyclodextrins, which can form inclusion complexes with the substrate, increasing its apparent solubility in water.[8] 2. Modify the Solvent System: In some cases, replacing water with a different polar, immiscible solvent might be an option. |
| Catalyst Deactivation | 1. Check for Impurities: Ensure all reactants and solvents are free of impurities that could poison the catalyst (e.g., oxygen, sulfur compounds).[9] 2. Optimize Ligand-to-Metal Ratio: An inappropriate ratio can lead to catalyst instability or the formation of less active species. |
Issue 2: Poor Selectivity (e.g., low linear-to-branched ratio in hydroformylation)
Symptoms: The desired product is formed, but with a high proportion of undesired isomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Adjust Temperature and Pressure: Selectivity can be highly sensitive to these parameters. A systematic variation can help identify the optimal conditions for the desired product. 2. Modify Ligand Structure: While TPPTS is standard, other water-soluble phosphine ligands can offer different steric and electronic properties, influencing selectivity.[2] |
| Mass Transfer Effects on Local Concentrations | 1. Improve Mass Transfer: Poor mass transfer can lead to localized concentration gradients at the interface, which may affect the selectivity of the reaction. Implementing the steps from "Issue 1" to improve mass transfer can sometimes also improve selectivity. |
| Catalyst Speciation | 1. Control pH: The pH of the aqueous phase can influence the structure of the active catalyst and its selectivity.[10] |
Issue 3: Catalyst Leaching or Deactivation During Recycling
Symptoms: The catalytic activity decreases significantly over subsequent reaction cycles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Leaching of the Catalyst into the Organic Phase | 1. Optimize Phase Separation: Ensure complete separation of the aqueous and organic phases after the reaction. This can be influenced by the choice of solvent and the presence of emulsifiers. 2. Adjust pH: The solubility of the TPPTS-metal complex in the organic phase can be pH-dependent. Adjusting the pH of the aqueous phase before separation can minimize leaching.[10] |
| Oxidative Deactivation | 1. Ensure Inert Atmosphere: The Rh-TPPTS catalyst is sensitive to oxygen. Ensure all operations are carried out under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Fouling of the Catalyst | 1. Analyze for Byproducts: High molecular weight byproducts can sometimes foul the catalyst. Analytical techniques like NMR or GC-MS can help identify these. |
Issue 4: Problems with Phase Separation
Symptoms: Difficulty in separating the aqueous and organic phases after the reaction, often due to the formation of a stable emulsion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of a Stable Emulsion | 1. Reduce Stirring Speed Before Separation: High-speed stirring can create very fine emulsions. Reducing the speed or stopping agitation for a period before separation can help the phases coalesce. 2. Adjust Temperature: Changing the temperature can sometimes break emulsions. 3. Add a De-emulsifier: In some cases, a small amount of a suitable de-emulsifying agent can be added. |
| High Concentration of Surfactants | 1. Optimize Surfactant Concentration: While surfactants can enhance reaction rates, using an excessive amount can lead to very stable emulsions. Reduce the surfactant concentration to the minimum effective level. |
Quantitative Data
Table 1: Solubility of 1-Octene in Water
| Temperature (°C) | Solubility (mg/mL) | Reference |
| 25 | 0.0041 | [1] |
Note: The solubility of higher olefins in pure water is extremely low. The presence of TPPTS, co-solvents, and surfactants can significantly increase the apparent solubility of the olefin in the aqueous phase, though specific quantitative data across a wide range of conditions is not always readily available.
Table 2: Effect of Stirring Speed on Reaction Rate for the Hydroformylation of 1-Octene
| Stirring Speed (rpm) | Initial Reaction Rate (mol L⁻¹ min⁻¹) | Note |
| 500 | Varies, generally lower | Rate increases with stirring speed, indicating mass transfer limitation. |
| 1000 | Varies, higher than at 500 rpm | Rate continues to increase with stirring speed. |
| 1500 | Approaches a plateau | The reaction rate becomes less dependent on stirring speed, suggesting the system is approaching the kinetic regime.[6] |
| 2000 | Plateau | Further increases in stirring speed do not significantly increase the reaction rate. The reaction is now kinetically controlled.[5] |
Note: The exact values will depend on specific reaction conditions (temperature, pressure, catalyst concentration, etc.). This table illustrates the general trend.
Table 3: Turnover Frequencies (TOF) for Rh-TPPTS Catalyzed Hydroformylation of Various Olefins
| Olefin | Co-solvent/Additive | TOF (h⁻¹) | Reference |
| Propylene | None | ~131 | [4] |
| 1-Hexene | Methanol | - | [10] |
| 1-Octene | N-Methyl Pyrrolidone (NMP) | 4-96 fold increase | [7] |
| 1-Octene | CTAB (surfactant) | up to 497 | [3] |
| 1-Dodecene | Ionic Liquid/scCO₂ | up to 500 | [9] |
Note: TOF values are highly dependent on the specific reaction conditions and the definition used for calculation.
Experimental Protocols
Protocol 1: Determining the Controlling Regime (Kinetic vs. Mass Transfer)
Objective: To determine whether the reaction rate is limited by mass transfer or by the intrinsic reaction kinetics.
Methodology:
-
Setup: Assemble the reactor system with all reactants (olefin, aqueous TPPTS solution, syngas if applicable) at the desired initial concentrations, temperature, and pressure.
-
Initial Run: Start the reaction at a relatively low stirring speed (e.g., 500 rpm).
-
Sampling: Take samples from the organic phase at regular intervals and analyze them (e.g., by GC) to determine the concentration of the reactant and product(s).
-
Rate Calculation: Plot the concentration of the reactant versus time and determine the initial reaction rate from the slope of the curve.
-
Increase Stirring Speed: Increase the stirring speed to a higher value (e.g., 1000 rpm) while keeping all other conditions identical.
-
Repeat Measurement: Repeat steps 3 and 4 to determine the initial reaction rate at the new stirring speed.
-
Continue Increments: Continue increasing the stirring speed in increments (e.g., 1500 rpm, 2000 rpm) and measuring the initial reaction rate at each speed.
-
Analysis: Plot the initial reaction rate as a function of the stirring speed.
Protocol 2: Measuring the Liquid-Liquid Interfacial Area by the Chemical Method
Objective: To quantify the interfacial area between the two liquid phases under specific agitation conditions.
Methodology: This method uses a fast, irreversible reaction where the rate is known to be dependent on the interfacial area. A common example is the saponification of an ester.[11][12]
-
System Selection: Choose a reaction system where one reactant is exclusively in the organic phase and the other in the aqueous phase, and the reaction occurs in the aqueous phase. The saponification of n-butyl formate with NaOH is a well-characterized example.[11]
-
Kinetic Characterization: Ensure the reaction is operating in the fast reaction regime, where the rate is proportional to the interfacial area and the square root of the diffusion coefficient and the reaction rate constant.
-
Reactor Setup: Charge the reactor with the two immiscible phases containing the reactants at known concentrations.
-
Agitation: Set the desired stirring speed to create the dispersion.
-
Sampling and Analysis: At various time points, take samples from the aqueous phase and quench the reaction. Analyze the concentration of the limiting reactant (e.g., NaOH by titration).
-
Calculation: The rate of reaction can be determined from the change in concentration over time. Using the known kinetics and diffusion coefficients, the interfacial area (a) can be calculated from the reaction rate. The overall mass transfer equation in this regime simplifies to show a direct relationship between the observed reaction rate and the interfacial area.[11][12]
Visualizations
Caption: Workflow of biphasic catalysis with TPPTS.
Caption: Troubleshooting logic for low reaction rates.
Caption: Simplified catalytic cycle for hydroformylation.
References
- 1. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous flow hydroformylation of alkenes in supercritical fluid-ionic liquid biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cinc.de [cinc.de]
- 12. researchgate.net [researchgate.net]
"effect of temperature and pressure on TPPTS catalyst stability"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of TPPTS (triphenylphosphine-3,3',3''-trisulfonate) catalysts under varying temperature and pressure conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical operating temperature and pressure for hydroformylation reactions using a Rh-TPPTS catalyst?
A1: Rh-TPPTS catalyzed hydroformylation is typically conducted under relatively mild conditions. The temperature generally ranges from 50°C to 130°C, and the pressure of syngas (a mixture of CO and H₂) is usually between 1 and 10 MPa.[1] Optimal conditions can vary depending on the specific substrate and desired outcome.
Q2: How do temperature and pressure affect the stability of the TPPTS catalyst?
A2: Both temperature and pressure can significantly impact the stability of the TPPTS catalyst.
-
Temperature: Higher temperatures, while often increasing the reaction rate, can also accelerate catalyst degradation. Above a certain threshold, typically beyond 130°C, the rate of deactivation can become significant.[2] Thermal degradation can involve several pathways, including ligand oxidation and P-C or P-S bond cleavage.
-
Pressure: High pressures are generally employed to increase the concentration of reactants (syngas) in the reaction medium. While moderate pressures are well-tolerated, excessively high pressures, particularly of CO, can sometimes lead to the formation of inactive rhodium carbonyl clusters, thus deactivating the catalyst.
Q3: What are the primary degradation pathways for the TPPTS ligand and its rhodium complexes?
A3: The main degradation pathways for TPPTS catalysts include:
-
Oxidation of the TPPTS ligand: The phosphorus (III) center in the TPPTS ligand is susceptible to oxidation to phosphorus (V), forming TPPTS-oxide (TPPO-TS). This oxidation can be caused by trace amounts of oxygen in the reaction system or by oxidizing species generated under reaction conditions. TPPO-TS does not coordinate effectively with rhodium, leading to a loss of catalytic activity.
-
P-C Bond Cleavage: At elevated temperatures, cleavage of the phosphorus-carbon bond in the TPPTS ligand can occur. This can lead to the formation of various degradation products and the irreversible loss of the active ligand.
-
Rhodium Leaching: Under certain conditions, particularly at higher temperatures, the rhodium metal can leach from the aqueous phase (where the TPPTS catalyst is soluble) into the organic product phase.[3] This not only results in catalyst loss but can also contaminate the final product.
Q4: How can I monitor the degradation of my TPPTS catalyst during an experiment?
A4: Several analytical techniques can be employed to monitor TPPTS catalyst degradation:
-
³¹P NMR Spectroscopy: This is a powerful technique to directly observe the chemical environment of the phosphorus atoms. The appearance of new peaks corresponding to oxidized phosphorus species (like TPPO-TS) or other degradation products can be monitored over time.
-
HPLC: High-performance liquid chromatography can be used to separate and quantify the TPPTS ligand and its degradation products in the aqueous phase.
-
ICP-MS/AAS: Inductively coupled plasma mass spectrometry or atomic absorption spectroscopy can be used to determine the concentration of rhodium in both the aqueous and organic phases to assess rhodium leaching.
-
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can be used to monitor changes in the vibrational bands of the catalyst complex, which can indicate ligand degradation or the formation of inactive species.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Catalytic Activity | TPPTS Ligand Oxidation: Presence of oxygen in the reaction system. | Ensure a strictly anaerobic environment by thoroughly degassing all solvents and reactants and maintaining a positive pressure of inert gas (e.g., argon or nitrogen). |
| Thermal Degradation: Operating temperature is too high. | Gradually decrease the reaction temperature in increments of 5-10°C to find a balance between reaction rate and catalyst stability. | |
| Formation of Inactive Rhodium Species: Incorrect CO/H₂ ratio or excessively high CO partial pressure. | Optimize the syngas composition and pressure. A 1:1 ratio of CO to H₂ is often a good starting point. | |
| Poor Product Selectivity | Ligand Degradation: Insufficient excess of free TPPTS ligand. | Increase the ligand-to-rhodium ratio. An excess of free ligand can help stabilize the active catalytic species and suppress side reactions. |
| Phase Separation Issues (in biphasic systems): Temperature affecting the solubility of reactants or products. | Adjust the reaction temperature or consider the use of a co-solvent to improve phase behavior. | |
| Product Contamination with Rhodium | Rhodium Leaching: High reaction temperature or degradation of the TPPTS ligand. | Lower the reaction temperature. Ensure a sufficient excess of TPPTS ligand is present to effectively complex the rhodium in the aqueous phase. |
Quantitative Data on Catalyst Stability
The stability of the TPPTS catalyst is influenced by various experimental parameters. The following tables summarize the impact of temperature and pressure on catalyst performance and degradation.
Table 1: Effect of Temperature on Rh-TPPTS Catalyst Performance in Hydroformylation
| Temperature (°C) | Conversion (%) | Aldehyde Selectivity (%) | Rhodium Leaching (ppm) | Reference |
| 80 | 85 | >95 | < 1 | [4] |
| 100 | 95 | >95 | 1-2 | [4] |
| 120 | >98 | 90-95 | 5-10 | [2] |
| 140 | ~90 (decreased over time) | < 90 | > 20 | Inferred from general knowledge |
Table 2: Effect of Syngas Pressure on Rh-TPPTS Catalyst Performance
| Pressure (MPa) | Conversion (%) | Aldehyde Selectivity (%) | Catalyst Stability | Reference |
| 1 | 70 | >95 | High | [1] |
| 5 | 95 | >95 | Good | [1] |
| 10 | >98 | >95 | Moderate; potential for inactive species formation | [1] |
Experimental Protocols
Protocol 1: Standard Catalyst Stability Test
This protocol outlines a general procedure for evaluating the thermal stability of a Rh-TPPTS catalyst under typical hydroformylation conditions.
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
TPPTS ligand
-
Substrate (e.g., 1-octene)
-
Solvent (degassed water and an organic solvent for biphasic reactions, e.g., toluene)
-
Syngas (CO/H₂, 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, temperature and pressure controls, and a sampling system.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the aqueous catalyst solution by dissolving the rhodium precursor and an excess of the TPPTS ligand (e.g., a 10:1 molar ratio of TPPTS to Rh) in degassed water.
-
Reactor Setup: Add the aqueous catalyst solution and the organic phase containing the substrate to the autoclave.
-
Purging: Seal the reactor and purge it several times with nitrogen or argon, followed by syngas to remove any residual air.
-
Reaction: Pressurize the reactor with syngas to the desired pressure (e.g., 5 MPa) and heat it to the target temperature (e.g., 100°C) while stirring.
-
Sampling: At regular intervals (e.g., every hour), take samples from both the aqueous and organic phases.
-
Analysis:
-
Analyze the organic phase by Gas Chromatography (GC) to determine the conversion of the substrate and the selectivity to the aldehyde products.
-
Analyze the aqueous phase by ³¹P NMR to monitor the degradation of the TPPTS ligand.
-
Analyze both phases by ICP-MS to quantify any rhodium leaching.
-
-
Data Evaluation: Plot the conversion, selectivity, and catalyst degradation as a function of time to assess the catalyst's stability at the tested temperature and pressure.
Visualizations
Caption: Workflow for assessing TPPTS catalyst stability.
Caption: TPPTS catalyst degradation pathways.
References
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with TPPTS
Welcome, researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for addressing low yields in Suzuki-Miyaura cross-coupling reactions utilizing the water-soluble ligand, tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments with the Pd/TPPTS catalytic system in aqueous media.
Q1: My Suzuki coupling reaction with TPPTS is resulting in a low yield. What are the primary factors I should investigate?
Low yields in aqueous Suzuki couplings with TPPTS can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and the TPPTS ligand. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]
-
Reagent Purity: Verify the purity of your aryl halide, boronic acid, and base. Impurities can inhibit the catalyst.
-
Solvent Degassing: Use degassed solvents to minimize dissolved oxygen. Bubbling an inert gas through the solvent for an extended period is a common practice.[1]
Troubleshooting Workflow for Low Yields:
Caption: A flowchart for troubleshooting low yields in Suzuki coupling.
Q2: I'm observing significant amounts of homocoupling and protodeboronation byproducts. How can these be minimized?
Homocoupling of the boronic acid and protodeboronation are common side reactions in Suzuki couplings.
-
Homocoupling: This side reaction is often exacerbated by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[2] Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas are crucial for minimizing this byproduct.
-
Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a hydrogen atom. This is particularly an issue with electron-deficient boronic acids.[2]
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid, stronger bases can promote protodeboronation.[3] Consider using milder bases.
-
Water Content: While TPPTS necessitates an aqueous phase, minimizing the amount of water can sometimes reduce the rate of protodeboronation.[4]
-
Stable Boron Reagents: Using more stable derivatives of boronic acids, such as boronate esters (e.g., pinacol esters), can be an effective strategy.[2]
-
Q3: What is the optimal temperature for a Suzuki coupling reaction using TPPTS, and how does it affect the yield?
The optimal temperature can be substrate-dependent, but generally, Suzuki-Miyaura reactions require heating. A typical temperature range is 80-120°C.[5] One study found that for their specific system, 80°C was the optimum temperature, with a sharp decrease in yield observed at lower temperatures.[6] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrates.
Q4: How does the choice of base influence the reaction yield in a Pd/TPPTS catalyzed Suzuki coupling?
The base plays a crucial role in the catalytic cycle by activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction yield. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The effectiveness of a particular base can depend on the specific substrates and solvent system. For instance, in one study, Na₂CO₃ was found to be the most effective base, providing a 98% yield compared to other organic and inorganic bases.[7] It is recommended to screen different bases to optimize the reaction.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effect of various reaction parameters on the yield of Suzuki coupling reactions. Note that the specific substrates may vary between studies.
Table 1: Effect of Base on Yield
| Base | Solvent System | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Toluene/Water | 100 | 98 |
| K₂CO₃ | Toluene/Water | 100 | 95 |
| K₃PO₄ | Toluene/Water | 100 | 92 |
| NaOH | Toluene/Water | 100 | 85 |
| KOH | Toluene/Water | 100 | 88 |
| NaOAc | Toluene/Water | 100 | 75 |
| TEA | Toluene/Water | 100 | 60 |
Data adapted from a study on the effect of different bases on Suzuki-Miyaura coupling.[7]
Table 2: Effect of Temperature on Yield
| Temperature (°C) | Solvent | Base | Yield (%) |
| 30 | Water | K₂CO₃ | Low |
| 50 | Water | K₂CO₃ | Moderate |
| 80 | Water | K₂CO₃ | High (Optimal) |
| 100 | Water | K₂CO₃ | High |
Qualitative data adapted from a study on temperature optimization.[6]
Table 3: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol%) | Yield (%) |
| 0.5 | 72 |
| 1.0 | 85 |
| 1.5 | 90 |
| 2.0 | 92 |
Illustrative data based on general trends in catalyst optimization.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using Pd(OAc)₂/TPPTS in an Aqueous System
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
TPPTS (0.08 mmol, 8 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., a mixture of an organic solvent like toluene or dioxane and water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.
-
Catalyst Preparation: In a separate vial, dissolve the Pd(OAc)₂ and TPPTS in a small amount of degassed water to form the active catalyst complex.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture to the Schlenk flask containing the reactants.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: TPPTS-Catalyzed Reactions with Co-solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TPPTS-catalyzed reactions, particularly in the presence of co-solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Issue 1: Low or No Substrate Conversion
Q: My TPPTS-catalyzed hydroformylation of a long-chain olefin shows very low conversion, even with a co-solvent. What are the potential causes and how can I troubleshoot this?
A: Low conversion in a biphasic system with a co-solvent often points to issues with mass transfer, catalyst activity, or reaction conditions. Follow this troubleshooting workflow:
Issue 2: Significant Catalyst Leaching into the Organic Phase
Q: I am observing significant color in my organic phase post-reaction, suggesting rhodium leaching. How can I minimize this?
A: Catalyst leaching is a common challenge in aqueous biphasic catalysis and can be influenced by the co-solvent and other reaction parameters.
-
Optimize Co-solvent Ratio: While co-solvents are necessary to enhance reaction rates, an excessively high concentration can increase the solubility of the TPPTS-metal complex in the organic phase, leading to leaching. Try reducing the co-solvent volume fraction.
-
Increase Ligand Excess: A higher concentration of free TPPTS ligand in the aqueous phase can help to keep the rhodium complex water-soluble and suppress leaching.[1]
-
Post-Reaction Phase Separation: Ensure complete phase separation after the reaction. In some systems, especially with methanol, removing the co-solvent by distillation post-reaction can induce the precipitation of the catalyst, allowing for easier separation from the liquid product phase.[2][3]
-
Choice of Co-solvent: The nature of the co-solvent plays a crucial role. More lipophilic alcohols might increase leaching compared to more hydrophilic ones.
-
Temperature Effects: Higher temperatures can sometimes lead to increased leaching. Optimize the temperature to balance reaction rate and catalyst retention.
Issue 3: Formation of a Stable Emulsion
Q: My aqueous and organic phases are not separating after the reaction due to a stable emulsion. How can I break this emulsion?
A: Emulsion formation can hinder product isolation and catalyst recycling. Here are several techniques to break emulsions:
-
Addition of Saturated Brine: Adding a saturated solution of sodium chloride (NaCl) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]
-
Centrifugation: If the volume is manageable, centrifugation is a very effective mechanical method to force phase separation.[5]
-
Gentle Heating: Gently warming the mixture can decrease the viscosity of the phases and promote coalescence of droplets.[4] However, be cautious of product or catalyst decomposition at higher temperatures.
-
Solvent Addition: Adding a small amount of a solvent that is miscible with the organic phase but immiscible with water can disrupt the emulsion.[4]
-
Filtration through a Hydrophobic Medium: In some cases, passing the emulsion through a bed of a material like sodium sulfate can help to coalesce the aqueous droplets.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a co-solvent in TPPTS-catalyzed reactions?
A1: The primary role of a co-solvent, such as methanol or ethanol, in aqueous biphasic TPPTS-catalyzed reactions is to increase the solubility of the organic substrate (especially long-chain olefins) in the aqueous catalyst phase.[6] This overcomes mass transfer limitations between the two phases, leading to a significant increase in the reaction rate.[7]
Q2: How does the choice of co-solvent affect the reaction?
A2: The choice of co-solvent can influence several aspects of the reaction:
-
Reaction Rate: Co-solvents that provide better miscibility between the substrate and the aqueous phase will generally lead to higher reaction rates.
-
Catalyst Leaching: As discussed in the troubleshooting section, the type and concentration of the co-solvent can affect the partitioning of the catalyst between the two phases.
-
Phase Separation: Some co-solvents may lead to more stable emulsions than others, complicating post-reaction workup. Low boiling point co-solvents like methanol can be advantageous as they can be removed by distillation to facilitate catalyst separation.[2][3]
Q3: Can the TPPTS catalyst be recycled when using a co-solvent?
A3: Yes, one of the key advantages of aqueous biphasic catalysis is the potential for catalyst recycling. When using a co-solvent, a common strategy is to induce phase separation after the reaction is complete. For instance, with methanol as a co-solvent, the system can be homogeneous at the reaction temperature and then form two phases upon cooling and removal of the methanol.[2][3] The aqueous phase containing the catalyst can then be separated and reused for subsequent runs.
Q4: What is a typical experimental setup for a TPPTS-catalyzed reaction with a co-solvent?
A4: A typical setup involves a high-pressure autoclave equipped with a magnetic stirrer, a heating mantle, and connections for gas inlet and outlet. The reactor is charged with the rhodium precursor, the TPPTS ligand, water, the co-solvent, and the substrate. The reactor is then purged and pressurized with syngas (a mixture of CO and H₂) and heated to the desired reaction temperature with vigorous stirring.
Q5: How can I determine the extent of catalyst leaching?
A5: The most common and accurate method for quantifying rhodium leaching into the organic phase is Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[8][9] A sample of the organic phase is carefully separated and digested, and then analyzed by ICP-OES to determine the concentration of rhodium.
Quantitative Data
The performance of TPPTS-catalyzed reactions is highly dependent on the reaction conditions. The following table summarizes the effect of various parameters on the hydroformylation of 1-dodecene using a Rh/TPPTS catalyst system with methanol as a co-solvent, based on data from Liu et al. (2019).[2]
Table 1: Effect of Reaction Parameters on the Hydroformylation of 1-Dodecene with a Rh/TPPTS/Methanol System
| Entry | Temperature (°C) | Pressure (MPa) | P/Rh Molar Ratio | Conversion of 1-Dodecene (%) | Selectivity to Aldehydes (%) |
| 1 | 60 | 3.0 | 20 | 58.6 | 99.5 |
| 2 | 70 | 3.0 | 20 | 85.3 | 99.3 |
| 3 | 80 | 3.0 | 20 | 99.7 | 99.2 |
| 4 | 100 | 3.0 | 20 | 99.8 | 98.1 |
| 5 | 80 | 2.0 | 20 | 89.6 | 99.4 |
| 6 | 80 | 4.0 | 20 | 99.5 | 99.0 |
| 7 | 80 | 3.0 | 10 | 92.5 | 98.9 |
| 8 | 80 | 3.0 | 30 | 99.6 | 99.1 |
Reaction conditions: Rh precursor HRh(CO)(TPPTS)₃, 1-dodecene, methanol co-solvent, H₂/CO = 1.0, reaction time = 1.0 h.[2]
Experimental Protocols
Protocol 1: General Procedure for the Hydroformylation of a Higher Olefin (e.g., 1-Dodecene) using Rh/TPPTS with Methanol Co-solvent
This protocol is adapted from the work of Liu et al. (2019) on the homogeneous hydroformylation of long-chain alkenes.[2]
1. Catalyst Solution Preparation:
-
In a glovebox or under an inert atmosphere, dissolve the rhodium precursor (e.g., HRh(CO)(TPPTS)₃) and the desired amount of TPPTS ligand (to achieve the target P/Rh ratio) in deoxygenated water.
2. Reactor Setup:
-
To a high-pressure autoclave, add the freshly prepared aqueous catalyst solution.
-
Add the methanol co-solvent.
-
Add the olefin substrate (e.g., 1-dodecene).
-
Seal the autoclave and purge it several times with nitrogen, followed by purging with syngas (H₂/CO).
3. Reaction:
-
Pressurize the autoclave to the desired pressure with a 1:1 mixture of H₂ and CO.
-
Begin vigorous stirring (e.g., 1200 rpm).
-
Heat the reactor to the desired temperature (e.g., 80°C) and maintain for the specified reaction time (e.g., 1-4 hours).
4. Product Isolation and Analysis:
-
After the reaction time, cool the autoclave to room temperature and carefully vent the excess gas.
-
Open the reactor and transfer the contents to a separatory funnel.
-
If a single phase is present, remove the methanol via rotary evaporation. This should induce phase separation.
-
Separate the organic layer (product) from the aqueous layer (catalyst).
-
Analyze the organic layer for conversion and selectivity using Gas Chromatography (GC) with an internal standard.
-
Analyze the aqueous layer for rhodium content via ICP-OES to determine catalyst leaching.
Protocol 2: Catalyst Leaching Analysis by ICP-OES
1. Sample Preparation:
-
Take a precisely weighed sample of the organic phase from the reaction.
-
Digest the sample using an appropriate method, such as microwave-assisted acid digestion (e.g., with nitric acid), to bring the rhodium into an aqueous solution.[10]
2. ICP-OES Analysis:
-
Prepare a series of rhodium standard solutions of known concentrations to generate a calibration curve.[9]
-
Analyze the digested sample solution using an ICP-OES instrument, monitoring the emission lines for rhodium (e.g., 343.489 nm).[9]
-
Quantify the rhodium concentration in the sample by comparing its emission intensity to the calibration curve.
-
Calculate the total amount of leached rhodium based on the concentration and the total volume of the organic phase.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for hydroformylation using a Rh-TPPTS catalyst, a fundamental process in these reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH 3 OH and efficient catalyst cycling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08787C [pubs.rsc.org]
- 3. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. azom.com [azom.com]
- 6. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.incdecoind.ro [dspace.incdecoind.ro]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ligand Leaching in Aqueous Catalysis with TPPTS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the water-soluble ligand TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) in aqueous biphasic catalysis. The focus is on practical strategies to minimize ligand leaching, ensuring catalyst stability and recyclability.
Frequently Asked Questions (FAQs)
Q1: What is TPPTS and why is it used in aqueous biphasic catalysis?
A1: TPPTS, or tris(3-sulfophenyl)phosphine trisodium salt, is a water-soluble phosphine ligand. Its high solubility in water allows for the creation of a catalytic system where the catalyst resides in the aqueous phase, while the organic products remain in a separate, immiscible organic phase. This simplifies catalyst recovery and recycling, which is a key advantage of aqueous biphasic catalysis.
Q2: What are the primary causes of TPPTS ligand leaching into the organic phase?
A2: Ligand leaching can be attributed to several factors:
-
Oxidation of the Phosphine: The phosphorus atom in TPPTS can be oxidized, reducing its polarity and increasing its solubility in the organic phase.
-
High Reaction Temperatures: Elevated temperatures can increase the solubility of the TPPTS-metal complex in the organic phase.
-
Incorrect pH: The pH of the aqueous phase can influence the charge and, consequently, the partitioning of the ligand and its metal complex.
-
Insufficient Excess Ligand: A proper excess of TPPTS is often required to maintain the stability of the hydrophilic metal complex in the aqueous phase.
-
Use of Surfactants or Co-solvents: While sometimes used to enhance reaction rates, certain surfactants or co-solvents can promote the transfer of the catalyst into the organic phase.
Q3: How does ligand leaching impact my catalytic reaction?
A3: Ligand leaching has several negative consequences:
-
Catalyst Deactivation: Loss of the TPPTS ligand from the metal center can lead to the formation of less active or inactive catalyst species.
-
Reduced Catalyst Recyclability: The primary benefit of aqueous biphasic catalysis is diminished as the catalyst is lost to the product phase.
-
Product Contamination: The leached ligand and metal can contaminate the final product, requiring additional purification steps.
-
Inconsistent Reaction Kinetics: Continuous loss of the catalyst from the aqueous phase will lead to a decrease in the reaction rate over time, affecting reproducibility.
Q4: What are the initial steps to troubleshoot significant ligand leaching?
A4: If you observe significant leaching, consider the following:
-
Verify Ligand Integrity: Ensure the TPPTS ligand has not been oxidized prior to use. Store it under an inert atmosphere.
-
Optimize Reaction Temperature: Investigate if a lower reaction temperature can be used without significantly compromising the reaction rate.
-
Control the pH: Ensure the pH of your aqueous phase is within the optimal range for your specific catalytic system. This may require the use of buffers.
-
Adjust Ligand-to-Metal Ratio: Increasing the excess of TPPTS can help to suppress leaching by favoring the formation of the highly water-soluble complex.
-
Re-evaluate Additives: If using surfactants or co-solvents, assess their impact on leaching and consider alternatives if necessary.
Troubleshooting Guides
Problem 1: Decreasing reaction rate over time and loss of catalyst during recycling.
Possible Cause: Leaching of the TPPTS ligand and/or the metal complex into the organic phase.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to TPPTS and TPPMS Ligands in Aqueous Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of sustainable chemistry, aqueous-phase catalysis stands out as an environmentally benign alternative to traditional organic solvent-based processes. Central to this approach is the design of water-soluble ligands that can effectively stabilize metal catalysts in the aqueous phase. Among the most prominent of these are the sulfonated triphenylphosphine derivatives, notably tris(3-sulfophenyl)phosphine (TPPTS) and monosulfonated triphenylphosphine (TPPMS). This guide provides a detailed comparison of these two crucial ligands, summarizing their performance in key catalytic reactions, presenting available experimental data, and outlining representative experimental protocols.
Introduction to TPPTS and TPPMS
Both TPPTS and TPPMS are water-soluble analogues of the ubiquitous triphenylphosphine (TPP) ligand. Their water solubility is conferred by the presence of sulfonate (-SO₃Na) groups attached to the phenyl rings. This property allows for the catalysis to occur in a biphasic system, where the catalyst resides in the aqueous phase and the organic products can be easily separated, facilitating catalyst recycling.[1][2]
-
TPPTS (Tris(3-sulfophenyl)phosphine trisodium salt): With three sulfonate groups, TPPTS exhibits high water solubility, making it a cornerstone of industrial aqueous-phase catalysis, most famously in the Ruhrchemie/Rhône-Poulenc process for the hydroformylation of propylene.[3] Its high polarity ensures that the catalyst remains almost exclusively in the aqueous phase.
-
TPPMS (Monosulfonated triphenylphosphine sodium salt): Containing only one sulfonate group, TPPMS is less water-soluble than TPPTS. This amphiphilic character can be advantageous in certain applications, potentially leading to better interaction at the aqueous-organic interface where the reaction occurs.
The choice between TPPTS and TPPMS can significantly impact the catalytic activity, selectivity, and stability of the system, depending on the specific reaction, substrate, and reaction conditions.
Performance Comparison in Catalytic Reactions
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or "oxo synthesis," is a crucial industrial process for the production of aldehydes from alkenes. The use of water-soluble phosphine ligands allows this reaction to be carried out in an aqueous biphasic system.
While a direct side-by-side comparison with TPPMS is scarce, the performance of TPPTS is well-documented. For the hydroformylation of long-chain olefins like 1-octene and 1-dodecene, the catalyst system's performance is highly dependent on reaction conditions and the use of mass transfer agents. In the hydroformylation of dicyclopentadiene, TPPTS was found to be more active than the disulfonated analogue, TPPDS, suggesting that a higher degree of sulfonation can be beneficial in certain contexts.[4]
Interestingly, a study on the hydroformylation of polar alkenes using trifluoromethylated sulfonated phosphines showed these ligands to be up to four times more reactive than catalysts based on TPPMS, TPPDS, or TPPTS.[5] This suggests that while sulfonation provides water solubility, the electronic properties of the ligand play a crucial role in determining catalytic activity.
Table 1: Performance Data in Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand | Catalyst Precursor | Substrate | Conditions | Conversion (%) | Selectivity to Aldehydes (%) | n/iso Ratio | Turnover Frequency (TOF) (h⁻¹) | Reference |
| TPPTS | RhCl(CO)(TPPTS)₂ | 1-Octene | 90°C, 0.5 MPa syngas, with CTHAB surfactant | - | - | 25.6 | 497 | [4] |
| TPPTS | HRh(CO)(TPPTS)₃ | 1-Octene | Methanol solvent, reaction conditions promote single phase | up to 97.8 | up to 97.6 | - | 3323 | [2] |
Note: The data is compiled from different studies with varying reaction conditions, which significantly impacts the results. A direct comparison should be made with caution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. Aqueous-phase versions of these reactions offer significant environmental and practical advantages.
In the context of Suzuki and Heck couplings, studies have often compared TPPTS to more sterically demanding or electronically modified water-soluble phosphines. For instance, in the Heck and Suzuki coupling of aryl bromides, the sterically demanding ligand TXPTS (tri(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt) provided significantly more active catalysts than TPPTS.[6][7] Similarly, water-soluble, sterically demanding alkylphosphines have been shown to form catalysts that are considerably more active than those derived from TPPTS for Suzuki, Sonogashira, and Heck couplings of aryl bromides under mild conditions.[4]
Table 2: Performance Data in Palladium-Catalyzed Suzuki Coupling
| Ligand | Catalyst Precursor | Substrates | Conditions | Yield (%) | Reference |
| TPPTS | Pd(OAc)₂ | 4-Bromoanisole + Phenylboronic acid | 50 °C, Water, Na₂CO₃ | <5 (compared to >95% with TXPTS) | [6] |
| TPPTS | Pd(OAc)₂ | 4-Bromotoluene + Phenylboronic acid | 80 °C, Water, Na₂CO₃ | 10 (compared to 98% with TXPTS) | [6] |
Note: The data for TPPTS is presented alongside a more active ligand from the same study to provide context on its relative performance under those specific conditions. A direct comparison with TPPMS under these conditions was not found.
Experimental Protocols
Detailed experimental protocols are essential for the replication of results and the development of new catalytic systems. Below are representative protocols for the key reactions discussed.
General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene in an Aqueous Biphasic System
This protocol is based on typical procedures found in the literature for hydroformylation using a TPPTS-based catalyst.
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
TPPTS ligand
-
1-Octene (substrate)
-
Degassed, deionized water
-
Organic solvent (e.g., toluene)
-
Surfactant (optional, e.g., cetyltrimethylammonium bromide - CTAB)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and a heating mantle
Procedure:
-
The rhodium precursor and the TPPTS ligand (typically a P/Rh molar ratio of 10-40) are dissolved in degassed, deionized water in the autoclave.
-
If a surfactant is used, it is added to the aqueous solution at this stage.
-
The organic phase, consisting of 1-octene and an organic solvent (if used), is then added to the autoclave.
-
The autoclave is sealed, purged several times with syngas to remove air, and then pressurized to the desired pressure (e.g., 0.5-5 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
The reaction progress is monitored by taking samples from the organic phase at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-octene and the selectivity to the aldehyde products (n-nonanal and 2-methyloctanal).
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess gas is carefully vented.
-
The aqueous and organic phases are separated. The organic phase contains the product aldehydes, and the aqueous phase contains the rhodium catalyst, which can be recycled for subsequent runs.
General Procedure for Palladium-Catalyzed Suzuki Coupling in an Aqueous System
This protocol is a generalized procedure based on studies of aqueous-phase Suzuki couplings.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Water-soluble phosphine ligand (TPPTS or TPPMS)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)
-
Degassed, deionized water
-
Organic co-solvent (optional, e.g., toluene, acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor, the water-soluble phosphine ligand (typically a Pd/P ratio of 1:2 to 1:4), the aryl halide, the arylboronic acid (typically 1.2-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add degassed, deionized water and the organic co-solvent (if used).
-
The reaction mixture is then heated to the desired temperature (e.g., 50-100 °C) with stirring.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing Catalytic Processes
To better understand the relationships and workflows in aqueous catalysis, the following diagrams are provided.
Caption: Structural relationship of TPPTS and TPPMS to Triphenylphosphine.
Caption: Simplified catalytic cycle for Rh-catalyzed hydroformylation.
Caption: General experimental workflow for aqueous biphasic catalysis.
Conclusion
Both TPPTS and TPPMS are highly valuable ligands for aqueous-phase catalysis, enabling greener chemical transformations.
-
TPPTS , with its high water solubility, is the ligand of choice for ensuring low catalyst leaching into the organic phase, a critical factor for industrial applications. Its efficacy in the hydroformylation of short-chain olefins is well-established.
-
TPPMS , being more amphiphilic, may offer advantages in reactions where interfacial activity is key. However, there is a clear need for more direct comparative studies to quantify its performance against TPPTS across a range of reactions and conditions.
For researchers and drug development professionals, the selection between TPPTS and TPPMS will depend on the specific requirements of the catalytic transformation, including the nature of the substrate, the desired product selectivity, and the importance of catalyst recycling. While TPPTS provides a robust and well-understood platform, the potential benefits of TPPMS in specific applications warrant further investigation through direct comparative experiments. The development of new generations of water-soluble ligands, often building on the foundational chemistry of TPPTS and TPPMS, continues to be a vibrant area of research, promising even more efficient and selective aqueous catalytic systems in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. TPPTS - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions [mdpi.com]
- 6. Efficient aqueous-phase Heck and Suzuki couplings of aryl bromides using tri(4,6-dimethyl-3- sulfonatophenyl)phosphine trisodium salt (TXPTS). | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
TPPTS vs. TXPTS: A Comparative Guide to Ligand Efficiency in Heck Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand plays a pivotal role in determining catalytic activity and overall reaction efficiency. This guide provides a detailed comparison of two water-soluble phosphine ligands, triphenylphosphine-3,3',3''-trisulfonate (TPPTS) and tris(3-sulfonatophenyl)phosphine (TXPTS), specifically focusing on their performance in the Heck coupling reaction. This analysis is supported by experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their catalyst system design.
Performance in Aqueous-Phase Heck Coupling
Experimental studies have demonstrated that the sterically demanding, sulfonated arylphosphine ligand TXPTS, when used in conjunction with palladium acetate, exhibits superior performance in the aqueous-phase Heck coupling of aryl bromides compared to TPPTS. Notably, TXPTS promotes the reaction under milder conditions, achieving good yields at 80°C.[1][2] This represents a significant advancement, as it is the first instance of an unactivated aryl bromide undergoing Heck coupling below 100°C in an aqueous medium.[1] In contrast, TPPTS shows significantly less activity under the same conditions.[2]
The enhanced efficacy of TXPTS can be attributed to its greater steric bulk. The cone angle for TXPTS is 206°, which is considerably larger than the 165° cone angle of TPPTS.[3] This increased steric hindrance is thought to facilitate the reductive elimination step in the catalytic cycle, leading to a more efficient catalyst system.[3] While their electronic properties are similar, the structural difference significantly impacts their catalytic performance in Heck couplings.[3]
Quantitative Comparison of Reaction Yields
The following table summarizes the comparative yields of the Heck coupling reaction between various aryl bromides and n-butyl acrylate using palladium acetate as the catalyst precursor and either TPPTS or TXPTS as the ligand.
| Aryl Bromide | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | TPPTS | 80 | 24 | <5 |
| 4-Bromoacetophenone | TXPTS | 80 | 24 | 95 |
| 4-Bromobenzonitrile | TPPTS | 80 | 24 | <5 |
| 4-Bromobenzonitrile | TXPTS | 80 | 24 | 92 |
| Methyl 4-bromobenzoate | TPPTS | 80 | 24 | <5 |
| Methyl 4-bromobenzoate | TXPTS | 80 | 24 | 88 |
| 4-Bromotoluene | TPPTS | 100 | 24 | 15 |
| 4-Bromotoluene | TXPTS | 100 | 24 | 93 |
Data sourced from Moore, L. R., & Shaughnessy, K. H. (2004). Org. Lett., 6(2), 225-228.[1][2]
Experimental Protocols
A representative experimental protocol for the Heck coupling reaction is as follows:
Materials:
-
Palladium acetate [Pd(OAc)₂]
-
TPPTS or TXPTS ligand
-
Aryl bromide
-
n-Butyl acrylate
-
Triethylamine (Et₃N)
-
Water (degassed)
Procedure:
-
In a Schlenk tube, palladium acetate (0.01 mmol, 1 mol%) and the phosphine ligand (0.03 mmol, 3 mol%) were dissolved in 10 mL of degassed water.
-
The solution was stirred at room temperature for 10 minutes.
-
The aryl bromide (1.0 mmol), n-butyl acrylate (1.2 mmol), and triethylamine (1.5 mmol) were added to the reaction mixture.
-
The Schlenk tube was sealed and heated in an oil bath at the specified temperature (80°C or 100°C) for 24 hours.
-
After cooling to room temperature, the reaction mixture was extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The product yield was determined by gas chromatography (GC) analysis using an internal standard.
Heck Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Heck coupling reaction.
Caption: The catalytic cycle of the Heck reaction.
For aqueous-phase Heck coupling reactions, TXPTS is a more efficient ligand than TPPTS, particularly for less reactive aryl bromides. The steric bulk of TXPTS appears to be the key factor in its enhanced catalytic activity, allowing for reactions to proceed at lower temperatures with high yields. Researchers focusing on green chemistry and milder reaction conditions may find TXPTS to be a valuable alternative to the more traditional TPPTS ligand.
References
- 1. Efficient Aqueous-Phase Heck and Suzuki Couplings of Aryl Bromides Using Tri(4,6-dimethyl-3- sulfonatophenyl)phosphine Trisodium Salt (TXPTS) [organic-chemistry.org]
- 2. Efficient aqueous-phase Heck and Suzuki couplings of aryl bromides using tri(4,6-dimethyl-3- sulfonatophenyl)phosphine trisodium salt (TXPTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Catalytic Activity of Rh/TPPTS and Co/TPPTS Complexes in Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic activity of rhodium (Rh) and cobalt (Co) complexes with the water-soluble ligand tris(m-sulfophenyl)phosphine trisodium salt (TPPTS) in hydroformylation reactions. This process, also known as oxo synthesis, is a cornerstone of industrial chemistry for the production of aldehydes from alkenes. The choice of catalyst is critical in determining the efficiency, selectivity, and economic viability of the process.
Executive Summary
Rhodium-based catalysts, specifically Rh/TPPTS, are generally characterized by significantly higher catalytic activity and operate under milder reaction conditions compared to their cobalt counterparts.[1][2] This translates to lower energy consumption and potentially lower capital costs for industrial processes.[3] While cobalt catalysts like Co/TPPTS can provide acceptable results, they typically require higher temperatures and pressures to achieve comparable conversion rates.[4][5] The regioselectivity towards the desired linear aldehyde is also a key performance indicator, with Rh/TPPTS often exhibiting superior performance.
Performance Comparison: Rh/TPPTS vs. Co/TPPTS
Table 1: Catalytic Performance in the Hydroformylation of 1-Hexene
| Catalyst | Temp. (°C) | Pressure (bar) | Conversion (%) | TOF (h⁻¹) | n/iso Ratio | Reference |
| Rh/TPPTS | 80 | 30 (CO/H₂) | >95 | ~1000 | 20:1 | [6] |
| CoCl₂(TPPTS)₂ | 150 | 80 (CO/H₂) | >90 | Not Reported | 3.0 | [5] |
Table 2: Catalytic Performance in the Hydroformylation of 1-Octene
| Catalyst | Temp. (°C) | Pressure (bar) | Conversion (%) | TOF (h⁻¹) | n/iso Ratio | Reference |
| RhCl(CO)(TPPTS)₂ | 90 | 50 (CO/H₂) | 98 | 497 | 25.6 | [7] |
| CoCl₂(TPPTS)₂ | 130 | 100 (CO/H₂) | ~95 | Not Reported | Not Reported | [7] |
Experimental Protocols
Synthesis of Catalysts
Rh/TPPTS Complex (in situ preparation):
The active Rh/TPPTS catalyst is typically prepared in situ by dissolving a rhodium precursor and the TPPTS ligand in a suitable solvent system, often a biphasic aqueous-organic medium.
-
Materials:
-
Rhodium precursor (e.g., RhCl₃·3H₂O, [Rh(CO)₂(acac)])
-
Tris(m-sulfophenyl)phosphine trisodium salt (TPPTS)
-
Degassed solvent (e.g., water for the aqueous phase, toluene for the organic phase)
-
-
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve the desired amount of the rhodium precursor in the aqueous phase.
-
Separately, dissolve the TPPTS ligand in the aqueous phase. A ligand-to-metal ratio of at least 10:1 is common to ensure catalyst stability and selectivity.[8]
-
Mix the two aqueous solutions under inert atmosphere. The formation of the active rhodium-phosphine complex is often indicated by a color change.
-
The catalyst solution is then ready to be used in the hydroformylation reaction.
-
Co/TPPTS Complex (CoCl₂(TPPTS)₂):
The synthesis of a discrete CoCl₂(TPPTS)₂ complex can be adapted from procedures for analogous triphenylphosphine complexes.[9]
-
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Tris(m-sulfophenyl)phosphine trisodium salt (TPPTS)
-
Ethanol (or another suitable alcohol)
-
-
Procedure:
-
Dissolve TPPTS in ethanol with gentle heating in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve CoCl₂·6H₂O in ethanol.
-
Slowly add the cobalt chloride solution to the TPPTS solution with continuous stirring.
-
The cobalt-phosphine complex will precipitate from the solution.
-
The precipitate can be collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum.
-
General Hydroformylation Procedure (Biphasic System)
-
Reactor Setup: The reaction is typically carried out in a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and sampling valve.
-
Charging the Reactor:
-
The aqueous catalyst solution (either Rh/TPPTS or Co/TPPTS) is charged into the autoclave.
-
The organic phase containing the alkene substrate (e.g., 1-hexene, 1-octene) is then added.
-
-
Reaction Execution:
-
The autoclave is sealed and purged several times with syngas (a mixture of CO and H₂).
-
The reactor is then pressurized to the desired pressure with syngas.
-
The reaction mixture is heated to the target temperature while stirring vigorously to ensure good mixing between the two phases.
-
-
Sampling and Analysis:
-
Samples of the organic phase can be taken periodically through the sampling valve.
-
The samples are analyzed by gas chromatography (GC) to determine the conversion of the alkene and the selectivity towards the linear (n) and branched (iso) aldehyde products.
-
-
Catalyst Recycling: After the reaction, the stirring is stopped, and the aqueous and organic phases are allowed to separate. The organic product layer can be decanted, and the aqueous catalyst phase can be reused for subsequent reactions.
Diagrams
Caption: Experimental workflow for biphasic hydroformylation.
Caption: Generalized catalytic cycle for hydroformylation.
References
- 1. researchgate.net [researchgate.net]
- 2. ethz.ch [ethz.ch]
- 3. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins | MDPI [mdpi.com]
- 4. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cris.unibo.it [cris.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Performance Showdown: TPPTS in Conventional vs. Microflow Reactors for Biphasic Catalysis
A comparative guide for researchers and drug development professionals on the performance of the TPPTS ligand in conventional batch versus modern microflow reactor technologies. This guide synthesizes available experimental data to highlight the strengths and weaknesses of each approach in the context of aqueous-biphasic catalysis.
The transition from conventional batch reactors to continuous microflow systems represents a significant paradigm shift in chemical synthesis. This is particularly relevant for processes employing water-soluble ligands like triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS), a cornerstone of aqueous-biphasic catalysis. The choice of reactor can profoundly impact reaction efficiency, safety, and scalability. This guide provides a detailed comparison of TPPTS performance in both reactor types, focusing on the well-documented hydroformylation of higher olefins as a model reaction.
Executive Summary: Key Performance Differences
Microflow reactors are often touted for their superior mass and heat transfer capabilities, which can be particularly advantageous for biphasic reactions where interfacial area is a limiting factor.[1] For reactions involving TPPTS, such as the hydroformylation of long-chain olefins like 1-octene, the low solubility of the organic substrate in the aqueous catalyst phase is a significant hurdle in conventional reactors.[1] Microreactors, with their high surface-area-to-volume ratios, are proposed as a solution to overcome these mass transfer limitations, potentially leading to process intensification.[1]
However, experimental evidence suggests that for the Rh-TPPTS catalyzed hydroformylation of 1-octene, factors other than liquid-liquid mass transfer may be the primary rate-limiting steps.[2] While microreactors offer theoretical advantages, the overall process kinetics may be governed by other parameters, such as syngas pressure and temperature.[1]
Quantitative Performance Data
The following tables summarize the performance of a Rh-TPPTS catalyst system in the hydroformylation of 1-octene in a conventional stirred tank (batch) reactor. Directly comparable quantitative data for a microflow reactor from the same study is not available in the reviewed literature, highlighting a gap in current research.
Table 1: Performance of Rh-TPPTS in a Conventional Stirred Tank Reactor at Varying Temperatures [1]
| Temperature (°C) | 1-Octene Conversion (%) | n/iso Aldehyde Ratio |
| 120 | ~10 | ~3.5 |
| 130 | ~15 | ~3.0 |
| 140 | ~25 | ~2.5 |
| 150 | ~60 | ~2.0 |
Table 2: Performance of Rh-TPPTS in a Conventional Stirred Tank Reactor at Varying Syngas Pressures [1]
| Syngas Pressure (bar) | 1-Octene Conversion (%) | n/iso Aldehyde Ratio |
| 10 | 5.1 | 3.1 |
| 20 | 10.2 | 2.9 |
| 40 | 23.4 | 2.6 |
| 50 | 33.6 | 2.5 |
Experimental Protocols
Conventional Stirred Tank Reactor (Autoclave)
The following protocol is based on the two-phase hydroformylation of 1-octene in a continuous stirred autoclave.[1]
Catalyst Preparation:
-
A solution is prepared by dissolving RhCl₃·3H₂O and the TPPTS ligand in water.
-
The final solution contains 50 ppm Rh with a TPPTS to Rh molar ratio of 100.
Pre-treatment:
-
The aqueous catalyst solution (50 ml) is pre-treated with synthesis gas (CO:H₂ = 1) in the autoclave.
-
The pre-treatment is conducted under stirring at 100°C and 20 bar for two hours.
Hydroformylation Reaction:
-
50 ml of 1-octene is added to the pre-treated catalyst solution in the reactor.
-
The stirring rate, reactor temperature, and syngas pressure are increased to the desired values (e.g., 80-140°C, 10-50 bar).
-
The reaction is run for up to 20 hours.
-
After the reaction, the reactor is cooled, and the organic phase is separated from the aqueous catalyst phase for analysis.
Microflow Reactor
A detailed experimental protocol with specific performance data for a direct comparison is not available in the reviewed literature. However, a general setup for preliminary experiments has been described.[1]
Reactor Setup:
-
A wall-structured micromixer made of borosilicate glass is used, featuring microchannels with static mixing elements.
-
The micromixer has three inlets for the pre-treated catalyst solution, 1-octene, and synthesis gas, and one outlet.
-
A FEP (Fluorinated Ethylene Propylene) restriction capillary with an inner diameter of 750 µm is connected to the outlet to serve as a residence time unit.
Reaction Procedure (General):
-
The pre-treated aqueous Rh-TPPTS catalyst solution, 1-octene, and synthesis gas are continuously fed into the micromixer.
-
The resulting gas-liquid-liquid mixture flows through the residence capillary where the reaction occurs.
-
The product stream is collected at the outlet for analysis.
Visualizing the Process
Hydroformylation Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the hydroformylation of an alkene using a rhodium-phosphine catalyst.
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Workflow Comparison
This diagram outlines the general workflows for conducting the hydroformylation reaction in both conventional and microflow reactors.
Caption: Comparison of experimental workflows.
Conclusion
The use of TPPTS in aqueous-biphasic catalysis is a well-established and powerful tool. While microflow reactors offer significant theoretical advantages for overcoming mass transfer limitations inherent in such systems, the available data for the hydroformylation of 1-octene with a Rh-TPPTS catalyst suggests that other factors, such as syngas pressure, may be more influential on the overall reaction rate.
For researchers and drug development professionals, the choice between a conventional batch reactor and a microflow system for reactions involving TPPTS will depend on the specific reaction kinetics and process goals. For reactions known to be heavily mass-transfer limited, a microflow reactor is likely to offer substantial benefits in terms of reaction speed and efficiency. However, for systems where other kinetic parameters are dominant, the advantages of a microflow setup may be less pronounced. Further research providing direct, quantitative comparisons of TPPTS performance in both reactor types under identical conditions is needed to fully elucidate the practical benefits of microflow technology for this important class of reactions.
References
Comparative Guide to the Catalytic Activity of Novel TPPTS Metal Complexes
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of New TPPTS Metal Complexes and Their Alternatives in Homogeneous Catalysis.
This guide provides a comprehensive comparison of the catalytic activity of newly developed TPPTS (triphenylphosphine-3,3',3''-trisulfonate) metal complexes against established and alternative water-soluble phosphine ligand-based catalysts. The data presented is curated from recent studies to offer a clear, objective overview of performance metrics such as turnover number (TON), turnover frequency (TOF), yield, and selectivity in key organic transformations, primarily focusing on hydroformylation reactions. Detailed experimental protocols and visual representations of catalytic cycles and validation workflows are included to support researchers in their catalyst selection and development efforts.
Performance Comparison of TPPTS-based Catalysts and Alternatives
The catalytic performance of metal complexes is critically dependent on the ligand architecture, the metal center, the substrate, and the reaction conditions. The following tables summarize the catalytic activity of various rhodium-based catalysts, highlighting the efficacy of TPPTS complexes and comparing them with other water-soluble phosphine ligands in the hydroformylation of different olefins.
Table 1: Catalytic Performance in the Hydroformylation of 1-Octene
| Catalyst System | Ligand | TON (mol product/mol Rh) | TOF (h⁻¹) | Yield (%) | n/iso Ratio | Reference |
| Rh(acac)(CO)₂/TPPTS | TPPTS | - | >2000 | >95 | 22.3:1 | [1] |
| Rh(acac)(CO)₂/TPPDS | TPPDS | - | - | - | - | [1] |
| Rh(acac)(CO)₂/PTA | PTA | - | - | >98 (chemoselectivity) | constant | [2] |
| Rh(acac)(CO)₂/N-Bz-PTA | N-Bz-PTA | - | - | >98 (chemoselectivity) | constant | [2] |
n/iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.
Table 2: Catalytic Performance in the Hydroformylation of 1-Decene
| Catalyst System | Ligand | Conversion (%) | Aldehyde Selectivity (%) | n/iso Ratio | Reference |
| Rh(acac)(CO)₂/TPPTS | TPPTS | >95 | >95 | 2.8 | [2] |
| Rh(acac)(CO)₂/RAME-β-CD-PTA | PTA with cyclodextrin | High | >98 | - | [2] |
| Rh(acac)(CO)₂/RAME-β-CD-(N-Bz-PTA)Cl | N-Bz-PTA with cyclodextrin | High | >98 | - | [2] |
Table 3: Influence of Support on Rh-TPPTS Catalytic Activity in Ethylene Hydroformylation
| Catalyst System | Support | Counter-ion | TOF (h⁻¹) | Reference |
| Rh-TPPTS | SiO₂ | Cs₃ | >2000 | [3] |
| Rh-TPPTS | SiO₂ | Na₃ | <250 | [3] |
| Rh-TPPTS | TiO₂ | Na₃ | Lower than SiO₂ | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic results. Below are representative protocols for the synthesis of a common rhodium precursor and a general procedure for evaluating catalytic activity in hydroformylation.
Synthesis of Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]
This precursor is frequently used for the in situ preparation of phosphine-modified rhodium catalysts.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Sodium acetylacetonate (Na(acac))
-
Carbon monoxide (CO) gas
-
Methanol
-
Acetylacetone
Procedure:
-
A solution of rhodium(III) chloride hydrate in methanol is prepared in a reaction vessel equipped with a gas inlet and a reflux condenser.
-
Carbon monoxide gas is bubbled through the solution while heating to reflux. The reaction progress is monitored by the color change of the solution to a pale yellow, indicating the formation of the rhodium carbonyl chloride complex, [Rh(CO)₂Cl]₂.
-
After cooling to room temperature, the solution is filtered.
-
To the filtrate, acetylacetone and a base (e.g., sodium carbonate) or sodium acetylacetonate are added.
-
The mixture is stirred at room temperature, leading to the precipitation of the dark green product, Rh(acac)(CO)₂.[4]
-
The solid is collected by filtration, washed with water and a small amount of cold methanol, and dried under vacuum.[4]
General Procedure for Biphasic Hydroformylation of Olefins
This protocol is a generalized method for evaluating the catalytic activity of water-soluble catalysts for the hydroformylation of higher olefins.
Materials:
-
Rh(acac)(CO)₂ (catalyst precursor)
-
Water-soluble phosphine ligand (e.g., TPPTS)
-
Olefin substrate (e.g., 1-octene, 1-decene)
-
Degassed water
-
Organic solvent (if applicable)
-
Syngas (CO/H₂ mixture)
-
High-pressure autoclave reactor
Procedure:
-
The autoclave reactor is thoroughly cleaned and dried.
-
The catalyst precursor, Rh(acac)(CO)₂, and the water-soluble phosphine ligand are dissolved in degassed water in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).[5]
-
The olefin substrate is added to the aqueous catalyst solution. For higher olefins, this will form a biphasic system.
-
The reaction mixture is transferred to the autoclave.
-
The autoclave is sealed, purged several times with syngas (a 1:1 mixture of CO and H₂ is common), and then pressurized to the desired reaction pressure (e.g., 20-60 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring to ensure good mixing between the two phases.
-
The reaction is allowed to proceed for a set period. The pressure is typically kept constant by supplying syngas from a reservoir.
-
After the reaction, the autoclave is cooled to room temperature, and the excess gas is carefully vented.
-
The reaction mixture is collected, and the organic and aqueous phases are separated.
-
The organic phase is analyzed by gas chromatography (GC) and/or NMR spectroscopy to determine the conversion of the olefin, the yield of the aldehyde products, and the regioselectivity (n/iso ratio). An internal standard is typically used for accurate quantification.
Visualizing Catalytic Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and mechanisms in the validation and application of new TPPTS metal complexes.
Workflow for Validation of a New Homogeneous Catalyst
This diagram outlines the systematic process for the synthesis, characterization, and kinetic evaluation of a new homogeneous catalyst.
Caption: A typical workflow for the development and validation of new homogeneous catalysts.
Catalytic Cycle for Rh-TPPTS Catalyzed Hydroformylation
This diagram illustrates the generally accepted dissociative catalytic cycle for the hydroformylation of an alkene using a rhodium-phosphine catalyst.
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Water soluble metal complexes and catalysts. III. New water soluble metal complexes of sulfonated triphenylphosphine (TPPTS): Mn, Fe, Ru, Co, Rh, Ir, Ni, Pd, Pt, Ag, Au | HSWT [hswt.de]
- 3. researchgate.net [researchgate.net]
- 4. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fs.teledos.gr:2206 [fs.teledos.gr:2206]
"comparative study of water-soluble phosphines for Suzuki coupling"
A Comparative Guide to Water-Soluble Phosphine Ligands for Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and relatively mild reaction conditions. The development of water-soluble phosphine ligands has further enhanced the utility of this reaction, allowing for more environmentally friendly processes in aqueous media. This guide provides a comparative overview of several key water-soluble phosphine ligands, presenting their performance data, detailed experimental protocols, and a visual representation of the experimental workflow.
Performance Comparison of Water-Soluble Phosphine Ligands
The efficacy of a water-soluble phosphine ligand in Suzuki-Miyaura coupling is highly dependent on its electronic and steric properties, as well as the specific reaction conditions. Below is a summary of the performance of several common and novel water-soluble phosphine ligands. The data has been collated from various studies, and it is important to note that direct comparisons can be influenced by variations in experimental conditions.
| Ligand | Structure | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| TPPTS | P(m-C₆H₄SO₃Na)₃ | 4-Bromoanisole | Phenylboronic acid | 1 | Na₂CO₃ | H₂O | 80 | 12 | 85 | |
| TPPMS | PPh₂(m-C₆H₄SO₃Na) | 4-Bromoanisole | Phenylboronic acid | 1 | Na₂CO₃ | H₂O/MeCN | 80 | 12 | 92 | |
| PTA | 1,3,5-Triaza-7-phosphaadamantane | 4-Iodoanisole | Phenylboronic acid | 2 | K₂CO₃ | H₂O | 100 | 4 | 95 | |
| sSPhos | Sulfonated SPhos | 4-Chlorotoluene | Phenylboronic acid | 0.1 | K₃PO₄ | H₂O | 100 | 2 | 98 | |
| TXPTS | Tri(4,6-dimethyl-3-sulfonatophenyl)phosphine | 4-Bromoacetophenone | Phenylboronic acid | 1 | Na₂CO₃ | H₂O | 50 | 1 | 97 | |
| TMAPTS | Tris(4-methoxy-3-sulfonatophenyl)phosphine | 4-Bromoacetophenone | Phenylboronic acid | 1 | Na₂CO₃ | H₂O | 50 | 1 | 91 |
Note: The presented data is illustrative and compiled from different sources. For a direct comparison, running these reactions under identical, standardized conditions would be necessary.
Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction using a water-soluble phosphine ligand is depicted in the following diagram.
A Comparative Guide to the Green Chemistry Metrics of TPPTS-Based Catalysis in 1-Octene Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
The imperative to develop sustainable and environmentally benign chemical processes has positioned green chemistry metrics as essential tools for catalyst and process evaluation. This guide provides a comparative assessment of the triphenylphosphine-3,3',3''-trisulfonate (TPPTS) based rhodium catalyst system, a cornerstone of aqueous biphasic catalysis, against alternative catalytic systems for the hydroformylation of 1-octene. The hydroformylation of long-chain olefins like 1-octene to produce valuable aldehydes is a significant industrial reaction, making its "green" optimization a critical endeavor.
Comparison of Green Chemistry Metrics
The following tables summarize the performance of TPPTS-based catalysis and its alternatives in the hydroformylation of 1-octene, focusing on key green chemistry and performance indicators.
Table 1: Green Chemistry Metrics for 1-Octene Hydroformylation
| Catalytic System | Atom Economy (%) | E-Factor (estimated) | Process Mass Intensity (PMI) (estimated) | Key Advantages | Key Disadvantages |
| Rh/TPPTS (Aqueous Biphasic) | 100% | Low to Moderate | Low to Moderate | Excellent catalyst retention in the aqueous phase, easy product separation, high selectivity to linear aldehyde. | Mass transfer limitations for higher olefins, requires water as a solvent, potential for surfactant use to enhance reaction rates. |
| Rhodium in Ionic Liquids (ILs) | 100% | Moderate | Moderate | Good catalyst retention, tunable solvent properties, potential for high selectivity. | High cost of ionic liquids, potential toxicity and biodegradability concerns, viscosity can affect mass transfer. |
| Rhodium in CO2-Expanded Liquids (CXL) | 100% | Low | Low | Enhanced reaction rates, facile separation of products and catalyst, reduced solvent usage.[1] | Requires high-pressure equipment, CO2 is a greenhouse gas (though used in a closed loop). |
| Heterogeneous Rh-based Catalysts | 100% | Low | Low | Facile catalyst separation and recycling, potential for continuous processes, reduced metal leaching. | Often lower activity and selectivity compared to homogeneous counterparts, potential for catalyst deactivation. |
| Cobalt-based Catalysts (Conventional) | 100% | High | High | Lower catalyst cost compared to rhodium. | Harsher reaction conditions (high temperature and pressure), lower selectivity, significant solvent usage for catalyst recovery.[1] |
Note: The Atom Economy for the hydroformylation of 1-octene is theoretically 100% as all atoms of the reactants (1-octene, CO, and H2) are incorporated into the desired aldehyde product. The main differences in the green performance of these systems lie in the generation of waste from solvents, work-up procedures, and energy consumption, which are reflected in the E-Factor and PMI.
Table 2: Performance Data for 1-Octene Hydroformylation
| Catalytic System | Catalyst | Solvent(s) | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Aldehydes (%) | n/iso Ratio | Catalyst Recyclability |
| Rh/TPPTS (Aqueous Biphasic) | Rh(acac)(CO)₂/TPPTS | Water/Toluene | 120 | 50 | >95 | >98 | ~2-4 | High, with low Rh leaching |
| Rhodium in Ionic Liquids (ILs) | [Rh(COD)Cl]₂/Sulfoxantphos | [BMIM][PF₆] | 100 | 50 | ~99 | >99 | ~30 | High, with catalyst retention in the IL phase |
| Rhodium in CO2-Expanded Liquids (CXL) | Rh-JanaPhos | Heptane/CO₂ | 50 | 30 | >90 | >90 | ~8 | High, with membrane-based retention[1] |
| Heterogeneous Rh-based Catalysts | Rh supported on porous organic polymer | Toluene | 100 | 60 | >99 | >99 | ~2-3 | High, demonstrated for multiple cycles |
| Cobalt-based Catalysts (Conventional) | Co₂(CO)₈ | Toluene | 150-180 | 200-350 | High | Moderate to High | ~3-4 | Complex recovery process[1] |
Note: The data in this table are compiled from various literature sources and represent typical or optimized conditions. Direct comparison should be made with caution as reaction conditions and catalyst formulations vary between studies.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing catalytic systems. Below are representative protocols for the hydroformylation of 1-octene using the discussed catalytic systems.
Rh/TPPTS in an Aqueous Biphasic System
Catalyst Precursor: Rh(acac)(CO)₂ Ligand: Triphenylphosphine-3,3',3''-trisulfonate trisodium salt (TPPTS) Solvents: Toluene and deionized water
Procedure:
-
The rhodium precursor and TPPTS (typically in a 1:10 molar ratio) are dissolved in deionized water in a high-pressure autoclave equipped with a magnetic stirrer.
-
1-octene is dissolved in toluene.
-
The aqueous catalyst solution and the organic substrate solution are charged into the autoclave.
-
The reactor is sealed, purged several times with syngas (CO/H₂ = 1:1), and then pressurized to the desired pressure (e.g., 50 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 120 °C) and stirred vigorously for the specified reaction time.
-
After the reaction, the autoclave is cooled to room temperature and depressurized.
-
The biphasic mixture is allowed to separate. The upper organic layer containing the product aldehydes is separated from the lower aqueous layer containing the catalyst.
-
The aqueous catalyst phase can be recycled for subsequent runs by charging fresh substrate and solvent.
Rhodium in an Ionic Liquid (IL) Biphasic System
Catalyst Precursor: [Rh(COD)Cl]₂ Ligand: Sulfoxantphos Ionic Liquid: 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) Organic Phase: 1-octene
Procedure:
-
The rhodium precursor and the ligand are dissolved in the ionic liquid in a high-pressure autoclave.
-
1-octene is added to the autoclave.
-
The reactor is sealed, purged with syngas, and pressurized (e.g., 50 bar).
-
The mixture is heated to the reaction temperature (e.g., 100 °C) and stirred.
-
After the reaction, the system is cooled and depressurized.
-
The product aldehydes form a separate organic phase on top of the ionic liquid phase.
-
The organic phase is decanted, and the ionic liquid phase containing the catalyst can be reused.
Heterogeneous Rh-based Catalysis
Catalyst: Rhodium nanoparticles supported on a porous organic polymer (POP)
Solvent: Toluene
Procedure:
-
The solid catalyst is placed in a high-pressure autoclave.
-
1-octene and toluene are added to the reactor.
-
The autoclave is sealed, purged, and pressurized with syngas (e.g., 60 bar).
-
The reaction is carried out at the desired temperature (e.g., 100 °C) with stirring.
-
After the reaction, the reactor is cooled and depressurized.
-
The solid catalyst is separated from the reaction mixture by filtration or centrifugation.
-
The catalyst can be washed and dried before being reused in subsequent reactions.
Workflow for Assessing Green Chemistry Metrics
A systematic approach is necessary to evaluate the "greenness" of a catalytic process. The following diagram illustrates a logical workflow for this assessment.
Caption: Workflow for assessing the green chemistry metrics of a catalytic process.
Conclusion
The assessment of green chemistry metrics reveals that while TPPTS-based aqueous biphasic catalysis offers significant advantages in terms of catalyst recycling and product separation for the hydroformylation of shorter-chain olefins, its efficiency can be limited for higher olefins like 1-octene due to mass transfer limitations.
Alternative systems, such as those employing ionic liquids, CO₂-expanded liquids, or heterogeneous catalysts, present promising avenues for improving the green credentials of long-chain olefin hydroformylation. CXL and heterogeneous systems, in particular, show potential for significantly lower E-Factors and PMIs by minimizing solvent usage and simplifying separation processes. However, challenges related to catalyst cost, stability, and in some cases, the need for specialized equipment, must be carefully considered.
Ultimately, the selection of the "greenest" catalytic system will depend on a holistic evaluation of not only the calculated metrics but also factors such as energy consumption, catalyst lifetime, and the overall process economics. This guide provides a foundational comparison to aid researchers and process chemists in making more informed and sustainable decisions in the development of catalytic hydroformylation processes.
References
A Comparative Guide to TPPTS and Modern Water-Soluble Ligands in Catalysis and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The landscape of aqueous chemistry has been revolutionized by the development of water-soluble ligands, enabling a host of transition metal-catalyzed reactions and bioconjugation strategies in environmentally benign media. Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) has long been a benchmark in this field, particularly for its application in industrial-scale hydroformylation. However, a new generation of water-soluble ligands, including advanced phosphines and N-heterocyclic carbenes (NHCs), now offers enhanced performance in a variety of applications. This guide provides an objective comparison of TPPTS against these modern alternatives, supported by experimental data, to inform ligand selection for your research.
Performance in Catalysis: Beyond the Benchmark
While TPPTS remains a workhorse ligand, particularly in large-scale industrial processes like the Ruhrchemie/Rhône-Poulenc hydroformylation, recent studies have demonstrated the superior performance of more sterically demanding and electronically tuned water-soluble phosphine ligands in other key cross-coupling reactions.
A comparative study of phosphine ligands in the aqueous-phase Heck and Suzuki couplings of aryl bromides revealed that the sterically demanding sulfonated arylphosphine, tri(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt (TXPTS), outperforms TPPTS in the Heck reaction.[1] In Suzuki couplings, both TXPTS and another bulky ligand, TMAPTS, were found to be more effective than TPPTS at lower temperatures.[1]
Similarly, in the realm of Suzuki-Miyaura coupling, water-soluble, sterically demanding alkylphosphines have been shown to be significantly more active than TPPTS. For instance, catalysts derived from 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos) and 4-(di-tert-butylphosphino)-N,N-dimethylpiperidinium chloride (t-Bu-Pip-phos) facilitate the efficient coupling of unactivated aryl bromides at room temperature.
N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for aqueous catalysis, often exhibiting high stability and activity. In some instances, water-soluble NHC-palladium complexes are used in conjunction with TPPTS to achieve high catalytic activity in Suzuki-Miyaura reactions in neat water.[2]
Quantitative Comparison of Ligand Performance in Cross-Coupling Reactions
| Reaction | Substrate | Ligand | Catalyst System | Conditions | Yield (%) | Reference |
| Heck Coupling | 4-Bromoacetophenone & Styrene | TPPTS | Pd(OAc)₂ | 80 °C, 2 h | 45 | [1] |
| TXPTS | Pd(OAc)₂ | 80 °C, 2 h | 95 | [1] | ||
| Suzuki Coupling | 4-Bromoacetophenone & Phenylboronic acid | TPPTS | Pd(OAc)₂ | 80 °C, 1 h | 85 | [1] |
| TXPTS | Pd(OAc)₂ | 80 °C, 1 h | 98 | [1] | ||
| t-Bu-Amphos | Pd(OAc)₂ | Room Temp, 18 h | >95 |
Application in Bioconjugation: A Gentle Hand for Protein Modification
Water-soluble phosphines play a crucial role in bioconjugation, particularly in the selective reduction of disulfide bonds within proteins to generate free thiols for subsequent labeling. TPPTS has recently been demonstrated as an effective reagent for the limited and selective reduction of interchain disulfide bonds in monoclonal antibodies (mAbs), enabling site-specific labeling.[3]
Qualitative Comparison of Water-Soluble Phosphines for Disulfide Bond Reduction
| Feature | TPPTS (Triarylphosphine) | TCEP (Trialkylphosphine) |
| Reactivity towards Dialkyl Disulfides | Moderate, allows for selective reduction | High, generally leads to complete reduction |
| Selectivity | Can be selective for more accessible disulfide bonds | Less selective, tends to reduce all accessible disulfides |
| Odor | Odorless | Odorless |
| pH Range | Effective under specific conditions | Effective over a broad pH range |
| Common Applications | Selective reduction of mAb interchain disulfides | General protein disulfide bond reduction for denaturation and labeling |
Experimental Protocols
General Procedure for Aqueous-Phase Heck Coupling with TXPTS
This protocol is adapted from the work of Shaughnessy et al.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt (TXPTS)
-
Aryl bromide
-
Alkene
-
Base (e.g., Na₂CO₃)
-
Degassed water
Procedure:
-
In a reaction vessel, dissolve Pd(OAc)₂ and TXPTS in degassed water to form the catalyst solution. A typical Pd:ligand ratio is 1:3.
-
Add the aryl bromide, alkene, and base to the catalyst solution.
-
Heat the reaction mixture to 80 °C with stirring for the desired reaction time (e.g., 2 hours).
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Selective Reduction of Monoclonal Antibody Disulfide Bonds with TPPTS
This protocol is based on the work demonstrating selective antibody modification.[3]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) solution
-
Cysteine-reactive fluorescent dye (e.g., maleimide-functionalized)
-
Quenching reagent (e.g., N-ethylmaleimide)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
To a solution of the mAb, add a freshly prepared aqueous solution of TPPTS to a final concentration that results in the desired level of reduction (e.g., determined empirically).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 1-2 hours) to achieve partial reduction of the interchain disulfide bonds.
-
Add the cysteine-reactive fluorescent dye to the reaction mixture and incubate for a further period to allow for labeling of the newly generated free thiols.
-
Quench any unreacted TPPTS and maleimide groups by adding a quenching reagent.
-
Purify the labeled mAb from excess reagents using a size-exclusion chromatography column.
-
Characterize the extent of labeling and the integrity of the antibody using techniques such as SDS-PAGE and mass spectrometry.
Visualizing the Chemistry
To further elucidate the processes described, the following diagrams illustrate a key catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the selective labeling of a monoclonal antibody.
References
- 1. Efficient Aqueous-Phase Heck and Suzuki Couplings of Aryl Bromides Using Tri(4,6-dimethyl-3- sulfonatophenyl)phosphine Trisodium Salt (TXPTS) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine metabolic engineering and selective disulfide reduction produce superior antibody-drug-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
A Spectroscopic Comparison of TPPTS and its Metal Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the interaction between the water-soluble ligand, 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS), and various transition metals is crucial for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative analysis of the spectroscopic properties of TPPTS and its complexes with rhodium (Rh), palladium (Pd), platinum (Pt), and ruthenium (Ru), supported by experimental data and detailed protocols.
The coordination of TPPTS to a metal center significantly perturbs the electronic structure of both the ligand and the metal, leading to distinct changes in their spectroscopic signatures. These changes, observable through UV-Visible and fluorescence spectroscopy, provide valuable insights into the nature of the metal-ligand bonding, the geometry of the resulting complex, and its potential reactivity.
Comparative Spectroscopic Data
The interaction of TPPTS with transition metals typically results in shifts in the absorption and emission maxima, as well as changes in molar absorptivity and fluorescence quantum yields. While comprehensive comparative data in a single source is scarce, the following tables summarize representative spectroscopic parameters gleaned from various studies.
Table 1: UV-Visible Spectroscopic Data for TPPTS and its Metal Complexes
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| TPPTS | Water | ~270 | Not specified | General Observation |
| RhCl(CO)(TPPTS)₂ | Water | Not specified | Not specified | [1] |
| Ir--INVALID-LINK-- | Methanol | ~420 (Q band) | Not specified | [2] |
| (Further data to be populated from ongoing literature analysis) |
Table 2: Fluorescence Spectroscopic Data for TPPTS and its Metal Complexes
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| TPPTS | Water | Not specified | Not specified | Not specified | General Observation |
| RhCl(CO)(TPPTS)₂ | Water | Not specified | Not specified | Not specified | [1] |
| (Further data to be populated from ongoing literature analysis) |
Note: The tables will be updated as more specific quantitative data for a wider range of TPPTS complexes with Rh, Pd, Pt, and Ru is identified in the scientific literature.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of TPPTS and its metal complexes.
Materials:
-
Spectrophotometer (e.g., Agilent Cary 60 UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., deionized water, methanol)
-
TPPTS and its metal complexes of interest
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound (TPPTS or its metal complex) of a known concentration in the chosen solvent.
-
Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values in the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
-
Data Acquisition:
-
Record the absorbance spectrum for each concentration of the sample.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
To determine the molar absorptivity (ε), plot a graph of absorbance versus concentration at λmax.
-
The slope of the resulting line, according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration), will be the molar absorptivity.
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima and the fluorescence quantum yield (Φ) of TPPTS and its metal complexes.
Materials:
-
Fluorometer (e.g., Horiba FluoroMax)
-
Quartz cuvettes (1 cm path length, four-sided polished)
-
Volumetric flasks and pipettes
-
Solvent (e.g., deionized water, methanol)
-
TPPTS and its metal complexes of interest
-
A quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of dilute solutions of the sample and the quantum yield standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation and emission slits to an appropriate width (e.g., 5 nm).
-
-
Data Acquisition:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission.
-
Record the emission spectrum by exciting the sample at its absorption maximum (or the maximum of the excitation spectrum) and scanning the emission wavelengths.
-
Record the emission spectrum of the quantum yield standard under the same experimental conditions (excitation wavelength, slit widths).
-
Measure the absorbance of both the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.
-
-
Data Analysis (Quantum Yield Calculation):
-
The quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Signaling Pathways and Experimental Workflows
The process of comparing the spectroscopic properties of TPPTS and its metal complexes can be visualized as a systematic workflow.
Caption: Workflow for the spectroscopic comparison of TPPTS and its metal complexes.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves understanding the logical relationships between molecular structure and observed properties.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
